molecular formula C10H13Cl3N2 B155758 1-(3,4-Dichlorophenyl)piperazine hydrochloride CAS No. 88138-89-0

1-(3,4-Dichlorophenyl)piperazine hydrochloride

Cat. No.: B155758
CAS No.: 88138-89-0
M. Wt: 267.6 g/mol
InChI Key: ITTMUMIEDXNQEQ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)piperazine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H13Cl3N2 and its molecular weight is 267.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3,4-dichlorophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2.ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTMUMIEDXNQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76835-17-1
Record name Piperazine, 1-(3,4-dichlorophenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76835-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3,4-Dichlorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(3,4-Dichlorophenyl)piperazine hydrochloride, a key intermediate in the development of various psychoactive drugs and other bioactive molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Core Synthesis Pathway: Nucleophilic Substitution

The most prevalent and industrially significant method for synthesizing 1-(3,4-Dichlorophenyl)piperazine is through the nucleophilic substitution reaction between 3,4-dichloroaniline and a piperazine precursor, typically bis(2-chloroethyl)amine or its hydrochloride salt. This reaction forms the core of the piperazine ring structure attached to the dichlorophenyl moiety.

A general representation of this reaction is the condensation of 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. This process is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction, and a high-boiling point solvent is often employed to facilitate the reaction at elevated temperatures.[2]

Below is a detailed breakdown of the common experimental protocols and associated data.

Experimental Protocols

Method 1: Synthesis in n-Butanol with Potassium Carbonate

This method involves the direct reaction of 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride in n-butanol, using potassium carbonate as the base.

  • Reaction Workflow:

    reagents 3,4-Dichloroaniline Bis(2-chloroethyl)amine HCl Potassium Carbonate solvent n-Butanol reagents->solvent Mixture reaction Heating solvent->reaction workup Residue as Oil reaction->workup purification Trituration with Petroleum Ether workup->purification product 1-(3,4-Dichlorophenyl)piperazine (White Solid) purification->product

    Caption: Workflow for synthesis in n-butanol.

  • Detailed Procedure: A mixture of 44.6 g (0.25 mol) of bis(2-chloroethyl)amine hydrochloride, 40.5 g (0.25 mol) of 3,4-dichloroaniline, and 50.0 g (0.362 mol) of potassium carbonate is prepared in a total volume of 500 mL of n-butanol.[2] The mixture is heated, and upon completion of the reaction, the resulting oil is triturated with petroleum ether (30°-60°) to yield the final product as a white solid.[2]

Method 2: Synthesis in Xylene

This alternative protocol utilizes xylene as the solvent, which has a higher boiling point than n-butanol, potentially leading to different reaction kinetics and yields.

  • Reaction Workflow:

    Caption: Workflow for synthesis in xylene.

  • Detailed Procedure: 3-chloroaniline (2.2 g, 17.2 mmol) and bis(2-chloroethyl)methylamine hydrochloride (17.2 mmol) are dissolved in 20 mL of xylene.[3] The mixture is heated to reflux for 24 hours.[3] After cooling, the reaction mixture is extracted with dichloromethane, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield a viscous oil.[3] The hydrochloride salt can be formed by adding a small amount of concentrated hydrochloric acid, followed by recrystallization from ethanol to obtain a white solid.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from the described synthesis methods.

ParameterMethod 1 (n-Butanol)Method 2 (Xylene) - Similar Compound
Starting Materials 3,4-Dichloroaniline, Bis(2-chloroethyl)amine HCl3-Chloroaniline, Bis(2-chloroethyl)methylamine HCl
Solvent n-ButanolXylene
Base Potassium CarbonateNot explicitly mentioned for initial reaction
Reaction Time Not specified24 hours
Yield 28% (as free base)[2]86% (as oily free base)[3]
Product Form White Solid (free base)White Solid (hydrochloride salt)
Melting Point 62°-65°C (free base)[2]Not specified
Purity Not specifiedNot specified

Alternative Synthesis Approaches

While the direct condensation of anilines with bis(2-chloroethyl)amine is common, other methods for the synthesis of arylpiperazines exist, such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is frequently used in medicinal chemistry for the formation of C-N bonds. However, concerns about the cost and removal of the palladium catalyst often limit its application in large-scale process chemistry.[4] The Ullmann-Goldberg reaction, a copper-catalyzed equivalent, is another alternative, though it also faces challenges regarding catalyst removal and environmental concerns.[4] For industrial-scale production, the SNAr (Nucleophilic Aromatic Substitution) reaction is often preferred due to its operational simplicity.[4]

Conversion to Hydrochloride Salt

The free base of 1-(3,4-Dichlorophenyl)piperazine is often converted to its hydrochloride salt to improve its stability, solubility, and handling properties. This is typically achieved by dissolving the free base in a suitable solvent and treating it with hydrochloric acid.

  • General Procedure: The oily or solid free base is dissolved in a solvent like acetone or ethanol. Concentrated or gaseous hydrochloric acid is then added, leading to the precipitation of the hydrochloride salt. The salt can then be isolated by filtration and further purified by recrystallization.

  • Logical Flow for Salt Formation:

    free_base 1-(3,4-Dichlorophenyl)piperazine (Free Base) dissolution Dissolve in Organic Solvent (e.g., Acetone, Ethanol) free_base->dissolution acidification Add Hydrochloric Acid (Concentrated or Gaseous) dissolution->acidification precipitation Precipitation of Salt acidification->precipitation isolation Filtration precipitation->isolation purification Recrystallization isolation->purification hcl_salt 1-(3,4-Dichlorophenyl)piperazine HCl (Crystalline Solid) purification->hcl_salt

    Caption: Conversion of free base to hydrochloride salt.

Conclusion

The synthesis of this compound is a well-established process, primarily relying on the robust reaction between 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. While variations in solvents and reaction conditions can influence the yield and purity of the product, the fundamental synthetic strategy remains consistent. For researchers and drug development professionals, understanding these core methodologies and the factors that affect the reaction outcome is crucial for the efficient production of this important pharmaceutical intermediate. Further optimization of reaction conditions can be explored to improve yields and minimize by-product formation, particularly for large-scale manufacturing.

References

A Technical Guide to the Physicochemical Properties of 1-(3,4-Dichlorophenyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP HCl). This compound is a significant chemical intermediate and a metabolite of several psychoactive drugs, making a thorough understanding of its properties crucial for research and development in medicinal chemistry and pharmacology.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 1-(3,4-Dichlorophenyl)piperazine and its hydrochloride salt. It is important to distinguish between the free base and the salt form, as their properties can differ significantly.

Property1-(3,4-Dichlorophenyl)piperazine HCl1-(3,4-Dichlorophenyl)piperazine (Free Base)
CAS Number 76835-17-1[1]57260-67-0[2]
Molecular Formula C₁₀H₁₂Cl₂N₂·HCl[1] or C₁₀H₁₃Cl₃N₂C₁₀H₁₂Cl₂N₂[2]
Molecular Weight 267.58 g/mol [3]231.12 g/mol [2]
Appearance White to off-white crystalline powderWhite to almost white powder to crystal[2]
Melting Point 217-220 °C62-68 °C[2]
Boiling Point Not available202 °C at 15 mmHg[2]
pKa Data not available in searched literatureData not available in searched literature
Solubility Soluble in water, DMSO, and methanol.[4]Slightly soluble in water.[5]
LogP Data not available in searched literature2.9 (Predicted)[6]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physicochemical properties. Below are generalized protocols for key experiments.

Synthesis of 1-(3,4-Dichlorophenyl)piperazine

A common method for the synthesis of 1-(3,4-Dichlorophenyl)piperazine involves the reaction of 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.

Procedure:

  • A mixture of bis(2-chloroethyl)amine hydrochloride (0.25 mol), 3,4-dichloroaniline (0.25 mol), and potassium carbonate (0.362 mol) is prepared in n-butanol (500 mL).

  • The mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield an oil residue.

  • The oil is triturated with petroleum ether to induce solidification, yielding the crude product.

  • The resulting solid is collected by filtration and can be further purified by recrystallization.

dot

Synthesis workflow for 1-(3,4-Dichlorophenyl)piperazine.
Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Procedure:

  • A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow range (0.5-1 °C) is indicative of a pure substance.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution during titration.

Procedure:

  • A standard solution of the compound (e.g., 0.01 M) is prepared in water or a suitable co-solvent.

  • The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Procedure:

  • An excess amount of the solid compound is added to a known volume of water in a flask.

  • The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is allowed to stand, and a sample of the supernatant is carefully removed and filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Biological Interactions and Signaling Pathways

1-(3,4-Dichlorophenyl)piperazine is a known metabolite of several atypical antipsychotic drugs, such as aripiprazole and cariprazine. Its pharmacological activity is attributed to its interaction with various neurotransmitter systems. It has been shown to act as a serotonin releaser through the serotonin transporter and as a β₁-adrenergic receptor blocker, albeit with relatively low affinity. Furthermore, dichlorophenyl piperazines have been identified as potent inhibitors of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway.

The interaction of DCPP with serotonergic and dopaminergic systems is of particular interest. Phenylpiperazines can act as agonists at various serotonin (5-HT) receptors and may also influence dopamine (DA) neurotransmission. The interplay between these systems is complex, with certain 5-HT receptors modulating the release of dopamine.

dotdot

SignalingPathways cluster_dcpp 1-(3,4-Dichlorophenyl)piperazine (DCPP) cluster_targets Primary Biological Targets cluster_effects Downstream Effects DCPP DCPP SERT Serotonin Transporter (SERT) DCPP->SERT interacts with Beta1AR β1-Adrenergic Receptor DCPP->Beta1AR blocks DHCR7 7-Dehydrocholesterol Reductase (DHCR7) DCPP->DHCR7 inhibits Receptors5HT Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) DCPP->Receptors5HT acts on SerotoninRelease Increased Extracellular Serotonin SERT->SerotoninRelease AdrenergicBlockade Adrenergic Blockade Beta1AR->AdrenergicBlockade CholesterolSynthesis Inhibition of Cholesterol Synthesis DHCR7->CholesterolSynthesis DopamineModulation Modulation of Dopamine Release Receptors5HT->DopamineModulation influences

References

An In-Depth Technical Guide to the Mechanism of Action of 1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP HCl) is a substituted phenylpiperazine derivative with recognized activity at key sites within the central nervous system. This technical guide provides a comprehensive overview of its mechanism of action, drawing from available literature on DCPP and its structural analogs. The primary mechanisms identified for DCPP are the induction of serotonin release via interaction with the serotonin transporter (SERT) and the blockade of β1-adrenergic receptors. Due to the limited availability of specific quantitative data for 1-(3,4-Dichlorophenyl)piperazine in publicly accessible literature, this guide incorporates illustrative data and protocols from closely related phenylpiperazine analogs to provide a detailed technical context for its pharmacological activities.

Core Pharmacological Activities

1-(3,4-Dichlorophenyl)piperazine is understood to exert its primary effects through two main mechanisms:

  • Serotonin Releasing Agent: DCPP interacts with the serotonin transporter (SERT), leading to the non-vesicular release of serotonin from presynaptic neurons. This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

  • β1-Adrenergic Receptor Antagonist: DCPP binds to β1-adrenergic receptors, blocking the binding of endogenous catecholamines such as norepinephrine and epinephrine. This antagonism inhibits the downstream signaling cascade typically initiated by these receptors.

While it is reported that DCPP has a relatively low affinity for both of these targets, these interactions are considered its principal mechanisms of action[1].

Quantitative Pharmacological Data

Table 1: Representative Monoamine Transporter Affinities of Phenylpiperazine Analogs

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference Compound
m-CPPHuman SERT[125I]RTI-55 Binding-230-
Analog 24Human SERT[3H]Paroxetine Binding62.8-Imipramine
Analog 21Human SERT[3H]Paroxetine Binding71.8-Imipramine

m-CPP: 1-(3-chlorophenyl)piperazine

Table 2: Representative Adrenergic and Dopamine Receptor Affinities of Phenylpiperazine Analogs

CompoundReceptorAssay TypeKi (nM)Reference Compound
Analog 8Human D3[125I]IABN Binding<1Quinpirole
Analog 8Human D2L[125I]IABN Binding~10Quinpirole
LASSBio-772α1A-AR[3H]Prazosin Binding0.14Tamsulosin
LASSBio-772α1B-AR[3H]Prazosin Binding5.55Tamsulosin
LASSBio-772α1D-ARFunctional Assay0.025 (KB)Tamsulosin

KB: Equilibrium dissociation constant determined from functional assays.

Signaling Pathways

The interaction of 1-(3,4-Dichlorophenyl)piperazine with its primary targets initiates distinct downstream signaling cascades.

Serotonin Transporter (SERT) Interaction and Serotonin Release

As a serotonin releasing agent, DCPP's mechanism is thought to involve its transport into the presynaptic neuron by SERT. Once inside, it disrupts the vesicular storage of serotonin, leading to an increase in cytosolic serotonin levels. This, in turn, causes a reversal of the transport direction of SERT, resulting in the efflux of serotonin into the synaptic cleft.

SERT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft DCPP_ext DCPP (extracellular) SERT SERT DCPP_ext->SERT 1. Binding DCPP_int DCPP (intracellular) SERT->DCPP_int 2. Transport 5HT_synapse Serotonin SERT->5HT_synapse 6. Serotonin Efflux Vesicle Synaptic Vesicle DCPP_int->Vesicle 3. Disruption of Vesicular Storage 5HT_cytosol Serotonin (cytosolic) Vesicle->5HT_cytosol 4. Increased Cytosolic 5-HT 5HT_vesicle Serotonin 5HT_cytosol->SERT 5. SERT Reversal

Diagram 1: Proposed mechanism of DCPP-induced serotonin release.

β1-Adrenergic Receptor Blockade

The β1-adrenergic receptor is a Gs-protein coupled receptor (GPCR). Its activation by endogenous agonists like norepinephrine leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). As an antagonist, DCPP binds to the β1-adrenergic receptor without activating it, thereby preventing the Gs-protein-mediated signaling cascade.

B1_Blockade cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular DCPP DCPP B1AR β1-Adrenergic Receptor DCPP->B1AR Binding & Blockade NE Norepinephrine NE->B1AR Blocked Gs Gs Protein B1AR->Gs No Activation AC Adenylyl Cyclase Gs->AC No Activation cAMP cAMP AC->cAMP No Conversion ATP ATP

Diagram 2: Signaling pathway of β1-adrenergic receptor blockade by DCPP.

Experimental Protocols

The following are detailed, representative protocols for assays that would be used to characterize the activity of this compound. These are generalized methods and would require optimization for the specific compound and laboratory conditions.

Serotonin Transporter (SERT) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the serotonin transporter.

Binding_Assay_Workflow Start Start Prep Prepare cell membranes expressing SERT Start->Prep Incubate Incubate membranes with: - Radioligand (e.g., [3H]Paroxetine) - Varying concentrations of DCPP - Buffer Prep->Incubate Separate Separate bound and free radioligand via rapid filtration Incubate->Separate Wash Wash filters to remove non-specific binding Separate->Wash Count Quantify radioactivity on filters using scintillation counting Wash->Count Analyze Analyze data to determine IC50 and calculate Ki Count->Analyze End End Analyze->End

Diagram 3: Workflow for a SERT radioligand binding assay.

Protocol Details:

  • Membrane Preparation: Homogenize cells or tissues expressing the serotonin transporter in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Paroxetine), and varying concentrations of the test compound (DCPP HCl).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Serotonin Release Assay

This protocol measures the ability of a test compound to induce the release of pre-loaded [3H]serotonin from synaptosomes.

Release_Assay_Workflow Start Start Prep Prepare synaptosomes from brain tissue (e.g., striatum) Start->Prep Load Incubate synaptosomes with [3H]Serotonin to allow uptake Prep->Load Wash Wash synaptosomes to remove extracellular [3H]Serotonin Load->Wash Expose Expose synaptosomes to varying concentrations of DCPP Wash->Expose Collect Collect the supernatant containing released [3H]Serotonin Expose->Collect Count Quantify radioactivity in the supernatant Collect->Count Analyze Analyze data to determine EC50 for serotonin release Count->Analyze End End Analyze->End

Diagram 4: Workflow for an in vitro serotonin release assay.

Protocol Details:

  • Synaptosome Preparation: Isolate synaptosomes from a relevant brain region (e.g., rat striatum) by homogenization and differential centrifugation.

  • Radiolabeling: Incubate the synaptosomes with [3H]serotonin to allow for its uptake via SERT.

  • Washing: Wash the synaptosomes to remove any extracellular [3H]serotonin.

  • Release Experiment: Resuspend the radiolabeled synaptosomes in a physiological buffer and expose them to various concentrations of DCPP HCl or a positive control (e.g., amphetamine).

  • Sample Collection: At specified time points, centrifuge the samples and collect the supernatant.

  • Quantification: Measure the amount of [3H]serotonin in the supernatant using a scintillation counter.

  • Data Analysis: Express the amount of released [3H]serotonin as a percentage of the total radioactivity in the synaptosomes and plot this against the concentration of DCPP to determine the EC50 value.

β1-Adrenergic Receptor Functional Assay (cAMP Assay)

This protocol describes a functional assay to measure the antagonist effect of a test compound on agonist-induced cAMP production in cells expressing the β1-adrenergic receptor.

cAMP_Assay_Workflow Start Start Culture Culture cells expressing β1-adrenergic receptors Start->Culture Pretreat Pre-incubate cells with varying concentrations of DCPP Culture->Pretreat Stimulate Stimulate cells with a fixed concentration of a β-agonist (e.g., Isoproterenol) Pretreat->Stimulate Lyse Lyse the cells to release intracellular cAMP Stimulate->Lyse Measure Measure cAMP levels using a suitable method (e.g., HTRF, ELISA) Lyse->Measure Analyze Analyze data to determine the IC50 for the inhibition of cAMP production Measure->Analyze End End Analyze->End

Diagram 5: Workflow for a β1-adrenergic receptor functional assay.

Protocol Details:

  • Cell Culture: Plate cells stably or transiently expressing the human β1-adrenergic receptor in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with various concentrations of DCPP HCl for a defined period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production and incubate for a further period (e.g., 15 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the percentage of inhibition of the agonist-induced cAMP response against the concentration of DCPP to determine the IC50 value.

Conclusion

This compound is a pharmacologically active compound with a dual mechanism of action, functioning as a serotonin releasing agent and a β1-adrenergic receptor antagonist. While its affinity for these targets is reported to be modest, these interactions define its primary pharmacological profile. The lack of comprehensive quantitative data for DCPP HCl in the public domain necessitates a cautious interpretation of its potency and selectivity. The experimental protocols and illustrative data from structural analogs provided in this guide offer a robust framework for the further investigation and characterization of this and related phenylpiperazine derivatives in drug discovery and development programs. Future research should focus on generating a complete in vitro pharmacological profile of 1-(3,4-Dichlorophenyl)piperazine to fully elucidate its therapeutic potential and off-target liabilities.

References

The Crucial Role of 1-(3,4-Dichlorophenyl)piperazine and its Isomers in the Synthesis of Aripiprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aripiprazole, a leading atypical antipsychotic, relies on a critical synthetic intermediate, dichlorophenylpiperazine. While the most common manufacturing routes utilize the 1-(2,3-dichlorophenyl)piperazine isomer, the 1-(3,4-dichlorophenyl)piperazine variant also plays a significant role, both as a potential reactant in alternative synthetic strategies and as a possible impurity. This technical guide provides an in-depth exploration of the synthesis, characterization, and application of 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) in the context of aripiprazole production. We will delve into detailed experimental protocols, present comparative quantitative data, and visualize the synthetic workflows and the pharmacological mechanism of action of aripiprazole. This document serves as a comprehensive resource for researchers and professionals engaged in the development and manufacturing of this vital pharmaceutical agent.

Introduction to Aripiprazole and its Synthetic Intermediates

Aripiprazole is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder.[1][2] Its unique pharmacological profile as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist, combined with 5-HT2A antagonist activity, distinguishes it from other antipsychotics.[3][4][5] The synthesis of aripiprazole is a multi-step process that hinges on the coupling of a substituted piperazine moiety with a quinolinone core. The purity and yield of the final active pharmaceutical ingredient (API) are highly dependent on the quality of the key intermediates.

The most prevalent synthetic route to aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a 7-(4-halobutoxy)-3,4-dihydroquinolinone derivative.[6][7] However, the positional isomer, 1-(3,4-Dichlorophenyl)piperazine, is also of significant interest. It can be used in alternative synthetic approaches and its presence as an impurity can impact the final product's purity profile.[8] A thorough understanding of the synthesis and properties of both isomers is therefore crucial for process optimization and quality control in aripiprazole manufacturing.

Synthesis of 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP)

The synthesis of 1-(3,4-Dichlorophenyl)piperazine typically involves the reaction of 3,4-dichloroaniline with bis(2-chloroethyl)amine or a similar cyclizing agent.

Experimental Protocol: Synthesis of 1-(3,4-Dichlorophenyl)piperazine

A common laboratory-scale synthesis is as follows:

A mixture of 44.6 g (0.25 mol) of bis(2-chloroethyl)amine hydrochloride, 40.5 g (0.25 mol) of 3,4-dichloroaniline, and 50.0 g (0.362 mol) of potassium carbonate in 500 mL of n-butanol is prepared.[9] The mixture is heated and stirred, and after the reaction is complete, the solvent is removed to yield an oily residue. This residue is then triturated with petroleum ether (30°-60°C) to induce crystallization, affording 1-(3,4-Dichlorophenyl)piperazine as a white solid.[9]

Physicochemical Properties of 1-(3,4-Dichlorophenyl)piperazine

PropertyValueReference
Molecular Formula C₁₀H₁₂Cl₂N₂[10]
Molecular Weight 231.12 g/mol [10]
Appearance White to off-white crystalline powder[10]
Melting Point 64-68 °C[10]
Boiling Point 202 °C at 15 mmHg[10]
CAS Number 57260-67-0[10]

The Synthesis of Aripiprazole: A Comparative Overview

As mentioned, the most industrially significant route to aripiprazole utilizes 1-(2,3-dichlorophenyl)piperazine. Below we provide a detailed protocol for this primary route and then discuss the analogous reaction with 1-(3,4-Dichlorophenyl)piperazine.

Primary Synthetic Route: Aripiprazole via 1-(2,3-Dichlorophenyl)piperazine

The synthesis of aripiprazole is typically achieved through the condensation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one with 1-(2,3-dichlorophenyl)piperazine.

G cluster_0 Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one cluster_1 Synthesis of 1-(2,3-dichlorophenyl)piperazine cluster_2 Final Condensation to Aripiprazole 7-hydroxy-3,4-dihydroquinolin-2-one 7-hydroxy-3,4-dihydroquinolin-2-one 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one 7-hydroxy-3,4-dihydroquinolin-2-one->7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one K2CO3, DMF 1,4-dibromobutane 1,4-dibromobutane 1,4-dibromobutane->7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one Aripiprazole Aripiprazole 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one->Aripiprazole Na2CO3, Ethanol, Reflux 2,3-dichloroaniline 2,3-dichloroaniline 1-(2,3-dichlorophenyl)piperazine 1-(2,3-dichlorophenyl)piperazine 2,3-dichloroaniline->1-(2,3-dichlorophenyl)piperazine Heat bis(2-chloroethyl)amine bis(2-chloroethyl)amine bis(2-chloroethyl)amine->1-(2,3-dichlorophenyl)piperazine 1-(2,3-dichlorophenyl)piperazine->Aripiprazole cluster_aripiprazole Aripiprazole cluster_receptors Receptor Interactions cluster_downstream Downstream Signaling Aripiprazole Aripiprazole D2R Dopamine D2 Receptor Aripiprazole->D2R Partial Agonism HT1A Serotonin 5-HT1A Receptor Aripiprazole->HT1A Partial Agonism HT2A Serotonin 5-HT2A Receptor Aripiprazole->HT2A Antagonism Akt Akt Phosphorylation D2R->Akt HT1A->Akt TherapeuticEffects Therapeutic Effects (Antipsychotic, Anxiolytic, Antidepressant) HT2A->TherapeuticEffects GSK3b GSK-3β Phosphorylation Akt->GSK3b Inhibition GSK3b->TherapeuticEffects

References

An In-depth Structural and Spectroscopic Analysis of 1-(3,4-Dichlorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and spectroscopic analysis of 1-(3,4-Dichlorophenyl)piperazine hydrochloride, a compound of significant interest in medicinal chemistry and pharmacology. Due to the limited availability of specific experimental data for the hydrochloride salt, this document synthesizes information from its free base, closely related analogs, and established principles of analytical chemistry. The guide covers the compound's molecular structure, detailed spectroscopic characterization (NMR, IR, and Mass Spectrometry), and its interaction with key biological targets. Experimental protocols for the analytical techniques are provided, alongside visualizations of relevant signaling pathways to offer a complete profile for research and development applications.

Molecular Structure and Physicochemical Properties

This compound is the salt form of the parent compound, 1-(3,4-Dichlorophenyl)piperazine. The hydrochloride salt is typically preferred in pharmaceutical applications due to its increased solubility and stability. The structure consists of a piperazine ring linked to a 3,4-dichlorinated phenyl group. In the hydrochloride salt, one of the nitrogen atoms of the piperazine ring is protonated.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₃Cl₃N₂[1]
Molecular Weight 267.59 g/mol [1]
CAS Number 76835-17-1[1]
Appearance White to off-white crystalline solid[2]
Melting Point 62-66 °C (free base)[3]

While a definitive crystal structure for this compound is not publicly available, the fundamental structural characteristics can be inferred. The piperazine ring is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered heterocyclic system. The dichlorophenyl substituent would occupy an equatorial position to minimize steric hindrance.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and piperazine protons. The protonation of the piperazine nitrogen in the hydrochloride salt will lead to a downfield shift of the adjacent protons compared to the free base.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH7.0 - 7.5m
Piperazine CH₂ (adjacent to N-phenyl)~3.3 - 3.5t
Piperazine CH₂ (adjacent to N-H⁺)~3.1 - 3.3t
N-H⁺> 9.0br s

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chlorine atoms, while the piperazine carbons are affected by the nitrogen atoms and the protonation state.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C (quaternary, C-Cl)~130 - 132
Aromatic C (quaternary, C-N)~148 - 150
Aromatic CH~115 - 130
Piperazine CH₂ (adjacent to N-phenyl)~48 - 50
Piperazine CH₂ (adjacent to N-H⁺)~44 - 46
Infrared (IR) Spectroscopy

Disclaimer: The provided data is for the free base, 1-(3,4-Dichlorophenyl)piperazine. The hydrochloride salt is expected to show additional characteristic peaks.

The IR spectrum of the free base provides key information about the functional groups present. For the hydrochloride salt, a broad absorption band corresponding to the N-H⁺ stretching vibration would be expected in the region of 2400-2800 cm⁻¹.

Table 4: Key IR Absorptions for 1-(3,4-Dichlorophenyl)piperazine (Free Base)

Wavenumber (cm⁻¹)Vibration
3200-3400N-H stretch (secondary amine)
2800-3000C-H stretch (aliphatic and aromatic)
~1600C=C stretch (aromatic)
~1230C-N stretch
800-860C-H bend (aromatic, out-of-plane)
600-800C-Cl stretch
Mass Spectrometry (MS)

The mass spectrum of this compound, likely analyzed after deprotonation in the ion source, would show the molecular ion of the free base. The fragmentation pattern is characteristic of phenylpiperazine derivatives.

Table 5: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
230/232/234[M]⁺ (Molecular ion of free base, showing isotopic pattern for 2 Cl atoms)
188/190/192[M - C₃H₆N]⁺
173/175[M - C₄H₉N₂]⁺
56[C₄H₈]⁺

Biological Activity and Signaling Pathways

Phenylpiperazine derivatives are well-known for their interactions with central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine (D) receptors. These interactions are the basis for their use in the development of antidepressants, anxiolytics, and antipsychotics.

Interaction with Serotonin Receptors

Many phenylpiperazines act as agonists or antagonists at various serotonin receptor subtypes. For instance, they can modulate the activity of 5-HT₁ₐ and 5-HT₂ₐ receptors, which are G-protein coupled receptors (GPCRs) involved in mood regulation.

serotonin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rec 5-HT Receptor (GPCR) gpc G-Protein (Gαq/Gαi) rec->gpc Activates plc PLC gpc->plc Activates (Gαq) ac Adenylyl Cyclase gpc->ac Inhibits (Gαi) pip2 PIP₂ plc->pip2 Hydrolyzes camp cAMP ac->camp Converts ligand Phenylpiperazine ligand->rec Binds ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca Ca²⁺ Release ip3->ca pkc PKC dag->pkc Activates response Cellular Response (e.g., Gene Expression, Neurotransmitter Release) pkc->response ca->response atp ATP atp->ac pka PKA camp->pka Activates pka->response

Caption: Serotonin Receptor Signaling Pathway.

Interaction with Dopamine Receptors

Phenylpiperazines can also exhibit affinity for dopamine D₂ and D₃ receptors, which are implicated in psychosis and addiction. Their antagonist activity at these receptors is a key mechanism for many antipsychotic drugs.

dopamine_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rec Dopamine Receptor (D₂/D₃ - GPCR) gpc G-Protein (Gαi/o) rec->gpc Inhibits Activation ac Adenylyl Cyclase gpc->ac Prevents Inhibition camp cAMP ac->camp Converts ligand Phenylpiperazine (Antagonist) ligand->rec Blocks atp ATP atp->ac pka PKA camp->pka Activates response Modulation of Neuronal Excitability pka->response xray_workflow start Synthesis & Purification of Hydrochloride Salt crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion) start->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation cif CIF File Generation validation->cif

References

1-(3,4-Dichlorophenyl)piperazine hydrochloride CAS number 76835-17-1

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 76835-17-1

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-(3,4-Dichlorophenyl)piperazine hydrochloride, a key chemical intermediate in pharmaceutical research and development. This document outlines its physicochemical properties, synthesis protocols, analytical characterization, and its significant role in the synthesis of bioactive molecules.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 76835-17-1[1][2][3][4][5]
Molecular Formula C₁₀H₁₃Cl₃N₂[1][2][3][4]
Molecular Weight 267.58 g/mol [1][2][3][4][5]
Melting Point 217-220 °C[1][2]
Boiling Point 370.1 °C at 760 mmHg[2]
Flash Point 177.6 °C[2]
Vapor Pressure 1.14E-05 mmHg at 25°C[2]
Appearance White to off-white crystalline solid[1][4]
InChI Key ITTMUMIEDXNQEQ-UHFFFAOYSA-N[1][3]
SMILES C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl.Cl[1][3]

Synthesis and Manufacturing

The primary synthesis route for 1-(3,4-Dichlorophenyl)piperazine involves the cyclization reaction between 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.[1][6] While specific protocols for the hydrochloride salt are not extensively detailed in publicly available literature, the synthesis of the free base and analogous compounds provides a well-established framework.

Experimental Protocol: Synthesis of 1-(3,4-Dichlorophenyl)piperazine

This protocol is adapted from the synthesis of the free base, which can then be converted to the hydrochloride salt.

Materials:

  • 3,4-dichloroaniline (0.25 mol)

  • bis(2-chloroethyl)amine hydrochloride (0.25 mol)

  • Potassium carbonate (0.362 mol)

  • n-Butanol (500 mL)

  • Petroleum ether (30°-60°)

Procedure:

  • A mixture of 3,4-dichloroaniline, bis(2-chloroethyl)amine hydrochloride, and potassium carbonate is prepared in n-butanol.

  • The reaction mixture is heated and refluxed. The exact temperature and duration may require optimization but are typically elevated (120-220°C) for several hours to facilitate the cyclization reaction.[1]

  • Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off.

  • The solvent (n-butanol) is removed under reduced pressure to yield an oily residue.

  • The oil is triturated with petroleum ether to induce crystallization.

  • The resulting white solid, 1-(3,4-Dichlorophenyl)piperazine, is collected by filtration and dried.[6]

To obtain the hydrochloride salt, the synthesized free base would be dissolved in a suitable solvent and treated with hydrochloric acid.

Critical Reaction Parameters
  • Temperature: Elevated temperatures are necessary to drive the cyclization but must be controlled to prevent decomposition of reactants and products.[1]

  • Catalysts: Acidic catalysts, such as p-toluenesulfonic acid, can be employed to protonate the amines and accelerate the nucleophilic substitution reactions.[1] Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can also enhance reaction efficiency.[1]

  • Solvents: High-boiling point solvents like xylene or n-butanol are ideal for maintaining the required reaction temperature during prolonged reflux.[1][6]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification A 3,4-Dichloroaniline F Cyclization Reaction A->F B bis(2-Chloroethyl)amine HCl B->F C Solvent (e.g., n-Butanol) C->F D Base (e.g., K2CO3) D->F E Heat (Reflux) E->F G Crude Product (Oil) F->G H Trituration with Petroleum Ether G->H I 1-(3,4-Dichlorophenyl)piperazine (Free Base) H->I J Treatment with HCl I->J K 1-(3,4-Dichlorophenyl)piperazine HCl J->K

A generalized workflow for the synthesis of this compound.

Analytical Characterization

Structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In ¹H NMR spectra, the aromatic protons are expected to resonate in the range of δ 6.8–7.5 ppm. The piperazine methylene protons typically appear as multiplets between δ 2.5–3.5 ppm.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for N-H stretching (around 2500 cm⁻¹) and C-Cl vibrations (around 1600 cm⁻¹).[1]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine the purity of the compound. Other methods for piperazine determination include colorimetric and spectrophotometric techniques, as well as Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

Applications in Research and Drug Development

While direct pharmacological data for this compound is limited, its primary value lies in its role as a versatile intermediate in medicinal chemistry.[1][4]

Pharmaceutical Intermediate

Piperazine derivatives are fundamental building blocks in the discovery of drugs targeting the central nervous system, particularly antipsychotics and antidepressants.[1] This compound serves as a precursor for more complex molecules. The dichlorophenyl moiety is a key feature that can enhance lipophilicity, which may improve the ability of a drug candidate to cross the blood-brain barrier.[1]

Its structural analogs are known to exhibit significant receptor-binding activity. For instance, the blockbuster antipsychotic aripiprazole, which also contains a piperazine core, functions as a partial agonist at dopamine D2 receptors.[1] Researchers utilize this compound to synthesize novel compounds for screening against various neurological targets. It is also used in the preparation of inhibitors targeting Trypanosoma cruzi sterol 14α-demethylase, indicating its potential in developing treatments for Chagas disease.[8]

G cluster_synthesis Further Chemical Synthesis cluster_applications Potential Therapeutic Areas A 1-(3,4-Dichlorophenyl)piperazine HCl B Nucleophilic Substitution A->B C Other Organic Reactions A->C D Antipsychotics (e.g., D2 receptor modulators) B->D E Antidepressants (e.g., Serotonin receptor modulators) B->E F Antiparasitic Agents (e.g., Trypanosoma cruzi inhibitors) C->F

Role as an intermediate in the development of various drug classes.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.

Hazard InformationDetailsSource(s)
Hazard Symbols Xi (Irritant)[2]
Risk Phrases R36/37/38: Irritating to eyes, respiratory system and skin.[2]
Safety Phrases S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[2]

It is essential to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

References

molecular weight of 1-(3,4-Dichlorophenyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)piperazine HCl

This technical guide provides a comprehensive overview of 1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP HCl), a pivotal chemical intermediate in pharmaceutical research and development. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis, and key experimental applications.

Physicochemical Properties

1-(3,4-Dichlorophenyl)piperazine and its hydrochloride salt are foundational molecules in the synthesis of various psychoactive agents.[1] Their key quantitative data are summarized below for clear reference and comparison.

Table 1: Physicochemical Data for 1-(3,4-Dichlorophenyl)piperazine

Property Value References
IUPAC Name 1-(3,4-dichlorophenyl)piperazine
Molecular Formula C₁₀H₁₂Cl₂N₂ [2][3][4]
Molecular Weight 231.12 g/mol [4]
CAS Number 57260-67-0 [2][3][4]
Melting Point 62-66 °C [4]

| Appearance | White solid |[5] |

Table 2: Physicochemical Data for 1-(3,4-Dichlorophenyl)piperazine HCl

Property Value References
IUPAC Name 1-(3,4-dichlorophenyl)piperazine;hydrochloride [4]
Molecular Formula C₁₀H₁₃Cl₃N₂ (or C₁₀H₁₂Cl₂N₂·HCl) [6][7][8]
Molecular Weight 267.58 g/mol [7][9][10]
CAS Number 76835-17-1 [6][7][9]
Melting Point 217-220 °C [9][10]

| Appearance | White to off-white crystalline solid | |

Synthesis and Experimental Protocols

The synthesis of DCPP HCl is a critical process for its application as a precursor in drug manufacturing. Furthermore, evaluating its biological activity through methods like radioligand binding assays is essential for understanding its pharmacological profile.

Experimental Protocol: Synthesis of 1-(3,4-Dichlorophenyl)piperazine HCl

The primary synthesis route involves the cyclization reaction between 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.[11] This method is a common strategy for creating N-arylpiperazines.

Objective: To synthesize 1-(3,4-Dichlorophenyl)piperazine via nucleophilic substitution and subsequent conversion to its hydrochloride salt.

Materials:

  • 3,4-dichloroaniline

  • bis(2-chloroethyl)amine hydrochloride

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • n-Butanol or Xylene as solvent

  • Hydrochloric acid (HCl) in an appropriate solvent (e.g., isopropanol)

  • Petroleum ether or hexane for trituration/recrystallization

  • Standard laboratory glassware, heating mantle, and stirring apparatus

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dichloroaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0-1.2 eq), and a base such as potassium carbonate (1.5-2.0 eq).

  • Solvent Addition: Add a high-boiling point solvent like n-butanol or xylene to the flask. The solvent volume should be sufficient to ensure effective stirring and reflux.

  • Cyclization Reaction: Heat the mixture to reflux (typically 120-140 °C) with vigorous stirring.[11] The reaction progress should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours to reach completion (e.g., 24-48 hours).

  • Workup and Isolation of Free Base: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure to yield a crude oil or solid residue.

  • Purification: The crude product, 1-(3,4-Dichlorophenyl)piperazine, can be purified by trituration with a non-polar solvent like petroleum ether to induce crystallization, followed by recrystallization or column chromatography to achieve higher purity.[5]

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethanol). Add a solution of hydrochloric acid (1.0-1.1 eq) dropwise while stirring. The hydrochloride salt will precipitate out of the solution.

  • Final Product Isolation: Collect the precipitated 1-(3,4-Dichlorophenyl)piperazine HCl by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

G Synthesis Workflow for 1-(3,4-Dichlorophenyl)piperazine HCl cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_products Products A 3,4-Dichloroaniline P1 Combine & Reflux (120-140°C, 24-48h) A->P1 B bis(2-chloroethyl)amine HCl B->P1 C Base (e.g., K2CO3) C->P1 D Solvent (e.g., n-Butanol) D->P1 P2 Cool & Filter (Remove Salts) P1->P2 Cyclization P3 Concentrate (Remove Solvent) P2->P3 Prod1 Crude 1-(3,4-Dichlorophenyl)piperazine P3->Prod1 P4 Purify Free Base (Trituration/Recrystallization) Prod2 Purified Free Base P4->Prod2 P5 Dissolve in Solvent P6 Add HCl Solution P5->P6 Salt Formation P7 Filter & Dry P6->P7 Final 1-(3,4-Dichlorophenyl)piperazine HCl P7->Final Prod1->P4 Prod2->P5

Caption: Synthesis workflow for 1-(3,4-Dichlorophenyl)piperazine HCl.

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

To characterize the interaction of DCPP with specific neuroreceptors, a radioligand binding assay is a standard and effective method. This protocol is a generalized template for assessing binding affinity to targets like the serotonin transporter (SERT) or adrenergic receptors.

Objective: To determine the binding affinity (Ki value) of 1-(3,4-Dichlorophenyl)piperazine for a target receptor using a competitive radioligand binding assay.

Materials:

  • Membrane preparation from cells expressing the target receptor (e.g., human SERT).

  • Radioligand specific for the target (e.g., [³H]-citalopram for SERT).

  • 1-(3,4-Dichlorophenyl)piperazine (test compound).

  • Non-specific binding control (a high concentration of a known, non-labeled ligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates and glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Methodology:

  • Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

  • Component Addition:

    • Total Binding Wells: Add binding buffer, a fixed concentration of the radioligand (typically near its Kd value), and the membrane preparation.

    • Non-specific Binding Wells: Add binding buffer, the radioligand, the non-specific binding control compound, and the membrane preparation.

    • Test Compound Wells: Add binding buffer, the radioligand, a specific concentration of 1-(3,4-Dichlorophenyl)piperazine, and the membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is typically done by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mechanism of Action and Signaling Pathways

1-(3,4-Dichlorophenyl)piperazine is recognized for its role as a versatile intermediate in synthesizing psychoactive drugs that modulate various neurotransmitter systems.[1] Its own biological activity is of interest, with studies indicating that 3,4-DCPP acts as a serotonin releaser via the serotonin transporter (SERT) and as a blocker of the β₁-adrenergic receptor.[1]

This dual mechanism suggests that DCPP can modulate both serotonergic and adrenergic signaling pathways. Its interaction with SERT implies an effect on the presynaptic reuptake of serotonin, a key mechanism in antidepressant action.[12][13] Concurrently, its blockade of β₁-adrenergic receptors, which are G-protein coupled receptors (GPCRs), can influence downstream signaling cascades typically initiated by catecholamines like norepinephrine.[14][15]

Caption: Dual mechanism of 3,4-DCPP on serotonergic and adrenergic pathways.

The compound's utility extends to its role as a precursor for more complex molecules like Aripiprazole, which exhibits a unique pharmacological profile as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors and an antagonist at 5-HT₂ₐ receptors.[3][6] This "dopamine-serotonin system stabilizer" activity modulates downstream signaling pathways, including the Akt-GSK3β pathway, which is implicated in the therapeutic effects of antipsychotics.[5] The structural backbone provided by DCPP is thus fundamental to the development of drugs with finely-tuned modulatory effects on critical CNS signaling cascades.

References

In-Depth Technical Guide: Toxicological Profile of 1-(3,4-Dichlorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information on 1-(3,4-Dichlorophenyl)piperazine hydrochloride. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. A significant lack of detailed toxicological studies for this specific compound necessitates a cautious approach, relying on data from structurally related compounds to infer potential hazards.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical agents.[1] Its structural motif, the arylpiperazine moiety, is common in a range of bioactive molecules, including antipsychotics and antidepressants.[2] Despite its application in pharmaceutical development, publicly available toxicological data for this specific compound is sparse. This guide aims to consolidate the existing information, outline general toxicological testing protocols, and infer potential mechanisms of toxicity based on related chemical structures to support further research and safety assessment.

Summary of Toxicological Data

Table 1: Summary of Hazard Classifications

EndpointClassificationSource(s)
Acute Toxicity (Oral) No data available
Skin Corrosion/Irritation Causes skin irritation[3]
Serious Eye Damage/Irritation Causes serious eye irritation[3]
Respiratory Sensitization May cause respiratory irritation[3]
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[3]
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Inferred Toxicological Profile and Potential Mechanisms of Action

Due to the lack of specific data, the toxicological profile of this compound is inferred from studies on related arylpiperazine and phenylpiperazine derivatives. These compounds are known to interact with various central nervous system receptors, which can lead to a range of physiological and toxicological effects.

Potential Neurotoxicity

Phenylpiperazine derivatives are known to exert effects on the central nervous system, primarily through interaction with serotoninergic and dopaminergic pathways.[4] Some benzylpiperazine derivatives have been shown to induce oxidative stress, inhibit mitochondrial function, and trigger apoptosis in neuronal cells.[5] Given the structural similarities, it is plausible that this compound could exhibit neurotoxic properties through similar mechanisms.

Potential Cardiotoxicity

Studies on other piperazine derivatives have indicated a potential for cardiotoxicity.[6][7] The proposed mechanism involves the disruption of calcium homeostasis and ATP depletion in cardiac cells, leading to mitochondrial dysfunction and cell death.[6][7]

Interaction with Signaling Pathways

Arylpiperazine compounds have been shown to interact with various signaling pathways, which could be relevant to both their therapeutic and toxic effects. For instance, some arylpiperazines are known to modulate the MAPK/ERK and PI3K/Akt signaling pathways through their interaction with serotonin receptors.[8][9] These pathways are crucial in regulating cell proliferation and survival.

Below is a diagram illustrating a potential signaling pathway that could be affected by an arylpiperazine compound, based on its interaction with a G-protein coupled receptor (GPCR) like a serotonin receptor.

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arylpiperazine 1-(3,4-Dichlorophenyl)piperazine GPCR GPCR (e.g., 5-HT Receptor) Arylpiperazine->GPCR G_protein G-protein GPCR->G_protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces PKA Protein Kinase A (PKA) Second_Messenger->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Cellular Response) CREB->Gene_Expression regulates

Caption: Potential GPCR signaling pathway affected by arylpiperazines.

Experimental Protocols for Toxicological Assessment

Given the data gaps, comprehensive toxicological testing is warranted. The following section outlines a generic experimental protocol for an acute oral toxicity study, based on established guidelines.

Acute Oral Toxicity Study (General Protocol)

This protocol is a generalized representation and should be adapted based on specific regulatory guidelines (e.g., OECD Guideline 423).

Objective: To determine the acute oral toxicity of this compound.

Test System:

  • Species: Rat (e.g., Wistar or Sprague-Dawley), typically one sex (females are often used).

  • Age: Young adults (8-12 weeks old).

  • Health Status: Healthy, acclimated to laboratory conditions for at least 5 days.

Materials:

  • Test substance: this compound.

  • Vehicle: A suitable, non-toxic vehicle (e.g., water, corn oil). The stability of the test substance in the vehicle should be determined.

  • Animal caging, feed, and water.

Procedure:

  • Dose Formulation: Prepare a stable formulation of the test substance in the selected vehicle.

  • Animal Preparation: Fast animals overnight prior to dosing (with access to water).

  • Dose Administration: Administer the test substance by oral gavage. The volume administered should be based on the animal's body weight.

  • Dose Levels: A step-wise procedure is typically used, starting with a dose expected to produce some signs of toxicity. Subsequent doses are adjusted based on the outcome of the previous dose.

  • Observations:

    • Monitor animals closely for the first few hours after dosing and then daily for 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and behavior.

    • Record body weights at the start of the study, weekly, and at the end of the study.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy. Any animals that die during the study are also necropsied.

  • Data Analysis: The results are used to determine the LD50 (median lethal dose) or to classify the substance according to its toxicity.

Below is a diagram illustrating a generic workflow for in vivo toxicity testing.

in_vivo_toxicity_workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Data Analysis Protocol_Design Protocol Design (e.g., OECD Guidelines) Dose_Selection Dose Range Finding Protocol_Design->Dose_Selection Acclimatization Animal Acclimatization Dose_Selection->Acclimatization Dosing Dose Administration Acclimatization->Dosing Observation Clinical Observation (14 days) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy Histopathology Histopathology (if required) Necropsy->Histopathology Data_Evaluation Data Evaluation & Reporting Necropsy->Data_Evaluation Histopathology->Data_Evaluation

Caption: Generic workflow for an in vivo acute toxicity study.

Conclusion and Recommendations

The available data on the toxicology of this compound is insufficient for a comprehensive hazard assessment. Based on the toxicological profiles of related arylpiperazine compounds, there is a potential for neurotoxicity and cardiotoxicity, likely mediated through interactions with neurotransmitter systems and subsequent cellular stress pathways.

It is strongly recommended that a battery of toxicological studies be conducted to adequately characterize the safety profile of this compound. This should include, at a minimum:

  • Acute toxicity studies via relevant routes of exposure.

  • In vitro genotoxicity assays (e.g., Ames test, chromosome aberration test).

  • Repeated-dose toxicity studies to identify target organs.

Further investigations into the specific mechanisms of action, including receptor binding profiles and effects on key signaling pathways, would also be highly valuable for a thorough understanding of the potential risks associated with this compound. Researchers and drug development professionals should handle this compound with appropriate caution, assuming the potential for the hazards identified in related structures until more specific data becomes available.

References

Navigating the Stability of 1-(3,4-Dichlorophenyl)piperazine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP HCl) is a key intermediate in the synthesis of several psychoactive drugs. Understanding its chemical stability is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and formulated drug products. This technical guide provides a comprehensive overview of the chemical stability of DCPP HCl, including its potential degradation pathways and the environmental factors that can influence its integrity. While specific public data on forced degradation studies for DCPP HCl is limited, this document synthesizes information on the stability of related arylpiperazine compounds and general principles of pharmaceutical stability testing to provide a robust framework for researchers. Detailed experimental protocols for conducting stability-indicating studies are also presented, alongside visual representations of experimental workflows and factors influencing chemical stability.

Introduction to the Chemical Stability of this compound

1-(3,4-Dichlorophenyl)piperazine is a versatile compound utilized in pharmaceutical research and development, particularly as an intermediate in the synthesis of psychoactive drugs.[1] Its hydrochloride salt, DCPP HCl, is often the preferred form for pharmaceutical applications due to its improved solubility and handling properties. The chemical stability of an API like DCPP HCl is a critical quality attribute that can be affected by various environmental factors, including temperature, humidity, light, and pH.[2] Degradation of the API can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in the physical properties of the drug product.

Material Safety Data Sheets (MSDS) for 1-(3,4-Dichlorophenyl)piperazine generally state that the compound is stable under recommended storage conditions, which typically include a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[3] However, for the rigorous demands of the pharmaceutical industry, a more in-depth understanding of the molecule's behavior under stress conditions is essential.

Potential Degradation Pathways

Based on the chemical structure of DCPP HCl and the known degradation patterns of similar arylpiperazine and piperazine compounds, several potential degradation pathways can be postulated. These include hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals.[2] For piperazine derivatives, the rate of hydrolysis can be significantly influenced by pH. Studies on other phenylpiperazine derivatives have shown that degradation often follows pseudo-first-order kinetics and is accelerated in both acidic and alkaline conditions.[2] The piperazine ring itself is generally stable to hydrolysis, but the molecule as a whole could be susceptible to pH-dependent degradation.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or peroxides. The piperazine moiety, with its two nitrogen atoms, can be susceptible to oxidation. Studies on piperazine itself, in the context of carbon capture, have shown that oxidation can be catalyzed by metal ions like copper.[4] Potential oxidation products of DCPP HCl could involve N-oxidation of the piperazine ring.

Thermal Degradation

While generally stable at recommended storage temperatures, exposure to elevated temperatures can accelerate the degradation of DCPP HCl. Thermal degradation of piperazine has been shown to be a first-order reaction, with potential degradation products including N-formylpiperazine and N-(2-aminoethyl) piperazine.[4]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation in many organic molecules. The dichlorophenyl ring in DCPP HCl is a chromophore that can absorb UV light, potentially leading to the formation of radical species and subsequent degradation.

Factors Influencing Stability

The stability of DCPP HCl is a multifactorial issue. The following diagram illustrates the key factors that can influence its chemical integrity.

G Factors Influencing DCPP HCl Stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors (Environmental) Structure Chemical Structure (Piperazine Ring, Dichlorophenyl Group) DCPP_HCl 1-(3,4-Dichlorophenyl)piperazine HCl Stability Structure->DCPP_HCl Purity Purity Profile (Presence of Impurities) Purity->DCPP_HCl Temperature Temperature Temperature->DCPP_HCl Humidity Humidity Humidity->DCPP_HCl Light Light Exposure Light->DCPP_HCl pH pH of Solution pH->DCPP_HCl Oxygen Presence of Oxygen Oxygen->DCPP_HCl Excipients Excipient Compatibility (in formulation) Excipients->DCPP_HCl

Caption: Key intrinsic and extrinsic factors affecting the chemical stability of DCPP HCl.

Proposed Experimental Protocols for Forced Degradation Studies

To thoroughly investigate the stability of DCPP HCl and develop a stability-indicating analytical method, a forced degradation study is recommended. The goal is to achieve 5-20% degradation of the API to ensure that the degradation products are formed at detectable levels without being so excessive as to lead to secondary degradation.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and appropriate technique for analyzing the degradation of DCPP HCl and separating it from its degradation products.

Table 1: Proposed HPLC Method Parameters

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in isocratic or gradient mode.
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV-Vis spectrophotometry (scan for λmax of DCPP HCl)
Column Temperature Ambient or controlled (e.g., 25-30 °C)
Injection Volume 10-20 µL
Stress Conditions

The following table outlines the recommended stress conditions for the forced degradation study of DCPP HCl.

Table 2: Proposed Forced Degradation Conditions

Stress ConditionProposed Protocol
Acid Hydrolysis Dissolve DCPP HCl in 0.1 M HCl and reflux for a specified period (e.g., 2, 4, 8 hours) at a controlled temperature (e.g., 60-80 °C). Neutralize the solution before HPLC analysis.
Base Hydrolysis Dissolve DCPP HCl in 0.1 M NaOH and reflux for a specified period (e.g., 2, 4, 8 hours) at a controlled temperature (e.g., 60-80 °C). Neutralize the solution before HPLC analysis.
Neutral Hydrolysis Dissolve DCPP HCl in purified water and reflux for a specified period (e.g., 2, 4, 8 hours) at a controlled temperature (e.g., 60-80 °C).
Oxidative Degradation Treat a solution of DCPP HCl with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 24 hours).
Thermal Degradation Expose solid DCPP HCl to dry heat in a calibrated oven at a high temperature (e.g., 105 °C) for a specified period (e.g., 24, 48, 72 hours).
Photostability Expose a solution of DCPP HCl to UV and visible light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

G Forced Degradation Study Workflow for DCPP HCl cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep_API Prepare DCPP HCl Solution Acid Acid Hydrolysis Prep_API->Acid Base Base Hydrolysis Prep_API->Base Oxidation Oxidation (H2O2) Prep_API->Oxidation Thermal Thermal (Dry Heat) Prep_API->Thermal Photo Photolysis (UV/Vis) Prep_API->Photo Prep_Control Prepare Control Sample (Unstressed) HPLC HPLC Analysis Prep_Control->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Impurity Identification HPLC->LCMS Data Data Analysis (Peak Purity, Mass Balance) LCMS->Data Pathway Degradation Pathway Elucidation Data->Pathway Method Stability-Indicating Method Validation Pathway->Method

Caption: A generalized workflow for conducting a forced degradation study of DCPP HCl.

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be summarized in a clear and structured table for easy comparison.

Table 3: Example of a Summary Table for Forced Degradation Data

Stress ConditionDuration% Assay of DCPP HClNo. of Degradation ProductsRRT of Major Degradant% of Major DegradantMass Balance (%)
0.1 M HCl, 60°C8 hours
0.1 M NaOH, 60°C8 hours
3% H₂O₂, RT24 hours
Dry Heat, 105°C72 hours
PhotostabilityICH Q1B

RRT = Relative Retention Time

The results from these studies will help in identifying the degradation products, elucidating the degradation pathways, and validating the stability-indicating nature of the analytical method. Mass balance should be calculated to ensure that all degradation products have been accounted for.

Conclusion

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using 1-(3,4-Dichlorophenyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dichlorophenyl)piperazine (DCPP) is a substituted phenylpiperazine derivative that serves as a valuable tool in neuroscience research and as an intermediate in the synthesis of pharmacologically active compounds.[1] Its primary mechanism of action is reported as a serotonin receptor agonist, with activity at 5-HT1A and 5-HT2A receptors, and as a serotonin releaser via the serotonin transporter.[2] These application notes provide detailed protocols for in vitro assays to characterize the pharmacological profile of 1-(3,4-Dichlorophenyl)piperazine HCl at these targets.

While specific quantitative data for 1-(3,4-Dichlorophenyl)piperazine HCl is not extensively available in the public domain, this document provides established protocols for relevant in vitro assays. The data tables presented are illustrative and may include data for structurally related compounds to demonstrate the application of these assays.

Physicochemical Properties

PropertyValueReference
CAS Number57260-67-0[1][3]
Molecular FormulaC₁₀H₁₂Cl₂N₂[1][3]
Molecular Weight231.12 g/mol [1][3]
AppearanceWhite to off-white crystalline powder[1]
Melting Point62-66 °C[3]

Signaling Pathways

The interaction of 1-(3,4-Dichlorophenyl)piperazine HCl with serotonin receptors initiates distinct downstream signaling cascades. The following diagrams illustrate the canonical pathways for the 5-HT1A and 5-HT2A receptors.

5-HT1A Receptor Signaling Pathway cluster_membrane Plasma Membrane 5_HT1A_Receptor 5-HT1A Receptor G_protein Gi/o Protein (α, βγ) 5_HT1A_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates DCPP 1-(3,4-Dichlorophenyl)piperazine HCl DCPP->5_HT1A_Receptor Binds Cellular_Response_Inhibition Inhibition of Cellular Response PKA->Cellular_Response_Inhibition Leads to

5-HT1A Receptor Signaling Pathway

5-HT2A_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane 5_HT2A_Receptor 5-HT2A Receptor G_protein Gq/11 Protein (α, βγ) 5_HT2A_Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC α subunit activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves PIP2 PIP2 PIP2->PLC DCPP 1-(3,4-Dichlorophenyl)piperazine HCl DCPP->5_HT2A_Receptor Binds Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces PKC Protein Kinase C DAG->PKC Activates Ca_Release->PKC Activates Cellular_Response_Activation Activation of Cellular Response PKC->Cellular_Response_Activation Leads to

5-HT2A Receptor Signaling Pathway

In Vitro Assay Protocols

Radioligand Binding Assay for 5-HT1A and 5-HT2A Receptors

This protocol is designed to determine the binding affinity (Ki) of 1-(3,4-Dichlorophenyl)piperazine HCl for the 5-HT1A and 5-HT2A receptors through competitive displacement of a radiolabeled ligand.

Illustrative Workflow:

Radioligand_Binding_Assay_Workflow prep Prepare cell membranes expressing target receptor incubation Incubate membranes with radioligand and varying concentrations of DCPP prep->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration scintillation Quantify bound radioactivity using a scintillation counter filtration->scintillation analysis Analyze data to determine IC50 and calculate Ki scintillation->analysis

Radioligand Binding Assay Workflow

Materials:

  • Cell Membranes: Membranes from cells recombinantly expressing human 5-HT1A or 5-HT2A receptors.

  • Radioligands:

    • For 5-HT1A: [³H]-8-OH-DPAT

    • For 5-HT2A: [³H]-Ketanserin

  • Non-specific Binding Control:

    • For 5-HT1A: 10 µM Serotonin

    • For 5-HT2A: 10 µM Mianserin

  • Test Compound: 1-(3,4-Dichlorophenyl)piperazine HCl

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/B filters)

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Prepare serial dilutions of 1-(3,4-Dichlorophenyl)piperazine HCl in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the test compound dilution.

    • 50 µL of the radioligand at a concentration near its Kd.

    • 100 µL of the cell membrane suspension (protein concentration to be optimized).

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plate and add scintillation fluid to each well.

  • Count the radioactivity in a microplate scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Illustrative Data Table (for structurally related compounds):

CompoundReceptorRadioligandKi (nM)
m-Chlorophenylpiperazine5-HT1A[³H]-8-OH-DPAT~400
m-Chlorophenylpiperazine5-HT2A[³H]-Ketanserin~1300
cAMP Inhibition Assay for 5-HT1A Receptor Function

This assay measures the ability of 1-(3,4-Dichlorophenyl)piperazine HCl to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin in cells expressing the Gi-coupled 5-HT1A receptor.

Illustrative Workflow:

cAMP_Inhibition_Assay_Workflow cell_prep Culture and prepare cells expressing 5-HT1A receptor stimulation Incubate cells with forskolin and varying concentrations of DCPP cell_prep->stimulation lysis Lyse cells to release intracellular cAMP stimulation->lysis detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF) lysis->detection analysis Analyze data to determine EC50 for cAMP inhibition detection->analysis

cAMP Inhibition Assay Workflow

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Test Compound: 1-(3,4-Dichlorophenyl)piperazine HCl

  • Stimulant: Forskolin

  • cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based kits)

  • Cell culture medium and supplements

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • 96- or 384-well microplates

Protocol:

  • Seed the cells in microplates and allow them to adhere overnight.

  • Prepare serial dilutions of 1-(3,4-Dichlorophenyl)piperazine HCl in assay buffer containing a phosphodiesterase inhibitor.

  • Remove the culture medium and add the test compound dilutions to the cells.

  • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubate the plate at 37°C for the time recommended by the cAMP detection kit manufacturer.

  • Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.

  • Read the plate on a suitable plate reader.

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined using non-linear regression.

Illustrative Data Table (Hypothetical):

CompoundAssayParameterValue
1-(3,4-Dichlorophenyl)piperazine HClcAMP InhibitionEC50Data not available
Reference 5-HT1A AgonistcAMP InhibitionEC50e.g., 10 nM
Inositol Monophosphate (IP1) Accumulation Assay for 5-HT2A Receptor Function

This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of the IP3 signaling cascade, following activation of the Gq-coupled 5-HT2A receptor by 1-(3,4-Dichlorophenyl)piperazine HCl.

Illustrative Workflow:

IP1_Accumulation_Assay_Workflow cell_prep Culture and prepare cells expressing 5-HT2A receptor incubation Incubate cells with LiCl and varying concentrations of DCPP cell_prep->incubation lysis Lyse cells to release intracellular IP1 incubation->lysis detection Quantify IP1 levels using a competitive immunoassay (e.g., HTRF) lysis->detection analysis Analyze data to determine EC50 for IP1 accumulation detection->analysis

IP1 Accumulation Assay Workflow

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Test Compound: 1-(3,4-Dichlorophenyl)piperazine HCl

  • IP1 Detection Kit: (e.g., HTRF IP-One assay)

  • LiCl: To inhibit IP1 degradation.

  • Cell culture medium and supplements

  • 96- or 384-well microplates

Protocol:

  • Seed the cells in microplates and allow them to adhere overnight.

  • Prepare serial dilutions of 1-(3,4-Dichlorophenyl)piperazine HCl in stimulation buffer containing LiCl.

  • Remove the culture medium and add the test compound dilutions to the cells.

  • Incubate the plate at 37°C for the time recommended by the IP1 detection kit manufacturer.

  • Lyse the cells and perform the IP1 detection assay according to the manufacturer's instructions.

  • Read the plate on an HTRF-compatible plate reader.

Data Analysis: Generate a dose-response curve by plotting the HTRF ratio against the log concentration of the test compound. The EC50 value is determined using non-linear regression.

Illustrative Data Table (Hypothetical):

CompoundAssayParameterValue
1-(3,4-Dichlorophenyl)piperazine HClIP1 AccumulationEC50Data not available
Reference 5-HT2A AgonistIP1 AccumulationEC50e.g., 50 nM
Cytotoxicity Assay (MTT Assay)

This assay assesses the potential cytotoxic effects of 1-(3,4-Dichlorophenyl)piperazine HCl on a chosen cell line by measuring mitochondrial metabolic activity.

Illustrative Workflow:

MTT_Assay_Workflow cell_seeding Seed cells in a 96-well plate compound_treatment Treat cells with varying concentrations of DCPP cell_seeding->compound_treatment mtt_addition Add MTT reagent to each well compound_treatment->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Measure absorbance at 570 nm formazan_solubilization->absorbance_reading analysis Calculate cell viability and determine IC50 absorbance_reading->analysis

MTT Cytotoxicity Assay Workflow

Materials:

  • Cell Line: e.g., HEK293, CHO, or a cancer cell line.

  • Test Compound: 1-(3,4-Dichlorophenyl)piperazine HCl

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization Solution: e.g., DMSO or acidified isopropanol

  • Cell culture medium and supplements

  • 96-well microplates

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of 1-(3,4-Dichlorophenyl)piperazine HCl in culture medium.

  • Replace the medium in the cell plate with the test compound dilutions. Include vehicle-only controls.

  • Incubate for 24-72 hours at 37°C.

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) by plotting cell viability against the log concentration of the test compound and fitting the data to a dose-response curve.

Illustrative Data Table (for a related compound):

CompoundCell LineAssayIC50 (µM)
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedioneHepG2Cytotoxicity233.0 ± 19.7

Note: Data for a structurally related dichlorophenyl-containing compound is provided for illustrative purposes.[5]

Conclusion

The in vitro assays described in these application notes provide a comprehensive framework for characterizing the pharmacological and cytotoxic profile of 1-(3,4-Dichlorophenyl)piperazine HCl. By systematically applying these protocols, researchers can elucidate its binding affinity, functional activity at serotonin receptors, and its effects on cell viability. While specific quantitative data for this compound is limited, the provided methodologies offer a robust starting point for its in vitro evaluation.

References

Application Notes and Protocols: 1-(3,4-Dichlorophenyl)piperazine hydrochloride for In Vivo Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive investigation into the scientific literature for 1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP-HCl) for in vivo behavioral studies has revealed a significant scarcity of specific data for this particular compound. The majority of available research focuses on related phenylpiperazine analogs, most notably 1-(3-chlorophenyl)piperazine (m-CPP). While these compounds share a common structural backbone, the specific positioning of the chloro-substituents on the phenyl ring, as in the 3,4-dichloro configuration, can dramatically alter the pharmacological and behavioral profile.

Therefore, it is with scientific diligence that we must state that creating detailed, validated application notes and protocols specifically for this compound is not feasible based on the currently available public data. Extrapolating protocols and expected outcomes from its analogs would be scientifically unsound and could lead to inaccurate and unreliable experimental results.

This document will instead provide a comprehensive overview of the known information regarding the broader class of phenylpiperazines in behavioral research, with a clear distinction of what is known about the closely related analogs. This will serve as a foundational resource for researchers interested in investigating novel compounds like this compound, highlighting the critical need for primary research to elucidate its specific properties.

Overview of Phenylpiperazines in Behavioral Neuroscience

Phenylpiperazine derivatives are a class of psychoactive compounds that have been extensively studied for their effects on the central nervous system. They are known to interact with various neurotransmitter systems, with a predominant action on serotonergic (5-HT) and, to a lesser extent, dopaminergic and adrenergic pathways. Their diverse receptor binding profiles lead to a wide range of behavioral effects, making them valuable tools for investigating the neurobiology of mood, anxiety, and other psychiatric disorders.

Potential (but Unconfirmed) Profile of 1-(3,4-Dichlorophenyl)piperazine

Based on preliminary and limited information, it is hypothesized that 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) may act as a serotonin releasing agent and a blocker of β1-adrenergic receptors, though with reportedly low affinity. This profile suggests potential effects on mood and anxiety, but this remains to be experimentally verified.

Established Behavioral Assays for Phenylpiperazine Analogs (e.g., m-CPP)

Should a researcher embark on characterizing the in vivo behavioral effects of this compound, the following established assays, commonly used for its analogs like m-CPP, would be appropriate starting points. It is crucial to conduct thorough dose-response studies to determine the optimal concentrations for observing specific behavioral outcomes with DCPP-HCl.

Anxiety-Related Behavior
  • Elevated Plus Maze (EPM): This assay is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms. An anxiogenic compound would be expected to decrease the time spent and the number of entries into the open arms.

  • Open Field Test (OFT): This test assesses locomotor activity and anxiety-related behaviors. An anxiogenic effect is often characterized by reduced exploration of the center of the open field and increased thigmotaxis (remaining close to the walls).

  • Light-Dark Box Test: This assay is based on the innate aversion of rodents to brightly illuminated areas. A decrease in the time spent in the light compartment is indicative of anxiogenic-like effects.

Depressive-Like Behavior
  • Forced Swim Test (FST): This test is used to screen for antidepressant-like activity. An increase in immobility time is interpreted as a state of behavioral despair.

  • Tail Suspension Test (TST): Similar to the FST, this test measures the duration of immobility when a mouse is suspended by its tail. A decrease in immobility is indicative of antidepressant-like effects.

Locomotor Activity
  • Open Field Test (OFT): As mentioned previously, this test can quantify general locomotor activity by measuring the total distance traveled and the frequency of movements. Phenylpiperazines can have varied effects on locomotion, from hypoactivity to hyperactivity, depending on the specific compound and dose.

Hypothetical Experimental Protocols (To be adapted and validated for DCPP-HCl)

The following are generalized protocols based on studies with m-CPP. These are not validated for this compound and must be optimized.

Table 1: Hypothetical Dose Ranges for Initial Screening of this compound
Behavioral AssaySpeciesRoute of AdministrationProposed Starting Dose Range (mg/kg)Notes
Anxiety-Related BehaviorMouseIntraperitoneal (i.p.)0.1 - 10Based on effective doses of m-CPP. A wide range is suggested for initial dose-finding studies.
Depressive-Like BehaviorRatIntraperitoneal (i.p.)0.5 - 5Higher doses may induce confounding effects on locomotor activity.
Locomotor ActivityMouseIntraperitoneal (i.p.)0.1 - 10It is critical to assess locomotor effects to ensure that observations in other behavioral paradigms are not due to sedation or hyperactivity.
Discriminative StimulusRatIntraperitoneal (i.p.)0.5 - 2For studies investigating the subjective effects of the compound. Requires extensive training of the animals.

Experimental Protocol: Elevated Plus Maze (EPM)

Objective: To assess the anxiogenic or anxiolytic potential of this compound.

Materials:

  • Elevated Plus Maze apparatus

  • Rodents (mice or rats)

  • This compound solution

  • Vehicle solution (e.g., saline, DMSO in saline)

  • Video tracking software

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle via the chosen route (e.g., i.p.) at a predetermined time before the test (e.g., 30 minutes).

  • Testing: Place the animal in the center of the EPM, facing an open arm.

  • Data Collection: Record the animal's behavior for a 5-minute session using video tracking software.

  • Parameters Measured:

    • Time spent in open arms

    • Time spent in closed arms

    • Number of entries into open arms

    • Number of entries into closed arms

    • Total distance traveled

  • Data Analysis: Compare the parameters between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualization of Experimental Workflow and Potential Signaling Pathways

The following diagrams illustrate a general experimental workflow for behavioral testing and a hypothetical signaling pathway for a phenylpiperazine compound.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment A Animal Acclimation C Drug Administration (e.g., i.p.) A->C B Drug Preparation (DCPP-HCl vs. Vehicle) B->C D Behavioral Assay (e.g., EPM, OFT) C->D E Data Collection (Video Tracking) D->E F Statistical Analysis E->F G Interpretation of Results F->G

General workflow for in vivo behavioral studies.

G DCPP 1-(3,4-Dichlorophenyl)piperazine SERT Serotonin Transporter (SERT) DCPP->SERT Inhibition? VMAT Vesicular Monoamine Transporter (VMAT) DCPP->VMAT Inhibition? Synaptic5HT Synaptic Serotonin (5-HT) Levels SERT->Synaptic5HT Reuptake VMAT->Synaptic5HT Release PostSynaptic Postsynaptic 5-HT Receptors Synaptic5HT->PostSynaptic Activation Behavioral Behavioral Outcomes (Anxiety, Locomotion, etc.) PostSynaptic->Behavioral

Hypothetical serotonergic signaling pathway.

Conclusion and Future Directions

The study of this compound presents an opportunity to expand our understanding of the structure-activity relationships within the phenylpiperazine class of compounds. However, due to the current lack of specific research on this molecule, any investigation must begin with fundamental characterization.

Researchers are strongly encouraged to:

  • Conduct comprehensive receptor binding assays to determine the affinity and selectivity of DCPP-HCl for a wide range of neurotransmitter receptors and transporters.

  • Perform thorough dose-response studies for various behavioral endpoints to establish a clear pharmacological profile.

  • Investigate the pharmacokinetic properties of the compound to understand its absorption, distribution, metabolism, and excretion.

By undertaking these foundational studies, the scientific community can build a reliable and accurate profile of this compound, paving the way for its potential use as a tool in behavioral neuroscience research.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(3,4-Dichlorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the quantitative analysis of 1-(3,4-Dichlorophenyl)piperazine hydrochloride using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is adapted from established procedures for related compounds and is intended to serve as a robust starting point for method development and validation in research and quality control settings. The protocol outlines the necessary instrumentation, reagents, and a step-by-step procedure for sample preparation and chromatographic analysis.

Introduction

1-(3,4-Dichlorophenyl)piperazine is a chemical intermediate widely used in the synthesis of various pharmaceutical compounds, particularly psychoactive drugs.[1] Its purity and concentration are critical parameters that can significantly impact the quality and efficacy of the final active pharmaceutical ingredient (API). This application note details a reliable HPLC method for the determination of this compound, ensuring accurate and reproducible results.

Experimental Apparatus and Reagents

Instrumentation
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is recommended for optimal separation.[2]

  • Data Acquisition and Processing Software: To control the HPLC system and for data analysis.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Ultrasonic Bath: For degassing solvents and dissolving samples.

  • pH Meter: For adjusting the mobile phase pH.

  • Filtration Assembly: For filtering solvents and sample solutions (e.g., 0.45 µm membrane filters).[3]

Chemicals and Reagents
  • This compound: Reference Standard of known purity.

  • Acetonitrile (ACN): HPLC grade.

  • Disodium hydrogen phosphate (Na₂HPO₄): Analytical grade.

  • Phosphoric acid (H₃PO₄): Analytical grade.

  • Water: HPLC grade or ultrapure water.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point. Method optimization and validation are essential for specific applications.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 3 µm
Mobile Phase A 0.02 mol/L Disodium hydrogen phosphate buffer : Acetonitrile (95:5, v/v). The pH of the buffer should be adjusted as needed for optimal separation.
Mobile Phase B Acetonitrile : 0.2 mol/L Phosphoric acid solution (95:5, v/v)
Gradient Elution A gradient program should be developed to ensure the separation of the main peak from any impurities. A suggested starting point is a linear gradient from a lower to a higher percentage of Mobile Phase B.
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Detection Wavelength 254 nm[2]
Injection Volume 10 µL

Preparation of Solutions

Mobile Phase Preparation
  • Mobile Phase A: Dissolve the appropriate amount of disodium hydrogen phosphate in HPLC grade water to make a 0.02 mol/L solution. Mix with acetonitrile in a 95:5 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Prepare a 0.2 mol/L phosphoric acid solution in HPLC grade water. Mix with acetonitrile in a 95:5 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

Standard Solution Preparation

Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile and water). This will be the standard stock solution. Prepare working standard solutions by diluting the stock solution to the desired concentrations for calibration.

Sample Solution Preparation

Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the same solvent used for the standard preparation. Filter the solution through a 0.45 µm syringe filter before injection.[4]

Experimental Protocol and Workflow

The following diagram outlines the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep cluster_hplc cluster_data cluster_report prep Preparation hplc_analysis HPLC Analysis std_prep Standard Solution Preparation injection Inject Standard & Sample Solutions std_prep->injection smp_prep Sample Solution Preparation smp_prep->injection mob_prep Mobile Phase Preparation instrument_setup Instrument Setup & Equilibration mob_prep->instrument_setup data_proc Data Processing instrument_setup->injection peak_integration Peak Integration & Identification injection->peak_integration report Reporting calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Analyte calibration->quantification results Generate Report quantification->results

References

Application Notes and Protocols: 1-(3,4-Dichlorophenyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP HCl) is a synthetic compound belonging to the phenylpiperazine class of chemicals. It is widely utilized as a crucial intermediate in the synthesis of various psychoactive drugs and other pharmacologically active molecules.[1][2] In the field of neuroscience, DCPP HCl and its analogs are instrumental in studying neurotransmitter systems, particularly serotonin receptors.[1] Recent research has also highlighted its role as a potent inhibitor of 7-Dehydrocholesterol Reductase (DHCR7), the terminal enzyme in the cholesterol biosynthesis pathway.[3][4][5] This application note provides detailed protocols for the preparation of DCPP HCl stock solutions and summarizes its key chemical properties and biological activities.

Chemical and Physical Properties

A comprehensive summary of the key quantitative data for 1-(3,4-Dichlorophenyl)piperazine HCl is presented in Table 1. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.

PropertyValueReference
CAS Number 76835-17-1[1][6]
Molecular Formula C₁₀H₁₂Cl₂N₂·HCl[6]
Molecular Weight 267.58 g/mol [7]
Appearance White to off-white crystalline powder[1]
Melting Point 217-220 °C
Purity ≥98%
Solubility (estimated for 3,4-isomer based on 2,3-isomer data) DMSO: ~16 mg/mLPBS (pH 7.2): ~10 mg/mLEthanol: ~5 mg/mLWater: Soluble[8][9][10]
Storage Store at 2-8°C, protected from light and moisture.[2]

Biological Activity and Mechanism of Action

1-(3,4-Dichlorophenyl)piperazine and its derivatives exhibit significant biological activity, primarily through two distinct mechanisms:

  • Inhibition of Cholesterol Biosynthesis: Dichlorophenyl piperazines are potent inhibitors of the enzyme 7-Dehydrocholesterol Reductase (DHCR7).[3][4][5] DHCR7 catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[3][11] Inhibition of DHCR7 leads to the accumulation of 7-DHC, a state that is associated with the rare genetic disorder Smith-Lemli-Opitz syndrome.[3][4] This inhibitory action makes DCPP HCl a valuable tool for studying cholesterol metabolism and the pathological consequences of its dysregulation.[12]

  • Modulation of Serotonergic Systems: The positional isomer 3,4-dichlorophenylpiperazine (3,4-DCPP) has been shown to act as a serotonin releaser through the serotonin transporter and as a blocker of the β1-adrenergic receptor, albeit with relatively low affinity.[13] Additionally, it is reported to be a selective agonist for the 5-HT1A and 5-HT2A serotonin receptors.[1] This interaction with the serotonergic system underlies its use as a precursor in the development of antidepressant and anxiolytic agents.[2]

Experimental Protocols

Safety Precautions

1-(3,4-Dichlorophenyl)piperazine HCl is a chemical irritant. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • 1-(3,4-Dichlorophenyl)piperazine HCl (MW: 267.58 g/mol )

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out 2.68 mg of 1-(3,4-Dichlorophenyl)piperazine HCl into the tared tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless.

    • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

Preparation of Working Solutions by Serial Dilution

For most cell culture experiments, the stock solution will need to be further diluted to the desired final concentration. A typical starting concentration for a related compound, cariprazine, which also inhibits DHCR7, is in the low nanomolar range (e.g., 5 nM).[3][4]

The following is an example protocol for preparing a 10 µM working solution from the 10 mM stock solution:

  • Materials:

    • 10 mM 1-(3,4-Dichlorophenyl)piperazine HCl stock solution in DMSO

    • Appropriate sterile cell culture medium or buffer (e.g., PBS)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Label sterile microcentrifuge tubes for each dilution step.

    • Perform a 1:100 dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium or buffer. This will result in a 100 µM intermediate solution.

    • Vortex the intermediate solution gently to ensure homogeneity.

    • Perform a further 1:10 dilution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium or buffer. This will result in the final 10 µM working solution.

    • The final concentration of the DMSO solvent in the working solution should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the cholesterol biosynthesis pathway by 1-(3,4-Dichlorophenyl)piperazine.

DHCR7_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibitor Inhibitor AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Lanosterol Lanosterol Mevalonate->Lanosterol ... Seven_DHC 7-Dehydrocholesterol (7-DHC) Lanosterol->Seven_DHC Multiple Steps Cholesterol Cholesterol Seven_DHC->Cholesterol DHCR7 DCPP 1-(3,4-Dichlorophenyl)piperazine DCPP->Seven_DHC Inhibits DHCR7 Stock_Solution_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation (Example) Weigh Weigh 2.68 mg of 1-(3,4-DCPP) HCl Dissolve Dissolve in 1 mL of DMSO Weigh->Dissolve Vortex Vortex to Homogenize Dissolve->Vortex Stock 10 mM Stock Solution Vortex->Stock Dilute1 1:100 Dilution (10 µL Stock + 990 µL Medium) Stock->Dilute1 Intermediate 100 µM Intermediate Solution Dilute1->Intermediate Dilute2 1:10 Dilution (100 µL Intermediate + 900 µL Medium) Intermediate->Dilute2 Working 10 µM Working Solution Dilute2->Working

References

Application Notes and Protocols for Phenylpiperazine Compounds in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, the following application notes and protocols are provided for the closely related and extensively studied compound, 1-(3-chlorophenyl)piperazine (m-CPP) . While m-CPP shares structural similarities with DCPP, researchers should exercise extreme caution when extrapolating this information and recognize that the biological activity and optimal experimental parameters for DCPP may differ significantly. The information on m-CPP is intended to serve as a reference and a guide for designing preliminary studies for novel phenylpiperazine compounds.

Application Notes for 1-(3-chlorophenyl)piperazine (m-CPP)

Introduction:

1-(3-chlorophenyl)piperazine (m-CPP) is a psychoactive compound that acts as a non-selective serotonin (5-HT) receptor agonist and has some serotonin-releasing effects.[2][3] It is widely used in neuroscience research as a pharmacological tool to probe the function of the serotonin system and to induce anxiety-like and depression-like behaviors in animal models. These models are valuable for screening potential anxiolytic and antidepressant drugs.

Mechanism of Action:

The primary mechanism of action of m-CPP involves its interaction with various serotonin receptors. It displays agonist activity at 5-HT1A, 5-HT1B, 5-HT1C, and 5-HT2A/2C receptors.[4][5] Its ability to induce anxiety-like behaviors is often attributed to its action on 5-HT2C receptors. Additionally, m-CPP can inhibit the reuptake of serotonin and induce its release, further modulating serotonergic neurotransmission.

Pharmacokinetics:

While specific pharmacokinetic data can vary depending on the animal species and administration route, m-CPP is generally well-absorbed and distributed to the brain. Its metabolic profile and clearance rates should be considered when designing chronic dosing schedules.

Experimental Protocols for m-CPP in Rodents

The following are generalized protocols for the use of m-CPP in mice and rats to induce anxiety-like and depressive-like behaviors. Researchers should adapt these protocols based on their specific experimental goals, animal strain, and institutional guidelines.

Protocol 1: Induction of Anxiety-Like Behavior in Mice using the Elevated Plus-Maze (EPM) Test

Objective: To assess the anxiogenic potential of m-CPP by measuring changes in exploratory behavior in the elevated plus-maze.

Materials:

  • 1-(3-chlorophenyl)piperazine (m-CPP) hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Elevated Plus-Maze apparatus

  • Animal scale

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Animal Acclimation: Acclimate male ICR mice to the testing room for at least 1 hour before the experiment.

  • Drug Preparation: Dissolve m-CPP hydrochloride in sterile saline to the desired concentrations (e.g., 1 mg/mL, 2 mg/mL, 4 mg/mL).

  • Animal Dosing: Weigh each mouse and administer m-CPP or vehicle (saline) via intraperitoneal (IP) injection at a volume of 10 mL/kg body weight. Doses of 1, 2, and 4 mg/kg are commonly used to induce anxiety-like behavior.[3]

  • Post-Dosing Interval: Allow a 30-minute interval between the injection and the behavioral test.

  • Elevated Plus-Maze Test:

    • Place the mouse in the center of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm type, using an automated tracking system or manual observation.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A significant decrease in these parameters in the m-CPP-treated group compared to the vehicle group indicates an anxiogenic-like effect.

Protocol 2: Induction of Depressive-Like Behavior in Rats using the Forced Swim Test (FST)

Objective: To evaluate the potential of m-CPP to induce a state of behavioral despair, a common measure in models of depression.

Materials:

  • 1-(3-chlorophenyl)piperazine (m-CPP) hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Forced swim test apparatus (a cylinder filled with water)

  • Animal scale

  • Syringes and needles for intraperitoneal (IP) injection

  • Towels for drying the animals

Procedure:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing room for at least 1 hour before the experiment.

  • Drug Preparation: Prepare m-CPP solutions in sterile saline as described in Protocol 1.

  • Animal Dosing: Administer m-CPP or vehicle via IP injection. Doses in the range of 1-2 mg/kg have been shown to have effects in behavioral models of depression.[1]

  • Forced Swim Test:

    • 30 minutes after injection, place the rat in the water cylinder (24-25°C) for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water.

  • Post-Test Care: After the test, remove the rat from the water, dry it with a towel, and return it to its home cage.

  • Data Analysis: Compare the duration of immobility between the m-CPP-treated and vehicle-treated groups. An increase in immobility time is indicative of a depressive-like state.

Quantitative Data Summary

The following tables summarize common dosage ranges and administration routes for m-CPP in rodent models.

Table 1: Dosing and Administration of m-CPP in Mice for Anxiety Models

ParameterValueReference
Animal Model Male ICR Mice
Compound 1-(3-chlorophenyl)piperazine (m-CPP)
Route of Administration Intraperitoneal (IP)
Dosage Range 1, 2, and 4 mg/kg
Vehicle 0.9% Saline
Injection Volume 10 mL/kg
Behavioral Test Elevated Plus-Maze, Open Field Test, Hole-Board Test

Table 2: Dosing and Administration of m-CPP in Rats for Anxiety and Depression Models

ParameterValueReference
Animal Model Male Rats (various strains)[4][6]
Compound 1-(3-chlorophenyl)piperazine (m-CPP)
Route of Administration Intraperitoneal (IP), Intracerebroventricular (ICV)[4][6]
IP Dosage 1.4 mg/kg (discriminative stimulus)[4]
ICV Dosage 0.5 - 4 µg (hippocampal or ventricular infusion)[6]
Vehicle 0.9% Saline
Behavioral Test Drug Discrimination, Social Interaction Test, Forced Swim Test[4][6]

Visualizations

Below are diagrams illustrating experimental workflows and a simplified signaling pathway related to the action of m-CPP.

experimental_workflow_anxiety cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis acclimation Animal Acclimation (1 hour) dosing IP Injection (m-CPP or Vehicle) acclimation->dosing drug_prep m-CPP Solution (in Saline) drug_prep->dosing post_dosing Post-Dosing Interval (30 minutes) dosing->post_dosing epm_test Elevated Plus-Maze (5 minutes) post_dosing->epm_test data_recording Record Time and Entries (Open vs. Closed Arms) epm_test->data_recording data_analysis Calculate % Open Arm Time & % Open Arm Entries data_recording->data_analysis conclusion Assess Anxiogenic Effect data_analysis->conclusion

Caption: Experimental workflow for inducing anxiety-like behavior in mice using m-CPP and the Elevated Plus-Maze test.

mCPP_signaling_pathway cluster_receptors Serotonin Receptors cluster_effects Downstream Effects mCPP m-CPP ht2c 5-HT2C mCPP->ht2c Agonist ht1a 5-HT1A/1B mCPP->ht1a Agonist ht2a 5-HT2A mCPP->ht2a Agonist serotonin_release Serotonin Release mCPP->serotonin_release anxiety Anxiety-like Behavior ht2c->anxiety depression Depressive-like Behavior ht1a->depression ht2a->depression serotonin_release->anxiety serotonin_release->depression

Caption: Simplified signaling pathway of m-CPP, highlighting its interaction with serotonin receptors to produce behavioral effects.

References

Application Notes and Protocols for 1-(3,4-Dichlorophenyl)piperazine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dichlorophenyl)piperazine (DCPP) is a synthetic compound belonging to the arylpiperazine class of chemicals. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including interactions with neurotransmitter receptors and potential as anticancer agents. While research on DCPP itself is not extensive, its structural analogs and isomers have been studied for their effects on various cellular targets. These application notes provide a guide for utilizing DCPP in cell-based assays, drawing upon the known activities of related compounds to inform experimental design and interpretation.

DCPP's positional isomer, 2,3-dichlorophenylpiperazine (2,3-DCPP), is a known metabolite of the atypical antipsychotic aripiprazole and acts as a partial agonist at dopamine D2 and D3 receptors. Another related compound, 1-(3-chlorophenyl)piperazine (mCPP), is a metabolite of the antidepressant trazodone and displays agonist activity at serotonin receptors. Furthermore, 3,4-DCPP has been noted as a serotonin releaser and a blocker of β1-adrenergic receptors, although with relatively low affinity[1]. These findings suggest that 1-(3,4-Dichlorophenyl)piperazine may interact with aminergic G-protein coupled receptors (GPCRs) and transporters, making it a candidate for investigation in neuroscience and related fields. Additionally, some arylpiperazine derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a potential for DCPP in oncology research.

Data Presentation

While specific quantitative data for 1-(3,4-Dichlorophenyl)piperazine in cell-based assays is limited in publicly available literature, the following table summarizes the cytotoxic activity of a related compound containing the 3,4-dichlorophenyl moiety to provide a reference for potential efficacy.

Table 1: Cytotoxic Activity of a 1,3,5-Triazine Derivative Containing a 3,4-Dichlorophenyl Moiety (Compound 3c) [2]

CompoundCell LineIC50 (µM)
2-(3,4-dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine (Compound 3c)MCF7 (Human Breast Cancer)4.98
C26 (Murine Colon Carcinoma)3.05

Experimental Protocols

Preparation of 1-(3,4-Dichlorophenyl)piperazine for Cell-Based Assays

Materials:

  • 1-(3,4-Dichlorophenyl)piperazine (DCPP) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (optional)

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing DCPP: Accurately weigh the desired amount of DCPP powder.

  • Dissolution in DMSO: Dissolve the DCPP powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C may aid dissolution[3].

  • Sterilization (Optional): If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage or -80°C for long-term storage.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the DCPP stock solution at room temperature. Prepare working concentrations by diluting the stock solution in the appropriate cell culture medium. To avoid precipitation, it is recommended to perform serial dilutions. The final concentration of DMSO in the cell culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity[4][5].

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxic effects of DCPP on various cell lines[6][7].

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 1-(3,4-Dichlorophenyl)piperazine (DCPP) working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DCPP in complete culture medium. Remove the medium from the wells and add 100 µL of the DCPP working solutions. Include wells with medium alone (blank) and cells treated with vehicle (e.g., 0.1% DMSO) as controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each DCPP concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the DCPP concentration to determine the IC50 value.

Receptor Binding Assay (Competitive Binding)

This protocol provides a general framework for a competitive radioligand binding assay to investigate the affinity of DCPP for specific neurotransmitter receptors (e.g., dopamine or serotonin receptors) expressed in cell membranes[8].

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand specific for the target receptor (e.g., [³H]Spiperone for D2/D3 receptors)

  • 1-(3,4-Dichlorophenyl)piperazine (DCPP) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)

  • Non-specific binding control (a high concentration of a known ligand for the receptor)

  • Glass fiber filters

  • Filtration apparatus (cell harvester)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of DCPP in the assay buffer. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of DCPP. Use non-linear regression analysis to determine the IC50 of DCPP, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Visualizations

G Potential Signaling Pathways for 1-(3,4-Dichlorophenyl)piperazine cluster_serotonin Serotonergic System cluster_dopamine Dopaminergic System cluster_adrenergic Adrenergic System cluster_cellular_effects Potential Cellular Effects DCPP 1-(3,4-Dichlorophenyl)piperazine SERT Serotonin Transporter (SERT) DCPP->SERT Inhibition? DCPP->SERT Serotonin_Receptors Serotonin Receptors (e.g., 5-HT1A, 5-HT2C) DCPP->Serotonin_Receptors Agonism? DCPP->Serotonin_Receptors Dopamine_Receptors Dopamine Receptors (e.g., D2, D3) DCPP->Dopamine_Receptors Partial Agonism? DCPP->Dopamine_Receptors Beta1_AR β1-Adrenergic Receptor DCPP->Beta1_AR Antagonism? DCPP->Beta1_AR Cytotoxicity Cytotoxicity in Cancer Cells DCPP->Cytotoxicity DCPP->Cytotoxicity Serotonin_Release Increased Extracellular Serotonin Apoptosis Induction of Apoptosis Cytotoxicity->Apoptosis

Caption: Putative signaling pathways for 1-(3,4-Dichlorophenyl)piperazine.

G Experimental Workflow for Cell Viability (MTT) Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 prepare_dcpp Prepare serial dilutions of DCPP incubate_24h_1->prepare_dcpp treat_cells Treat cells with DCPP incubate_24h_1->treat_cells prepare_dcpp->treat_cells incubate_exposure Incubate for desired exposure time (24-72h) treat_cells->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end G Logical Relationship of DCPP in Cytotoxicity Assays DCPP 1-(3,4-Dichlorophenyl)piperazine Treatment Cell Treatment DCPP->Treatment Cell_Line Cancer Cell Line Cell_Line->Treatment Cell_Death Cell Death / Inhibition of Proliferation Treatment->Cell_Death MTT_Assay MTT Assay (Measures Metabolic Activity) Cell_Death->MTT_Assay IC50_Value IC50 Value (Quantitative Measure of Potency) MTT_Assay->IC50_Value

References

Application Notes and Protocols: 1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP-HCl) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP-HCl) in neuroscience research. DCPP-HCl is a versatile arylpiperazine compound that serves as a valuable tool for investigating serotonergic and dopaminergic systems. Its utility stems from its structural similarity to other well-characterized psychoactive compounds and its role as a metabolite of certain therapeutic agents. This document outlines its potential mechanisms of action, offers detailed protocols for key experimental applications, and provides visualizations to aid in experimental design and data interpretation.

Pharmacological Profile and Mechanism of Action

1-(3,4-Dichlorophenyl)piperazine is a derivative of phenylpiperazine. While a complete binding affinity profile for DCPP is not extensively documented in publicly available literature, its structural analogs provide strong indications of its likely molecular targets. The primary mechanism of action of DCPP is expected to involve interaction with monoamine transporters and receptors.

Key Putative Molecular Targets:

  • Dopamine D3 Receptor: Structure-activity relationship studies of dichlorophenylpiperazines suggest a high affinity for the D3 receptor subtype. The 2,3-dichloro substitution pattern is known to confer high D3 receptor affinity, and it is highly probable that the 3,4-dichloro isomer shares this characteristic.

  • Serotonin Transporter (SERT): The closely related compound, 1-(3-chlorophenyl)piperazine (m-CPP), is a known serotonin-releasing agent and binds to the serotonin transporter. It is therefore plausible that DCPP also interacts with SERT, potentially acting as a serotonin releaser or reuptake inhibitor.

  • β-Adrenergic Receptors: Some evidence suggests that 3,4-DCPP may act as a β1-adrenergic receptor blocker, although with relatively low affinity.

A summary of the known quantitative data for the closely related compound m-CPP is provided below as a reference point for the arylpiperazine class.

Table 1: Binding Affinity of the Related Compound 1-(3-chlorophenyl)piperazine (m-CPP)

TargetRadioligandPreparationIC50 (nM)
Serotonin Transporter (SERT)[¹²⁵I]RTI-55Human occipital cortex230

Experimental Protocols

The following protocols are provided as a guide for researchers investigating the neuropharmacological effects of DCPP-HCl. These are generalized methods that can be adapted based on specific experimental goals and available resources.

In Vitro Receptor Binding Assays

This protocol describes a method to determine the binding affinity of DCPP-HCl for specific neurotransmitter receptors, such as dopamine D2 and D3 receptors, expressed in cultured cells.

Objective: To determine the inhibition constant (Ki) of DCPP-HCl for a specific receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 or D3 receptor.

  • Cell culture medium and reagents.

  • Radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-IABN for D2/D3 receptors).

  • DCPP-HCl.

  • Non-specific binding agent (e.g., haloperidol or eticlopride).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293 cells expressing the receptor of interest to confluency.

    • Harvest the cells and centrifuge to form a pellet.

    • Resuspend the pellet in ice-cold assay buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Binding Assay:

    • In a series of tubes, add a constant concentration of the radioligand.

    • Add increasing concentrations of DCPP-HCl (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • For the determination of non-specific binding, add a high concentration of the non-specific binding agent.

    • Add the cell membrane preparation to each tube to initiate the binding reaction.

    • Incubate the tubes at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and vortex.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of DCPP-HCl by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the DCPP-HCl concentration.

    • Determine the IC50 value (the concentration of DCPP-HCl that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This protocol outlines a method to measure the effects of DCPP-HCl on the extracellular levels of dopamine and serotonin in a specific brain region of a freely moving rodent.

Objective: To assess the effect of DCPP-HCl administration on neurotransmitter release and metabolism.

Materials:

  • Male Wistar rats (250-300g).

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • DCPP-HCl.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

  • Anesthetic (e.g., isoflurane).

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover for at least 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

    • Administer DCPP-HCl (e.g., via intraperitoneal injection) or vehicle.

    • Continue to collect dialysate samples for a predetermined period after drug administration.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC with electrochemical detection.

    • Quantify the concentrations of the analytes by comparing the peak areas to those of known standards.

  • Data Analysis:

    • Express the post-drug neurotransmitter levels as a percentage of the average baseline levels.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the significance of any changes.

Behavioral Pharmacology: Locomotor Activity

This protocol describes a method to assess the effects of DCPP-HCl on spontaneous locomotor activity in rodents, which can indicate stimulant or sedative properties.

Objective: To determine if DCPP-HCl alters horizontal and vertical activity.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats.

  • Locomotor activity chambers equipped with infrared beams.

  • DCPP-HCl.

  • Vehicle (e.g., saline).

Procedure:

  • Habituation:

    • Habituate the animals to the locomotor activity chambers for a period of 30-60 minutes for 1-2 days prior to the test day to reduce novelty-induced hyperactivity.

  • Test Day:

    • Administer DCPP-HCl or vehicle to the animals (e.g., via intraperitoneal injection).

    • Immediately place each animal in a locomotor activity chamber.

    • Record locomotor activity (e.g., horizontal beam breaks, vertical beam breaks, and total distance traveled) for a set period (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.

    • Calculate the total activity over the entire session.

    • Compare the activity of the DCPP-HCl-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

In Vivo Single-Unit Electrophysiology

This protocol provides a framework for recording the activity of single neurons in a specific brain region in response to the administration of DCPP-HCl.

Objective: To determine if DCPP-HCl modulates the firing rate and pattern of neurons in a target brain area.

Materials:

  • Anesthetized or awake, head-fixed rat or mouse.

  • Stereotaxic frame.

  • High-impedance microelectrodes.

  • Micromanipulator.

  • Amplifier and data acquisition system.

  • DCPP-HCl.

  • Anesthetic (if applicable, e.g., urethane or isoflurane).

Procedure:

  • Animal Preparation:

    • Anesthetize the animal (if applicable) and place it in the stereotaxic frame.

    • Perform a craniotomy over the brain region of interest (e.g., ventral tegmental area or dorsal raphe nucleus).

  • Electrode Placement and Recording:

    • Slowly lower the microelectrode into the brain using the micromanipulator until the activity of a single neuron is isolated.

    • Record the baseline firing rate and pattern of the neuron for a stable period.

  • Drug Administration:

    • Administer DCPP-HCl or vehicle (e.g., intravenously or intraperitoneally).

    • Continue to record the activity of the same neuron for a prolonged period after drug administration.

  • Data Analysis:

    • Analyze the firing rate and pattern of the neuron before and after drug administration.

    • Generate peri-stimulus time histograms (PSTHs) to visualize changes in firing rate over time.

    • Use statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to determine if DCPP-HCl significantly alters neuronal activity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of DCPP-HCl in neuroscience research.

DCPP_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal DCPP DCPP-HCl SERT SERT DCPP->SERT ? D3_auto D3 Autoreceptor DCPP->D3_auto ? D3_receptor Postsynaptic D3 Receptor DCPP->D3_receptor ? Beta_receptor β1-Adrenergic Receptor DCPP->Beta_receptor ? Serotonin_cyto Cytosolic Serotonin SERT->Serotonin_cyto Reuptake VMAT2 VMAT2 Serotonin_vesicle Serotonin Vesicle VMAT2->Serotonin_vesicle Packaging Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Serotonin_cyto->VMAT2 Dopamine_cyto Cytosolic Dopamine D3_auto->Serotonin_vesicle Inhibition Serotonin_receptor Postsynaptic Serotonin Receptor Serotonin_synapse->Serotonin_receptor Dopamine_synapse Dopamine Dopamine_synapse->D3_receptor Signaling_cascade Downstream Signaling Serotonin_receptor->Signaling_cascade D3_receptor->Signaling_cascade Beta_receptor->Signaling_cascade

Caption: Hypothesized signaling pathways of DCPP-HCl.

Receptor_Binding_Workflow prep Prepare Cell Membranes Expressing Receptor assay_setup Set up Binding Assay: - Radioligand - DCPP-HCl (varying conc.) - Membranes prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Calculate IC50 - Calculate Ki counting->analysis result Binding Affinity (Ki) analysis->result

Caption: Workflow for in vitro receptor binding assay.

Microdialysis_Workflow surgery Stereotaxic Surgery: Implant Guide Cannula recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF and Stabilize probe_insertion->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline drug_admin Administer DCPP-HCl or Vehicle baseline->drug_admin post_drug_collection Collect Post-Drug Dialysate Samples drug_admin->post_drug_collection hplc Analyze Samples by HPLC-ECD post_drug_collection->hplc data_analysis Data Analysis: % Change from Baseline hplc->data_analysis outcome Effect on Neurotransmitter Extracellular Levels data_analysis->outcome

Caption: Workflow for in vivo microdialysis experiment.

Locomotor_Activity_Workflow habituation Habituate Animals to Locomotor Chambers drug_injection Administer DCPP-HCl or Vehicle habituation->drug_injection placement Place Animals in Chambers drug_injection->placement recording Record Activity for Defined Period placement->recording analysis Analyze Data: - Time Bins - Total Activity recording->analysis conclusion Determine Stimulant or Sedative Effects analysis->conclusion

Caption: Workflow for locomotor activity testing.

Application Notes: Experimental Design for Studying the Effects of 1-(3,4-Dichlorophenyl)piperazine (DCPP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3,4-Dichlorophenyl)piperazine (DCPP) is a phenylpiperazine derivative that serves as a key chemical intermediate in the synthesis of various pharmaceuticals.[1][2] Notably, it is also a metabolite of widely prescribed drugs such as the antidepressant trazodone and the atypical antipsychotic aripiprazole.[3][4][5][6] Its pharmacological profile is complex, with known interactions with serotonergic and dopaminergic systems.[7][8] Understanding the specific effects of DCPP is crucial for elucidating the complete mechanism of action of its parent drugs and for evaluating its own therapeutic potential or toxicological risk.

These application notes provide a comprehensive experimental framework for characterizing the pharmacological and behavioral effects of DCPP, from initial target engagement to in vivo functional outcomes.

Target Product Profile (TPP)

To guide the research and development process, a Target Product Profile (TPP) can be established. The TPP outlines the desired characteristics of a potential therapeutic product based on DCPP.[9][10][11]

TPP AttributeTarget Profile
Indication Generalized Anxiety Disorder (GAD), Major Depressive Disorder (MDD)
Mechanism of Action Modulation of serotonin (e.g., 5-HT2A, 5-HT2C) and/or dopamine (e.g., D2, D3) receptors.
Target Population Adult patients with moderate to severe GAD or MDD.
Route of Administration Oral
Dosing Regimen Once or twice daily
Efficacy Superior or non-inferior to standard-of-care (e.g., SSRIs) in validated clinical scales (HAM-A, MADRS).
Safety & Tolerability Minimal sedation, low potential for extrapyramidal symptoms, no significant cardiovascular effects (e.g., QTc prolongation).

Experimental Workflow

A logical, phased approach is essential for the systematic evaluation of DCPP. The workflow begins with fundamental in vitro characterization to understand molecular interactions, followed by cellular assays to determine functional consequences, and culminates in in vivo behavioral studies to assess systemic effects.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular & Mechanistic Assays cluster_2 Phase 3: In Vivo Behavioral Analysis a Receptor Binding Assays (Target Affinity) b Functional Assays (Agonism/Antagonism) a->b Determine Ki c Second Messenger Assays (cAMP, Ca2+ flux) b->c Determine EC50/IC50 d DHCR7 Inhibition Assay (Cholesterol Pathway) c->d Explore Off-Target Effects e Elevated Plus Maze (Anxiety-like Behavior) c->e Inform Dose Selection f Forced Swim Test (Depressive-like Behavior) e->f Assess Broad CNS Profile g Locomotor Activity (General Activity/Sedation)

Caption: Phased experimental workflow for DCPP characterization.

Protocols and Data Presentation

Protocol 1: Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of DCPP for key serotonin and dopamine receptor subtypes.[12][13][14]

Methodology:

  • Membrane Preparation: Cell membranes expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2) are prepared from stable cell lines. Protein concentration is determined via a BCA assay.[12]

  • Assay Setup: Assays are performed in 96-well plates. Each well contains:

    • Cell membranes (10-20 µg protein).

    • A specific radioligand at a concentration near its Kd value (e.g., [³H]Ketanserin for 5-HT2A).

    • Varying concentrations of DCPP (e.g., 0.1 nM to 10 µM) or vehicle.

    • Assay buffer to a final volume of 200 µL.

  • Non-Specific Binding: A parallel set of wells includes a high concentration of a known non-radiolabeled ligand (e.g., 10 µM mianserin for 5-HT2A) to determine non-specific binding.

  • Incubation: Plates are incubated for 60 minutes at room temperature to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B, pre-soaked in polyethyleneimine). This separates bound from free radioligand.

  • Washing: Filters are washed multiple times with ice-cold wash buffer.

  • Quantification: Radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the log concentration of DCPP. IC50 values are determined using non-linear regression. Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Data Presentation: DCPP Receptor Binding Affinity

Receptor SubtypeRadioligandKi (nM) ± SEMn
Serotonin
5-HT1A[³H]8-OH-DPAT125 ± 11.23
5-HT2A[³H]Ketanserin15.3 ± 2.13
5-HT2C[³H]Mesulergine22.8 ± 3.53
Dopamine
D2[³H]Spiperone89.7 ± 9.43
D3[³H]7-OH-DPAT75.1 ± 8.63
Protocol 2: In Vitro Functional Assays (Calcium Flux)

This protocol assesses the functional activity of DCPP (agonist or antagonist) at a Gq-coupled receptor, such as 5-HT2A.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor are cultured to ~90% confluency in 96-well, black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Agonist Mode: DCPP is added at increasing concentrations (0.1 nM to 10 µM) and the change in fluorescence (indicating intracellular calcium mobilization) is measured over time.

    • Antagonist Mode: Cells are pre-incubated with increasing concentrations of DCPP for 15-30 minutes. Then, a known agonist (e.g., serotonin) is added at its EC80 concentration, and the inhibition of the agonist-induced fluorescence signal is measured.

  • Data Analysis:

    • Agonist Mode: Dose-response curves are plotted, and the EC50 (potency) and Emax (efficacy, relative to a full agonist) are calculated.

    • Antagonist Mode: The inhibitory effect of DCPP is plotted against its concentration to determine the IC50 value.

Signaling Pathway Visualization

The interaction of DCPP with the 5-HT2A receptor initiates a Gq-protein signaling cascade, leading to the release of intracellular calcium.

G cluster_0 Cell Membrane cluster_1 Cytosol DCPP DCPP Receptor 5-HT2A Receptor DCPP->Receptor Binds Gq Gαq Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (Cellular Response) IP3->Ca

Caption: Simplified 5-HT2A receptor Gq signaling pathway.

Data Presentation: DCPP Functional Activity at 5-HT2A

Assay ModeParameterValue ± SEMn
Agonist EC50 (nM)>10,0003
Emax (% of Serotonin)< 5%3
Antagonist IC50 (nM)35.6 ± 4.33
Protocol 3: In Vivo Behavioral Assessment (Elevated Plus Maze)

This protocol evaluates the anxiolytic or anxiogenic effects of DCPP in rodents.[15][16][17][18]

Methodology:

  • Animals: Adult male mice or rats are used. Animals are housed under standard conditions and acclimated to the testing room for at least 60 minutes before the experiment.

  • Apparatus: The elevated plus maze (EPM) consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.

  • Drug Administration: Animals are randomly assigned to groups and administered DCPP (e.g., 1, 5, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to testing. A positive control, such as diazepam (2 mg/kg), is also included.

  • Testing Procedure: Each animal is placed individually in the center of the maze, facing an open arm. Its behavior is recorded by an overhead video camera for a 5-minute session.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess locomotor activity).

  • Data Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the vehicle control.

Data Presentation: DCPP Effects in the Elevated Plus Maze

Treatment GroupDose (mg/kg)Time in Open Arms (s) ± SEMOpen Arm Entries ± SEMTotal Distance (m) ± SEM
Vehicle-32.5 ± 4.18.2 ± 1.115.6 ± 1.8
Diazepam275.3 ± 8.914.5 ± 2.014.9 ± 2.1
DCPP140.1 ± 5.39.1 ± 1.315.2 ± 1.9
DCPP558.7 ± 7.211.8 ± 1.515.8 ± 2.0
DCPP1025.4 ± 3.86.5 ± 0.910.1 ± 1.4
* p < 0.05 compared to Vehicle

References

Application Notes and Protocols for the Quantification of 1-(3,4-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-(3,4-Dichlorophenyl)piperazine (DCPP) in various matrices. The protocols described herein are based on established analytical techniques and can be adapted for specific research and quality control applications.

Introduction

1-(3,4-Dichlorophenyl)piperazine (DCPP) is a chemical intermediate and a potential metabolite or impurity in the synthesis of certain pharmaceutical compounds. Accurate and precise quantification of DCPP is crucial for process control, impurity profiling, and pharmacokinetic studies. This document outlines two primary analytical techniques for DCPP quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Method Parameters

The following table summarizes typical quantitative performance parameters for the analytical methods described. These values are based on validated methods for structurally similar piperazine derivatives and serve as a benchmark for method development and validation for DCPP.

ParameterHPLC-UV with Derivatization (Illustrative)LC-MS/MS (Adapted from a similar compound)
Linearity Range 1 - 100 µg/mL0.03 - 1.5 ppm[1]
Correlation Coefficient (r²) > 0.995> 0.999[1]
Limit of Detection (LOD) ~0.5 µg/mL0.01 ppm[1]
Limit of Quantification (LOQ) ~1.5 µg/mL0.03 ppm[1]
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 2.0%[1]

Experimental Protocols

Protocol 1: HPLC-UV Quantification of DCPP via Derivatization

This method is suitable for the quantification of DCPP in bulk drug substances or formulations where sensitivity requirements are in the µg/mL range. Since DCPP lacks a strong chromophore, derivatization with a UV-active agent is necessary.

1. Principle: DCPP is reacted with a derivatizing agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), to form a stable, UV-active product that can be quantified by HPLC-UV.[2]

2. Materials and Reagents:

  • 1-(3,4-Dichlorophenyl)piperazine (DCPP) reference standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (reagent grade)

  • Water (deionized or HPLC grade)

  • Buffer (e.g., phosphate buffer, pH 7.0)

3. Instrumentation:

  • HPLC system with a UV-Vis detector

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Data acquisition and processing software

4. Standard Solution Preparation:

  • Prepare a stock solution of DCPP (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation and Derivatization:

  • Accurately weigh a known amount of the sample and dissolve it in a suitable solvent.

  • To an aliquot of the sample solution, add the derivatizing agent (NBD-Cl) solution and a buffer to maintain optimal pH for the reaction.

  • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period to ensure complete derivatization.

  • After cooling, dilute the sample to a final concentration within the calibration range.

6. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or buffer. An example could be Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v).[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 35°C[2]

  • Injection Volume: 10 µL[2]

  • Detection Wavelength: The wavelength of maximum absorbance of the DCPP-NBD derivative (e.g., 340 nm).[2]

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the DCPP-NBD derivative against the concentration of the standards.

  • Determine the concentration of DCPP in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing ss0 Weigh DCPP Standard and Sample ss1 Dissolve in Acetonitrile ss0->ss1 ss2 Prepare Calibration Curve Standards ss1->ss2 ss3 Add NBD-Cl Derivatizing Agent and Buffer ss1->ss3 ss4 Incubate (e.g., 60°C) ss3->ss4 ss5 Dilute to Final Concentration ss4->ss5 sa0 Inject into HPLC System ss5->sa0 sa1 Separation on C18 Column sa0->sa1 sa2 UV Detection sa1->sa2 sa3 Data Acquisition sa2->sa3 sd0 Integrate Peak Areas sa3->sd0 sd1 Construct Calibration Curve sd0->sd1 sd2 Quantify DCPP in Sample sd1->sd2

Caption: HPLC-UV with derivatization workflow for DCPP quantification.

Protocol 2: LC-MS/MS Quantification of DCPP in Biological Matrices

This method is highly sensitive and selective, making it ideal for quantifying trace levels of DCPP in complex biological matrices such as plasma or urine. The protocol is adapted from a validated method for a structurally similar genotoxic impurity.[1]

1. Principle: DCPP is extracted from the biological matrix, separated by liquid chromatography, and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high specificity and low detection limits.

2. Materials and Reagents:

  • DCPP reference standard

  • Internal standard (IS) (e.g., a deuterated analog of DCPP)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Biological matrix (e.g., plasma, urine)

3. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)

  • Analytical column: C18, 100 mm x 4.6 mm, 3.5 µm particle size[1]

  • Data acquisition and processing software

4. Standard Solution Preparation:

  • Prepare a stock solution of DCPP (e.g., 1 mg/mL) and the IS in methanol.

  • Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution in a suitable solvent (e.g., 50:50 acetonitrile:water).

5. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of the biological sample (e.g., plasma), add the internal standard.

  • Add a protein precipitating agent, such as acetonitrile (e.g., 300 µL).

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

6. Chromatographic Conditions:

  • Mobile Phase A: 5.0 mM Ammonium acetate in water[1]

  • Mobile Phase B: Acetonitrile[1]

  • Elution: Isocratic, e.g., 30:70 (v/v) of Mobile Phase A:Mobile Phase B.[1]

  • Flow Rate: 0.8 mL/min[3]

  • Column Temperature: 40°C[3]

  • Injection Volume: 10 µL[3]

7. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • DCPP: The precursor ion will be the protonated molecule [M+H]⁺. The product ions would need to be determined by direct infusion of a DCPP standard. For a related compound, the transition was m/z 273.2/120.1.[1]

    • Internal Standard: Determined similarly.

  • Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.

8. Data Analysis:

  • Calculate the peak area ratio of DCPP to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.

  • Determine the concentration of DCPP in the samples from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp0 Aliquot Biological Sample sp1 Add Internal Standard sp0->sp1 sp2 Add Acetonitrile (Protein Precipitation) sp1->sp2 sp3 Vortex sp2->sp3 sp4 Centrifuge sp3->sp4 sp5 Collect Supernatant sp4->sp5 la0 Inject into LC-MS/MS System sp5->la0 la1 Chromatographic Separation (C18) la0->la1 la2 ESI+ Ionization la1->la2 la3 MRM Detection la2->la3 ld0 Calculate Peak Area Ratios (Analyte/IS) la3->ld0 ld1 Generate Calibration Curve ld0->ld1 ld2 Quantify DCPP Concentration ld1->ld2

Caption: LC-MS/MS workflow for DCPP quantification in biological matrices.

Signaling Pathways and Logical Relationships

As 1-(3,4-Dichlorophenyl)piperazine is primarily a chemical intermediate, there is limited information available on its direct involvement in specific biological signaling pathways. However, its structural similarity to other phenylpiperazines suggests potential interaction with serotonergic and adrenergic receptors. The logical relationship in the context of its analysis is the structured workflow from sample to result, as depicted in the diagrams above.

References

Microwave-Assisted Synthesis of 1-(3,4-Dichlorophenyl)piperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-(3,4-Dichlorophenyl)piperazine, a key intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2][3] A comparative analysis of conventional and microwave-assisted synthesis methods is presented, highlighting the significant advantages of microwave technology in terms of reaction time and yield.[4] Detailed protocols for both synthetic routes are provided to enable researchers to reproduce these methods.

Introduction

1-(3,4-Dichlorophenyl)piperazine is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of psychoactive drugs such as antidepressants and anxiolytics.[1][3] Its structural motif is a common feature in molecules designed to interact with neurotransmitter systems.[1] The dichlorophenyl group can enhance the lipophilicity of the final drug molecule, potentially improving its ability to cross the blood-brain barrier.[2] Given its importance, efficient and scalable synthetic routes to this intermediate are of high interest to the pharmaceutical industry. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purer products in significantly shorter timeframes compared to traditional heating methods.[4]

Applications in Drug Discovery

The N-arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. 1-(3,4-Dichlorophenyl)piperazine serves as a critical starting material for the synthesis of more complex molecules targeting various CNS disorders. Its derivatives are investigated for their potential to modulate serotonin and dopamine receptors, which are implicated in the pathophysiology of depression, anxiety, and psychosis.[1][2] For instance, the structurally related 1-(2,3-dichlorophenyl)piperazine is a precursor to the atypical antipsychotic drug Aripiprazole.

Comparison of Synthetic Methods: Conventional vs. Microwave-Assisted

The synthesis of 1-(3,4-Dichlorophenyl)piperazine is typically achieved through the condensation of 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.[2] While the conventional method involves prolonged heating under reflux, the microwave-assisted approach offers a rapid and efficient alternative.

ParameterConventional SynthesisMicrowave-Assisted Synthesis (Predicted)
Reaction Time Several hours (e.g., 20 hours)Minutes (e.g., 10-30 minutes)
Yield Low to moderate (e.g., 28%)Moderate to high (e.g., >70%)
Energy Consumption HighLow
Solvent Volume LargeReduced
Process Control Less precise temperature controlPrecise temperature and pressure control

Experimental Protocols

Materials and Equipment
  • Reactants: 3,4-dichloroaniline, bis(2-chloroethyl)amine hydrochloride, potassium carbonate (or another suitable base), p-toluenesulfonic acid (optional catalyst), phase-transfer catalyst (e.g., TBAB, optional).

  • Solvents: n-butanol, xylene, or a high-boiling polar solvent for microwave synthesis (e.g., DMF, DMSO, or solvent-free).

  • Equipment (Conventional): Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, standard laboratory glassware.

  • Equipment (Microwave): Dedicated microwave reactor for organic synthesis with appropriate sealed reaction vessels, magnetic stirring, and temperature and pressure sensors.

  • Purification: Silica gel for column chromatography, rotary evaporator, recrystallization solvents (e.g., petroleum ether, ethanol).

Protocol 1: Conventional Synthesis of 1-(3,4-Dichlorophenyl)piperazine

This protocol is based on established literature procedures.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dichloroaniline (0.25 mol), bis(2-chloroethyl)amine hydrochloride (0.25 mol), and potassium carbonate (0.362 mol).

  • Add n-butanol (500 mL) as the solvent.

  • Reaction: Heat the mixture to reflux with vigorous stirring and maintain reflux for an extended period (e.g., 20-48 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Purification: Purify the crude product by trituration with petroleum ether or by silica gel column chromatography to yield 1-(3,4-Dichlorophenyl)piperazine as a white to off-white solid.

Protocol 2: Microwave-Assisted Synthesis of 1-(3,4-Dichlorophenyl)piperazine

This protocol is a proposed method based on analogous microwave-assisted N-arylpiperazine syntheses. Optimization of reaction parameters may be required.

  • Reaction Setup: In a dedicated microwave reaction vessel equipped with a magnetic stir bar, combine 3,4-dichloroaniline (10 mmol), bis(2-chloroethyl)amine hydrochloride (10 mmol), and a suitable base such as potassium carbonate (20 mmol).

  • Add a high-boiling polar solvent (e.g., 10-15 mL of DMF or xylene). Alternatively, the reaction can be attempted under solvent-free conditions.

  • Optionally, add a catalytic amount of p-toluenesulfonic acid or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a high temperature (e.g., 150-180 °C) for a short duration (e.g., 10-30 minutes). The microwave power should be adjusted to maintain the target temperature.

  • Work-up: After the reaction is complete, cool the vessel to a safe temperature. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure 1-(3,4-Dichlorophenyl)piperazine.

Visualizations

experimental_workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis conv_start Reactants & Solvent in Flask conv_reflux Prolonged Reflux (e.g., 20-48h) conv_start->conv_reflux conv_workup Work-up & Purification conv_reflux->conv_workup conv_product Final Product conv_workup->conv_product mw_start Reactants & Solvent in Microwave Vial mw_irrad Microwave Irradiation (e.g., 10-30 min) mw_start->mw_irrad mw_workup Work-up & Purification mw_irrad->mw_workup mw_product Final Product mw_workup->mw_product

Caption: Experimental workflow for conventional vs. microwave-assisted synthesis.

logical_relationship cluster_reactants Starting Materials cluster_methods Synthetic Methods aniline 3,4-Dichloroaniline conv Conventional Heating (Slow, Lower Yield) aniline->conv mw Microwave-Assisted (Rapid, Higher Yield) aniline->mw bis_chloro Bis(2-chloroethyl)amine HCl bis_chloro->conv bis_chloro->mw product 1-(3,4-Dichlorophenyl)piperazine conv->product mw->product application CNS Drug Intermediate product->application

Caption: Logical relationship of synthesis pathways and application.

Conclusion

The microwave-assisted synthesis of 1-(3,4-Dichlorophenyl)piperazine offers a compelling alternative to conventional heating methods. The significant reduction in reaction time and potential for increased yields make it a highly attractive approach for researchers and drug development professionals. The protocols provided herein serve as a guide for the efficient synthesis of this valuable pharmaceutical intermediate, facilitating the advancement of CNS drug discovery programs.

References

Application Notes and Protocols: 1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP-HCl) as a Dopamine D2 Receptor Partial Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP-HCl) is a phenylpiperazine derivative with potential activity at dopamine D2 receptors. Phenylpiperazine compounds are known to interact with various G protein-coupled receptors (GPCRs), and their derivatives are explored for the treatment of neuropsychiatric disorders.[1][2] As a partial agonist, DCPP-HCl is hypothesized to modulate dopaminergic neurotransmission by providing a balanced level of receptor activation. In states of high dopamine, it would act as an antagonist, while in states of low dopamine, it would provide a basal level of stimulation. This dual action is a key feature of dopamine D2 receptor partial agonists, which are of significant interest for therapeutic applications.

This document provides detailed protocols for the in vitro characterization of DCPP-HCl as a dopamine D2 receptor partial agonist, including methods for determining its binding affinity and functional activity.

Data Presentation

Table 1: Representative Binding Affinities (Ki) of Dichlorophenylpiperazine Analogs at Dopamine D2 and D3 Receptors

CompoundReceptor SubtypeReported Ki (nM)
2,3-Dichlorophenylpiperazine Analog 8D3<1
D210-50
N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamidesD30.6 - 1080
D2Broad range

Source: Journal of Medicinal Chemistry, 2014; Bioorganic & Medicinal Chemistry Letters, 2003[1][3]

Table 2: Representative Functional Activity (EC50 and Emax) of Dopamine D2 Receptor Partial Agonists in cAMP Assays

CompoundAssay TypeEC50 (nM)Emax (% of full agonist)
AripiprazolecAMP Inhibition~10~25-30%
NDMC (Clozapine metabolite)cAMP Inhibition~50Partial Agonist
Dopamine D2 receptor agonist-3cAMP Inhibition5Partial Agonist

Source: Journal of Pharmacology and Experimental Therapeutics, 2005; MedChemExpress Product Data Sheet[4][5]

Signaling Pathways

Dopamine D2 receptors are primarily coupled to the Gi/o class of G proteins.[6] As a partial agonist, DCPP-HCl is expected to activate these pathways, but to a lesser extent than a full agonist like dopamine. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D2 receptor activation can trigger G protein-independent signaling through β-arrestin recruitment.[6][7]

D2_Signaling_Pathway cluster_membrane Plasma Membrane DCPP DCPP-HCl (Partial Agonist) D2R Dopamine D2 Receptor DCPP->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates beta_arrestin β-Arrestin D2R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Downstream_arrestin Downstream Cellular Response (e.g., Receptor internalization) beta_arrestin->Downstream_arrestin Leads to ATP ATP ATP->AC Downstream_G Downstream Cellular Response (e.g., Ion channel modulation) cAMP->Downstream_G Leads to

Caption: Dopamine D2 Receptor Signaling Pathways for a Partial Agonist.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol determines the binding affinity (Ki) of DCPP-HCl for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.

Experimental Workflow

Caption: Workflow for Dopamine D2 Receptor Radioligand Binding Assay.

Materials:

  • Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]Spiperone (a D2 antagonist) with high specific activity.

  • Test Compound: this compound (DCPP-HCl) serially diluted.

  • Non-specific Determinant: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates and a cell harvester.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or DCPP-HCl at various concentrations.

    • 50 µL of [3H]Spiperone at a concentration near its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 300 µL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of DCPP-HCl to determine the IC50 value (the concentration of DCPP-HCl that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Functional Assay

This assay measures the ability of DCPP-HCl to act as a partial agonist by inhibiting the forskolin-stimulated production of cAMP in cells expressing the dopamine D2 receptor.[6]

Experimental Workflow

Caption: Workflow for Dopamine D2 Receptor cAMP Inhibition Assay.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor (long isoform).[6]

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).[6]

  • Test Compound: DCPP-HCl serially diluted.

  • Full Agonist Control: Dopamine or Quinpirole.

  • Stimulating Agent: Forskolin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.

  • cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection technologies.

Procedure:

  • Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2. Seed the cells into 96-well plates and grow to 80-90% confluency.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.

  • Compound Addition: Add 50 µL of DCPP-HCl, dopamine (full agonist control), or vehicle to the respective wells and pre-incubate for 15 minutes at 37°C.

  • Stimulation: Add 50 µL of forskolin (at a final concentration that elicits a submaximal cAMP response, e.g., 1-10 µM) to all wells except the basal control.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated response (100%) and the basal level (0%).

    • Plot the percentage of inhibition of the forskolin response against the log concentration of DCPP-HCl.

    • Determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal effect as a percentage of the full agonist response) from the dose-response curve.

[35S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins coupled to the D2 receptor upon agonist binding.[8] It is particularly useful for differentiating full and partial agonists.[8]

Experimental Workflow

Caption: Workflow for [35S]GTPγS Binding Assay.

Materials:

  • Membrane Preparation: Membranes from cells expressing the D2 receptor or from brain tissue (e.g., striatum).

  • Radioligand: [35S]GTPγS.

  • Test Compound: DCPP-HCl serially diluted.

  • Full Agonist Control: Dopamine or Quinpirole.

  • Non-specific Determinant: Unlabeled GTPγS (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Other materials are similar to the radioligand binding assay.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of assay buffer containing GDP (e.g., 10 µM final concentration).

    • 50 µL of DCPP-HCl, dopamine, or vehicle.

    • 50 µL of the membrane preparation.

    • 50 µL of [35S]GTPγS (0.1-0.5 nM final concentration).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Washing: Terminate the reaction and wash the filters as described in the radioligand binding assay protocol.

  • Scintillation Counting: Measure the radioactivity as previously described.

  • Data Analysis:

    • Calculate the net agonist-stimulated [35S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the binding in the presence of the agonist.

    • Plot the stimulated binding against the log concentration of DCPP-HCl to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the stimulation produced by a full agonist.

References

Application of 1-(3,4-Dichlorophenyl)piperazine in Agrochemical Formulations: A Review of Synthetic Approaches and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3,4-Dichlorophenyl)piperazine is a versatile chemical intermediate recognized for its role in the synthesis of a variety of biologically active molecules, primarily in the pharmaceutical sector.[1] While its direct application in agrochemical formulations is not extensively documented in publicly available literature, its structural motif is a key component in the development of new active ingredients for crop protection. This compound serves as a crucial starting material for the synthesis of more complex molecules with potential fungicidal, insecticidal, and herbicidal activities. This document provides an overview of the synthetic pathways utilizing 1-(3,4-Dichlorophenyl)piperazine and the biological activities of the resulting derivatives, offering insights into its potential application in agrochemical formulations for researchers and professionals in the field.

Synthetic Applications

1-(3,4-Dichlorophenyl)piperazine is a readily available building block for the synthesis of a diverse range of agrochemical candidates. The primary synthetic route to this intermediate involves the reaction of 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.

A general protocol for the synthesis of 1-(3,4-Dichlorophenyl)piperazine is as follows:

Experimental Protocol: Synthesis of 1-(3,4-Dichlorophenyl)piperazine [2]

  • Materials:

    • 3,4-dichloroaniline

    • bis(2-chloroethyl)amine hydrochloride

    • Potassium carbonate

    • n-butanol

    • Petroleum ether (30°-60°)

  • Procedure:

    • A mixture of 3,4-dichloroaniline (0.25 mol), bis(2-chloroethyl)amine hydrochloride (0.25 mol), and potassium carbonate (0.362 mol) is prepared in 500 mL of n-butanol.

    • The mixture is refluxed for a specified period to allow for the cyclization reaction to occur.

    • After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield an oily residue.

    • The crude product is triturated with petroleum ether (30°-60°) to induce crystallization.

    • The resulting white solid of 1-(3,4-Dichlorophenyl)piperazine is collected by filtration and dried.

This core structure can then be further modified to introduce various pharmacophores, leading to a wide array of potential agrochemical candidates.

Agrochemical Applications of Derivatives

While specific data on agrochemical formulations containing 1-(3,4-Dichlorophenyl)piperazine is scarce, the broader class of phenylpiperazine derivatives has shown significant promise in crop protection. The dichlorophenyl moiety is a common feature in many commercial pesticides, suggesting that derivatives of this intermediate could possess desirable biological activities.

Fungicidal Activity

Piperazine derivatives have been investigated for their potential as antifungal agents. For instance, certain piperazine-containing heterocyclic compounds have demonstrated notable activity against a range of plant pathogenic fungi. While not directly derived from 1-(3,4-Dichlorophenyl)piperazine, these studies provide a basis for the potential fungicidal applications of its derivatives.

A representative, though not specific, study on piperazine-modified ketoconazole derivatives showed significantly increased activity against fungal pathogens like Aspergillus flavus and Aspergillus fumigatus.[3] This suggests that the piperazine ring can serve as a valuable scaffold for the development of novel fungicides.

Table 1: Hypothetical Fungicidal Activity of 1-(3,4-Dichlorophenyl)piperazine Derivatives against Common Plant Pathogens

DerivativeTarget PathogenEC50 (µg/mL)
DCPP-ThiazoleBotrytis cinerea1.5
DCPP-TriazoleFusarium oxysporum2.8
DCPP-OxadiazolePhytophthora infestans0.9
DCPP-AmideErysiphe graminis3.2

Note: The data in this table is hypothetical and for illustrative purposes only, as specific data for 1-(3,4-Dichlorophenyl)piperazine derivatives was not found in the searched literature.

Insecticidal Activity

The piperazine scaffold is also a key feature in the design of novel insecticides. Research on piperazine-containing heterocyclic mono-/di-/tri-amide derivatives has revealed compounds with potent insecticidal activities against pests such as the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata).[4] The structure-activity relationship studies in this research indicated that the introduction of specific amide moieties to the piperazine core significantly enhances insecticidal efficacy.

Table 2: Hypothetical Insecticidal Activity of 1-(3,4-Dichlorophenyl)piperazine Derivatives against Major Agricultural Pests

DerivativeTarget PestLC50 (mg/L)
DCPP-DiamidePlutella xylostella0.05
DCPP-TriamideMythimna separata0.12
DCPP-FuranoylamideSpodoptera frugiperda0.25
DCPP-BenzoylureaLeptinotarsa decemlineata0.08

Note: The data in this table is hypothetical and for illustrative purposes only, as specific data for 1-(3,4-Dichlorophenyl)piperazine derivatives was not found in the searched literature.

Formulation Development: A General Protocol

The development of a stable and effective agrochemical formulation is crucial for the successful application of any active ingredient. While specific formulation recipes for 1-(3,4-Dichlorophenyl)piperazine derivatives are not available, a general protocol for developing an emulsifiable concentrate (EC) formulation is provided below.

Experimental Protocol: Preparation of an Emulsifiable Concentrate (EC) Formulation

  • Components:

    • Active Ingredient (1-(3,4-Dichlorophenyl)piperazine derivative)

    • Solvent (e.g., Aromatic 200)

    • Emulsifier blend (e.g., a mixture of anionic and non-ionic surfactants)

    • Stabilizer (optional)

  • Procedure:

    • The active ingredient is dissolved in the solvent under gentle agitation until a clear solution is obtained.

    • The emulsifier blend is then added to the solution and mixed thoroughly.

    • If required, a stabilizer is added and the mixture is homogenized.

    • The final formulation is filtered to remove any undissolved particles.

  • Quality Control:

    • Appearance and clarity

    • Active ingredient content (by HPLC)

    • Emulsion stability upon dilution with water

    • Storage stability at elevated and low temperatures

Signaling Pathways and Experimental Workflows

The precise mode of action of potential agrochemicals derived from 1-(3,4-Dichlorophenyl)piperazine would depend on the specific pharmacophores attached to the piperazine core. However, based on the activities of related compounds, several potential targets can be hypothesized.

For fungicidal derivatives, a likely target could be the succinate dehydrogenase enzyme (SDHI), a key component of the mitochondrial respiratory chain.

Fungicidal_MoA DCPP_Derivative 1-(3,4-Dichlorophenyl)piperazine Derivative SDHI Succinate Dehydrogenase (Complex II) DCPP_Derivative->SDHI Inhibition ETC Electron Transport Chain Fungal_Growth Fungal Growth Inhibition SDHI->Fungal_Growth Disruption leads to ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP_Production ATP Production ATP_Synthase->ATP_Production

Caption: Hypothetical mode of action for a fungicidal 1-(3,4-Dichlorophenyl)piperazine derivative targeting succinate dehydrogenase.

For insecticidal derivatives, a plausible target could be the ryanodine receptor (RyR), which is involved in calcium ion transport in muscle cells.

Insecticidal_MoA DCPP_Derivative 1-(3,4-Dichlorophenyl)piperazine Derivative RyR Ryanodine Receptor (RyR) in Muscle Cells DCPP_Derivative->RyR Binding and Activation Ca_Channel Calcium Channel Opening RyR->Ca_Channel Ca_Influx Uncontrolled Ca2+ Influx Ca_Channel->Ca_Influx Muscle_Contraction Continuous Muscle Contraction Ca_Influx->Muscle_Contraction Paralysis Paralysis and Death Muscle_Contraction->Paralysis Agrochemical_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase Synthesis Synthesis of 1-(3,4-Dichlorophenyl)piperazine Derivatives Screening High-Throughput Screening (In Vitro) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt In_Vivo In Vivo Testing (Greenhouse/Field Trials) Lead_Opt->In_Vivo Formulation Formulation Development In_Vivo->Formulation Toxicology Toxicology & Environmental Fate Studies Formulation->Toxicology Registration Regulatory Registration Toxicology->Registration

References

Troubleshooting & Optimization

Technical Support Center: 1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP HCl) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP HCl).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses in research?

This compound is a chemical compound from the phenylpiperazine family.[1] It is primarily used as an intermediate in the synthesis of various pharmaceutical drugs, including some antipsychotic agents.[2][3] Researchers also utilize it in neuroscience to study serotonin receptors and in the development of potential antidepressant and anxiolytic agents.[4]

Q2: What are the general solubility characteristics of DCPP HCl?

As a hydrochloride salt of a weakly basic compound, the solubility of DCPP HCl is expected to be pH-dependent.[5] Generally, it will be more soluble in acidic aqueous solutions where the piperazine nitrogen atoms are protonated.[5] While specific quantitative solubility data for the 3,4-dichloro isomer is not widely published, a similar compound, 1-(2,3-Dichlorophenyl)piperazine hydrochloride, is reported to be soluble in water, Dimethyl Sulfoxide (DMSO), and methanol.[6][7][8]

Q3: Why is my DCPP HCl not dissolving in water?

Even though it is a hydrochloride salt, the aqueous solubility of DCPP HCl might be limited, especially at neutral or near-neutral pH. The free base form of the compound is likely poorly soluble in water. If the pH of your water is not sufficiently acidic, you may observe low solubility. Additionally, the presence of other ions can sometimes affect solubility through the common ion effect.[9]

Q4: What are the initial steps to take when encountering solubility issues?

The first step is to try gentle heating and agitation (e.g., vortexing or sonication). If the compound still does not dissolve, a systematic approach to adjust the properties of the solvent system is recommended. This can include pH modification or the addition of a co-solvent.

Troubleshooting Guide

This guide provides systematic approaches to troubleshoot and improve the solubility of this compound.

Issue 1: Poor Solubility in Aqueous Buffers

Your DCPP HCl does not fully dissolve in a standard aqueous buffer (e.g., PBS pH 7.4).

Root Cause Analysis:

The pH of the buffer may be too high, leading to the precipitation of the less soluble free base form of the compound. For weakly basic drugs with a hydrochloride salt, a lower pH generally leads to higher solubility.[5]

Suggested Solutions & Experimental Protocols:

  • pH Adjustment: Lowering the pH of the aqueous solution is the most common and effective method to increase the solubility of a hydrochloride salt of a weak base.[5]

    • Protocol for pH Adjustment:

      • Prepare a slurry of the DCPP HCl in your desired aqueous buffer.

      • While stirring, add small aliquots of a dilute acid (e.g., 0.1 M HCl) to the slurry.

      • Monitor the pH and observe the dissolution of the solid.

      • Continue adding acid until the compound is fully dissolved. Note the final pH.

      • Be mindful that a significant change in pH may affect your experimental system.

  • Use of Co-solvents: If pH adjustment is not a viable option for your experiment, the use of a water-miscible organic co-solvent can increase solubility.[10]

    • Protocol for Co-solvent Use:

      • Prepare a stock solution of DCPP HCl in a suitable organic solvent such as DMSO or ethanol. A close analog, 1-(2,3-Dichlorophenyl)piperazine HCl, shows good solubility in DMSO.[11]

      • Add the organic stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing.

      • Do not add more than the recommended percentage of the co-solvent for your specific assay, as high concentrations of organic solvents can be toxic to cells or interfere with biological assays.

Quantitative Data for a Similar Compound (1-(2,3-Dichlorophenyl)piperazine HCl):

The following table presents solubility data for a structurally similar compound, which can provide a starting point for solvent selection. Note: The solubility of isomers can vary, so this data should be used as a guide only.

SolventConcentrationReference
DMF11 mg/mL[11]
DMSO16 mg/mL[11]
Ethanol5 mg/mL[11]
PBS (pH 7.2)10 mg/mL[11]
Issue 2: Precipitation of the Compound Upon Dilution

A clear stock solution of DCPP HCl in an organic solvent precipitates when diluted into an aqueous buffer.

Root Cause Analysis:

This is a common issue when the aqueous buffer does not have sufficient solubilizing capacity for the amount of compound being added. The organic solvent from the stock solution is diluted, and if the final concentration of the compound in the aqueous buffer is above its solubility limit, it will precipitate.

Suggested Solutions & Experimental Protocols:

  • Lower the Stock Solution Concentration: Using a more dilute stock solution means you are adding less organic solvent and a smaller amount of the compound at once, which can prevent precipitation.

  • Optimize the Co-solvent Percentage: Determine the maximum percentage of the organic co-solvent that is compatible with your experimental system and does not cause precipitation at the desired final concentration of DCPP HCl.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to keep the compound in solution by forming micelles.[5]

    • Protocol for Surfactant Use:

      • Prepare your aqueous buffer containing a low concentration of a surfactant (e.g., 0.01% - 0.1% Tween® 20).

      • Add your DCPP HCl stock solution to this buffer with vigorous mixing.

      • Observe for any signs of precipitation.

Visualizing Experimental Workflows and Mechanisms

Troubleshooting Workflow for DCPP HCl Solubility

G start Start: DCPP HCl Fails to Dissolve gentle_methods Try Gentle Methods (Vortex, Sonicate, Gentle Heat) start->gentle_methods dissolved_q Is it Dissolved? gentle_methods->dissolved_q success Success! dissolved_q->success Yes ph_option Is pH Adjustment an Option? dissolved_q->ph_option No adjust_ph Adjust pH to be more Acidic ph_option->adjust_ph Yes cosolvent_option Try Co-solvents (e.g., DMSO, Ethanol) ph_option->cosolvent_option No adjust_ph->dissolved_q cosolvent_option->dissolved_q other_techniques Advanced Techniques (Surfactants, Complexation) cosolvent_option->other_techniques If still issues

Caption: A decision tree for troubleshooting the solubility of DCPP HCl.

Mechanism of pH-Dependent Solubility for a Weak Base Hydrochloride

G Ionized R-NH2+ Cl- (Ionized, Soluble) Equilibrium Equilibrium Ionized->Equilibrium FreeBase R-NH + H+ + Cl- (Free Base, Poorly Soluble) Equilibrium->FreeBase

Caption: The effect of pH on the solubility of a weak base hydrochloride salt.

References

troubleshooting 1-(3,4-Dichlorophenyl)piperazine HCl precipitation in buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3,4-Dichlorophenyl)piperazine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the handling and use of this compound in experimental settings, with a particular focus on troubleshooting precipitation in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is 1-(3,4-Dichlorophenyl)piperazine HCl and what are its common applications?

A1: 1-(3,4-Dichlorophenyl)piperazine hydrochloride is the salt form of the parent compound 1-(3,4-Dichlorophenyl)piperazine, a derivative of piperazine. It is frequently utilized in neuroscience research as a ligand for serotonin receptors and is a precursor in the synthesis of various psychoactive drugs.[1][2][3] Its hydrochloride form is preferred to enhance its aqueous solubility for use in biological assays.

Q2: What are the key physicochemical properties of 1-(3,4-Dichlorophenyl)piperazine HCl?

A2: Understanding the physicochemical properties is crucial for troubleshooting. Key properties are summarized in the table below. The pKa is estimated from the provided pKb of the free base.

PropertyValueReference
Molecular FormulaC₁₀H₁₂Cl₂N₂ · HCl[4]
Molecular Weight267.58 g/mol [5]
AppearanceWhite to slightly yellow solid[6]
Melting Point62-66 °C (for free base)
pKb (free base)5.59ChemicalBook
Estimated pKa (conjugate acid)8.41 Calculated
Aqueous SolubilitySlightly soluble[6]

Note: The pKa is calculated from the pKb value (pKa + pKb = 14).

Q3: Why is my 1-(3,4-Dichlorophenyl)piperazine HCl precipitating in my buffer?

A3: Precipitation of 1-(3,4-Dichlorophenyl)piperazine HCl in aqueous buffers is a common issue and can be attributed to several factors:

  • pH of the Buffer: As an amine hydrochloride salt, its solubility is highly dependent on the pH of the solution. In solutions with a pH close to or above its pKa (8.41), the compound will be deprotonated to its less soluble free base form.

  • Buffer Concentration and Composition: High concentrations of certain ions in the buffer can lead to the "salting out" effect, reducing the solubility of the compound.

  • Compound Concentration: The concentration of the compound may exceed its solubility limit in the specific buffer system and temperature.

  • Temperature: While solubility often increases with temperature, this is not always the case. Temperature fluctuations during an experiment can also induce precipitation.

  • Presence of Co-solvents: The type and concentration of any co-solvents (like DMSO) used to prepare stock solutions can impact the final solubility in the aqueous buffer.

Troubleshooting Guides

Issue 1: Precipitation upon dissolution in a neutral or alkaline buffer (e.g., PBS pH 7.4).

Cause: At a pH approaching or exceeding the pKa of 8.41, a significant portion of the 1-(3,4-Dichlorophenyl)piperazine HCl will convert to its neutral, less soluble free base form, leading to precipitation.

Troubleshooting Workflow:

A Precipitation in neutral/alkaline buffer B Measure pH of the final solution A->B C Is pH >= pKa (8.41)? B->C D Lower the pH of the buffer (e.g., to pH 6.0-7.0) C->D Yes F If pH adjustment is not possible, reduce the final concentration C->F No E Consider using a different buffer with a more acidic pH range D->E G Precipitate should dissolve D->G E->G F->G

Caption: Troubleshooting workflow for precipitation in neutral or alkaline buffers.

Solutions:

  • Adjust Buffer pH: The most effective solution is to lower the pH of your buffer. A buffer with a pH at least one to two units below the pKa (e.g., pH 6.4-7.4) will ensure the compound remains in its protonated, more soluble hydrochloride salt form.

  • Use an Alternative Buffer: If your experimental conditions allow, switch to a buffer system that naturally has a lower pH, such as MES or PIPES.

  • Decrease Concentration: If the pH cannot be altered, try reducing the final concentration of the compound in your assay.

Issue 2: Precipitation after adding a stock solution (in an organic solvent) to the aqueous buffer.

Cause: The compound may be highly soluble in the organic stock solvent (e.g., DMSO), but when this is diluted into the aqueous buffer, the final concentration of the organic solvent may be too low to maintain solubility, causing the compound to crash out.

Experimental Protocol: Determining Kinetic Solubility

This protocol helps determine the maximum concentration of your compound that can be tolerated in your final assay buffer when added from a stock solution.

  • Prepare a high-concentration stock solution of 1-(3,4-Dichlorophenyl)piperazine HCl in 100% DMSO (e.g., 100 mM).

  • Set up a series of dilutions of your stock solution in your target aqueous buffer in a clear microplate. For example, prepare final concentrations ranging from 1 µM to 100 µM.

  • Visually inspect for precipitation immediately after dilution and after a relevant incubation period (e.g., 2 hours) at the experimental temperature.

  • Measure turbidity using a plate reader (at ~600 nm) for a more quantitative assessment of precipitation.

  • The highest concentration that remains clear is your approximate kinetic solubility limit.

Troubleshooting Diagram:

cluster_0 Stock Solution Preparation cluster_1 Dilution in Aqueous Buffer cluster_2 Observation & Analysis Stock 100 mM Stock in 100% DMSO Dilution Addition to Aqueous Buffer Stock->Dilution Observation Precipitation? Dilution->Observation Analysis Determine Kinetic Solubility Limit Observation->Analysis

Caption: Workflow for assessing and addressing precipitation from stock solutions.

Solutions:

  • Increase Final Co-solvent Concentration: If your experiment can tolerate it, increasing the final percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility.

  • Use an Intermediate Dilution Step: Dilute the high-concentration stock in a solvent mixture with a higher organic content before the final dilution into the aqueous buffer.

  • Sonication: Briefly sonicating the final solution can sometimes help to redissolve fine precipitates.

Data Presentation

Due to the limited availability of specific published solubility data for 1-(3,4-Dichlorophenyl)piperazine HCl, the following table presents illustrative, yet scientifically plausible, solubility values in common biological buffers at 25°C. These values are based on the general principles of amine salt solubility and the compound's calculated pKa.

Illustrative Solubility of 1-(3,4-Dichlorophenyl)piperazine HCl in Common Buffers:

Buffer SystempHEstimated Max Solubility (mM)Estimated Max Solubility (mg/mL)
Phosphate-Buffered Saline (PBS)7.4~0.5 - 1.0~0.13 - 0.27
Tris-HCl7.4~0.5 - 1.0~0.13 - 0.27
Tris-HCl8.0~0.1 - 0.5~0.03 - 0.13
MES6.5> 5.0> 1.34
Acetate Buffer5.5> 10.0> 2.68

Disclaimer: The quantitative data in the table above is illustrative and intended to demonstrate the expected trend of pH-dependent solubility. For critical experiments, it is highly recommended to experimentally determine the solubility of 1-(3,4-Dichlorophenyl)piperazine HCl in your specific buffer system using the protocol described above.

Signaling Pathway Context

1-(3,4-Dichlorophenyl)piperazine is known to interact with serotonin (5-HT) receptors. The following diagram illustrates a simplified signaling pathway that could be under investigation when using this compound.

DCPP 1-(3,4-Dichlorophenyl)piperazine HCl Receptor Serotonin Receptor (e.g., 5-HT₂) DCPP->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Phospholipase C) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., IP₃, DAG) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Ca²⁺ release, PKC activation) Second_Messenger->Cellular_Response

Caption: Simplified serotonin receptor signaling pathway relevant to DCPP studies.

References

Technical Support Center: Optimizing 1-(3,4-Dichlorophenyl)piperazine (DCPP) Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of 1-(3,4-Dichlorophenyl)piperazine (DCPP) for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1-(3,4-Dichlorophenyl)piperazine (DCPP) and what are its primary applications in cell culture?

1-(3,4-Dichlorophenyl)piperazine (DCPP) is a chemical compound from the phenylpiperazine family. It is primarily used in research and pharmaceutical development as a precursor in the synthesis of various bioactive molecules. In cell culture, it is often investigated for its potential effects on various cellular processes. Arylpiperazine derivatives are known to interact with serotonin and dopamine receptors, suggesting that DCPP may have applications in neuroscience research and in studying signaling pathways related to these receptors.

Q2: What is a typical starting concentration range for DCPP in cell culture experiments?

A definitive optimal concentration for DCPP is cell-line dependent and must be determined empirically. However, based on cytotoxicity data from structurally related arylpiperazine compounds, a starting concentration range of 1 µM to 50 µM is recommended for initial screening experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How can I determine the optimal concentration of DCPP for my specific cell line?

The optimal concentration can be determined by performing a cell viability assay, such as the MTT or MTS assay, to establish a dose-response curve and calculate the half-maximal inhibitory concentration (IC50). This value represents the concentration of DCPP that inhibits 50% of cell viability. The experimental protocol for determining the IC50 is detailed below.

Q4: What are the potential signaling pathways affected by DCPP?

While specific signaling pathways for DCPP are not extensively characterized in publicly available literature, arylpiperazines are known to interact with aminergic G-protein coupled receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. Therefore, DCPP may modulate downstream signaling cascades such as the cAMP and MAPK/ERK pathways. It is recommended to investigate the effect of DCPP on these pathways in your experimental model.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death even at low DCPP concentrations. 1. High sensitivity of the cell line to DCPP. 2. Errors in stock solution concentration calculation. 3. Contamination of the cell culture.1. Perform a wider range of dilutions, starting from nanomolar concentrations. 2. Re-calculate and prepare a fresh stock solution. 3. Check for signs of contamination (e.g., cloudy media, pH changes) and test for mycoplasma.[1]
No observable effect even at high DCPP concentrations. 1. The cell line may be resistant to DCPP. 2. DCPP may not be active in the specific assay being used. 3. Degradation of the DCPP stock solution.1. Test on a different, potentially more sensitive, cell line. 2. Verify the experimental endpoint is appropriate for the expected mechanism of action. 3. Prepare a fresh stock solution of DCPP and store it properly, protected from light and at the recommended temperature.
Inconsistent results between experiments. 1. Variation in cell seeding density. 2. Differences in incubation time. 3. Inconsistent DCPP stock solution preparation or storage. 4. Cell passage number.1. Ensure consistent cell seeding density across all experiments. 2. Standardize the incubation time with DCPP. 3. Prepare and store DCPP stock solution consistently. 4. Use cells within a consistent and low passage number range.
Precipitate forms when DCPP is added to the culture medium. 1. Poor solubility of DCPP in the culture medium. 2. High concentration of DCPP.1. Dissolve DCPP in a small amount of a suitable solvent (e.g., DMSO) before adding it to the medium. Ensure the final solvent concentration is not toxic to the cells (typically <0.5%). 2. Test lower concentrations of DCPP.

Data Presentation: Cytotoxicity of Structurally Related Compounds

CompoundCell LineIC50 (µM)Reference
Arylpiperazine derivative 4DU145 (Prostate Cancer)1.28[2]
Arylpiperazine derivative 12DU145 (Prostate Cancer)< 2[2]
Arylpiperazine derivative 5aMultiple Cancer Cell LinesSignificant cell growth inhibitory activity[3]
RX-5902 (Arylpiperazine derivative)Various Human Cancer Cell Lines0.01 - 0.02[4]
Piperazine-based bis(thiazole) hybrid 9iHCT 116 (Colon Cancer)0.0012[5]

Experimental Protocols

Protocol: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of DCPP in an adherent cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8]

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • 1-(3,4-Dichlorophenyl)piperazine (DCPP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of DCPP in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the DCPP stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest DCPP concentration) and a blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared DCPP dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each DCPP concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the DCPP concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare DCPP Stock Solution C Serial Dilution of DCPP A->C B Cell Seeding in 96-well Plate D Treat Cells with DCPP B->D C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 2-4h F->G H Solubilize Formazan G->H I Measure Absorbance H->I J Calculate % Viability I->J K Determine IC50 J->K

Caption: Experimental workflow for determining the IC50 of DCPP.

signaling_pathway DCPP 1-(3,4-Dichlorophenyl)piperazine Receptor Serotonin/Dopamine Receptor (GPCR) DCPP->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Adenylyl Cyclase / Phospholipase C G_Protein->Effector Modulates Second_Messenger cAMP / IP3, DAG Effector->Second_Messenger Generates Downstream_Kinase PKA / PKC Second_Messenger->Downstream_Kinase Activates Transcription_Factor CREB / NF-κB Downstream_Kinase->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: Hypothetical signaling pathway of DCPP.

troubleshooting_tree Start Inconsistent Results? Check_Cells Cell Passage & Seeding Density Consistent? Start->Check_Cells Standardize_Cells Standardize Cell Culture Protocol Check_Cells->Standardize_Cells No Check_Compound Fresh DCPP Stock Solution? Check_Cells->Check_Compound Yes Standardize_Cells->Check_Cells Prepare_Fresh Prepare Fresh Stock Solution Check_Compound->Prepare_Fresh No Check_Protocol Incubation Time & Assay Steps Consistent? Check_Compound->Check_Protocol Yes Prepare_Fresh->Check_Compound Standardize_Protocol Strictly Adhere to Protocol Check_Protocol->Standardize_Protocol No Success Consistent Results Check_Protocol->Success Yes Standardize_Protocol->Check_Protocol

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Synthesis of 1-(3,4-Dichlorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-(3,4-Dichlorophenyl)piperazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing this compound?

A1: The most prevalent method involves the cyclization reaction between a dichlorophenylaniline derivative and a piperazine precursor. A common approach is the reaction of 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[1] Variations in solvents, catalysts, and reaction conditions are employed to optimize yield and purity.

Q2: What are the critical parameters that influence the yield and purity of the final product?

A2: Several factors can significantly impact the outcome of the synthesis:

  • Reaction Temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without excessive byproduct formation.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion of starting materials, while excessively long durations may promote the formation of impurities.

  • Stoichiometry of Reactants: The molar ratio of 3,4-dichloroaniline to bis(2-chloroethyl)amine hydrochloride is crucial for maximizing product yield.

  • Choice of Solvent and Catalyst: The solvent and catalyst system can influence reaction kinetics and the impurity profile.

  • pH Control: Maintaining the optimal pH during the reaction and workup is essential for efficient reaction and product isolation.

Q3: What are some common impurities that can form during the synthesis, and how can they be minimized?

A3: Impurities can arise from side reactions or unreacted starting materials. Common impurities may include N,N'-bis(3,4-dichlorophenyl)piperazine and other over-alkylated products. To minimize these:

  • Control Stoichiometry: Use a precise molar ratio of reactants to avoid an excess of either starting material.

  • Optimize Reaction Conditions: Fine-tune the temperature and reaction time to favor the formation of the desired product.

  • Purification: Employ effective purification techniques, such as recrystallization, to remove impurities from the crude product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient stirring. - Check the quality and purity of starting materials.
Suboptimal stoichiometry.- Titrate starting materials to ensure accurate molar ratios.
Product loss during workup.- Optimize extraction and isolation procedures. - Ensure complete precipitation of the hydrochloride salt.
High Impurity Levels Side reactions due to high temperature.- Lower the reaction temperature and extend the reaction time if necessary.
Incorrect pH during reaction or workup.- Carefully monitor and adjust the pH as specified in the protocol.
Impure starting materials.- Use high-purity starting materials. Recrystallize or distill starting materials if necessary.
Difficulty in Product Isolation/Crystallization Product is oily or does not solidify.- Ensure the hydrochloride salt formation is complete by adding a sufficient amount of hydrochloric acid. - Try different crystallization solvents or solvent mixtures. - Use seeding with a small crystal of the pure product.
Product is hygroscopic.[2]- Handle the product under a dry atmosphere (e.g., in a glove box or using a nitrogen blanket). - Dry the final product thoroughly under vacuum.

Experimental Protocols

Synthesis of 1-(3,4-Dichlorophenyl)piperazine

This protocol is a general representation based on common literature procedures.

Materials:

  • 3,4-Dichloroaniline

  • bis(2-chloroethyl)amine hydrochloride

  • Potassium carbonate

  • n-Butanol

  • Petroleum ether

Procedure:

  • A mixture of bis(2-chloroethyl)amine hydrochloride (0.25 mol), 3,4-dichloroaniline (0.25 mol), and potassium carbonate (0.362 mol) is prepared in 500 mL of n-butanol.[1]

  • The mixture is heated under reflux with stirring for a specified period (e.g., 24-48 hours).

  • After completion of the reaction (monitored by TLC or HPLC), the reaction mixture is cooled to room temperature.

  • The inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield a residue.

  • The residue is triturated with petroleum ether to induce crystallization of the free base.[1]

  • The solid product is collected by filtration and dried.

Formation of the Hydrochloride Salt
  • The synthesized 1-(3,4-dichlorophenyl)piperazine free base is dissolved in a suitable solvent (e.g., ethanol, isopropanol).

  • A solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) is added dropwise with stirring until the pH is acidic.

  • The precipitated hydrochloride salt is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Quantitative Data Summary

The following table summarizes reaction conditions and yields from various reported syntheses of dichlorophenylpiperazine derivatives. Note that conditions can vary, and optimization is often required for specific laboratory setups.

Reactant 1Reactant 2SolventCatalyst/BaseTemperature (°C)Time (h)Yield (%)Reference
3,4-dichloroanilinebis(2-chloroethyl)amine hydrochloriden-butanolK₂CO₃RefluxN/A28[1]
2,3-dichloroanilineN,N-bis(chloro-2-ethyl)amineXylenep-toluenesulfonic acid, Tetrabutylammonium bromide130-1354888[3]
2,3-dichloroanilinebis(2-chloroethyl)amine hydrochlorideNoneNone1203459.5[4][5]
2,3-dichloroanilinebis(2-chloroethyl)amine hydrochlorideNoneNone1601264.0[4][5]
2,3-dichloroanilinebis(2-chloroethyl)amine hydrochlorideNoneNone200465.6[4][5]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 3,4-Dichloroaniline Reaction Cyclization in n-Butanol with K₂CO₃ Reactant1->Reaction Reactant2 bis(2-chloroethyl)amine hydrochloride Reactant2->Reaction Filtration Filter Inorganic Salts Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Trituration Trituration with Petroleum Ether Evaporation->Trituration Product 1-(3,4-Dichlorophenyl)piperazine (Free Base) Trituration->Product HCl_Salt 1-(3,4-Dichlorophenyl)piperazine Hydrochloride Product->HCl_Salt HCl addition

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start Low Yield or High Impurity Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (T, t) Start->Check_Conditions Check_Stoichiometry Confirm Reactant Stoichiometry Start->Check_Stoichiometry Purify_Reactants Purify/Replace Starting Materials Check_Purity->Purify_Reactants Optimize_Conditions Adjust Temperature and/or Time Check_Conditions->Optimize_Conditions Adjust_Ratios Recalculate and Adjust Molar Ratios Check_Stoichiometry->Adjust_Ratios Improve_Workup Optimize Purification (e.g., Recrystallization) Purify_Reactants->Improve_Workup Optimize_Conditions->Improve_Workup Adjust_Ratios->Improve_Workup End Improved Yield and Purity Improve_Workup->End

References

1-(3,4-Dichlorophenyl)piperazine HCl stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3,4-Dichlorophenyl)piperazine HCl (DCPP HCl). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DCPP HCl in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-(3,4-Dichlorophenyl)piperazine HCl solid and aqueous solutions?

A1: For the solid form of DCPP HCl, it is recommended to store it in a cool, dry, well-ventilated area in a tightly sealed container.[1][2] For aqueous solutions, it is best to prepare them fresh. If storage is necessary, it should be for a short duration at 2-8°C, protected from light. Long-term storage of aqueous solutions is not recommended without conducting a thorough stability study.

Q2: What are the potential degradation pathways for DCPP HCl in an aqueous solution?

A2: While specific degradation pathways for DCPP HCl are not extensively documented in publicly available literature, based on the chemistry of similar piperazine-containing compounds and dichlorophenyl moieties, potential degradation pathways include:

  • Hydrolysis: The piperazine ring may undergo hydrolysis, especially at extreme pH values, potentially leading to ring-opening products.

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions. This could lead to the formation of N-oxides or other oxidative degradation products.[3]

  • Photodegradation: Exposure to UV or visible light may induce degradation. For other aromatic piperazine compounds, photodegradation can involve cleavage of the piperazine ring and oxidative processes.[4]

Q3: What are the initial signs of degradation in my DCPP HCl aqueous solution?

A3: Visual indicators of degradation can include a change in color (e.g., development of a yellowish tint), the appearance of turbidity, or the formation of precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary for accurate assessment.

Q4: Which analytical techniques are most suitable for assessing the stability of DCPP HCl in aqueous solutions?

A4: The most common and recommended technique is a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[5][6] This method can separate the parent DCPP HCl peak from potential degradation products, allowing for accurate quantification of the remaining active compound. Other techniques could include Liquid Chromatography-Mass Spectrometry (LC-MS) to identify unknown degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of DCPP HCl aqueous solutions.

Problem Possible Causes Troubleshooting Steps
Precipitate forms upon dissolving DCPP HCl in neutral aqueous buffer. Limited solubility of the free base at neutral pH. The hydrochloride salt is more soluble in acidic conditions.1. Lower the pH of the buffer to a more acidic range (e.g., pH 4-6).2. Use a co-solvent such as ethanol or DMSO, but verify its compatibility with your experimental system.3. Gently warm the solution, but be cautious as heat can accelerate degradation.
Solution color changes over a short period. This may indicate degradation, possibly due to oxidation or photodegradation.1. Prepare solutions fresh before each experiment.2. Protect the solution from light by using amber vials or covering the container with aluminum foil.3. De-gas the solvent to remove dissolved oxygen.4. Investigate the stability of the compound at the working temperature.
Inconsistent results in bioassays. This could be due to the degradation of the DCPP HCl in the assay medium over the incubation time.1. Perform a time-course experiment to assess the stability of DCPP HCl in your specific assay medium.2. Prepare a fresh stock solution for each experiment.3. Consider the pH and temperature of your assay conditions and their potential impact on stability.
Appearance of unexpected peaks in HPLC analysis. These are likely degradation products.1. Conduct a forced degradation study to intentionally generate degradation products and confirm if the new peaks correspond to them.2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.[1][7][8][9]

Objective: To generate potential degradation products of DCPP HCl under various stress conditions.

Materials:

  • 1-(3,4-Dichlorophenyl)piperazine HCl

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC system with UV detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of DCPP HCl in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the mixture at 60°C for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store the solution at room temperature, protected from light, for a specified period. At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation: Store the solid DCPP HCl in an oven at a high temperature (e.g., 80°C) for a specified period. Also, store a solution of DCPP HCl at 60°C. At each time point, withdraw a sample, dissolve (if solid), and dilute for HPLC analysis.

  • Photolytic Degradation: Expose a solution of DCPP HCl to light in a photostability chamber. A control sample should be kept in the dark at the same temperature. At each time point, withdraw a sample and dilute for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

Protocol 2: Recommended Stability-Indicating HPLC Method

Objective: To quantify DCPP HCl and separate it from its potential degradation products.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate all degradation products.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength Determined by UV-Vis spectrophotometry of DCPP HCl (typically in the range of 210-260 nm).
Data Analysis The peak area of DCPP HCl is used for quantification. The appearance of new peaks indicates the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare DCPP HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (60-80°C) stock->thermal Expose to Stress photo Photolytic (Photostability Chamber) stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc results Quantify Degradation & Identify Degradants hplc->results

Forced Degradation Experimental Workflow.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Instability Observed (e.g., color change, precipitation, inconsistent results) check_solubility Is the compound fully dissolved? start->check_solubility check_ph What is the pH of the solution? check_solubility->check_ph If yes adjust_ph Adjust pH to acidic range (e.g., pH 4-6) check_solubility->adjust_ph If not use_cosolvent Use a co-solvent (e.g., Ethanol, DMSO) check_solubility->use_cosolvent If not check_light Is the solution protected from light? check_ph->check_light If acidic check_ph->adjust_ph If neutral/basic check_temp What is the storage/assay temperature? check_light->check_temp If protected protect_light Use amber vials or foil wrapping check_light->protect_light If exposed control_temp Store at 2-8°C or prepare fresh check_temp->control_temp If elevated

Troubleshooting Logic for DCPP HCl Solution Instability.

potential_degradation_pathways cluster_degradation Degradation Products dcpp 1-(3,4-Dichlorophenyl)piperazine HCl hydrolysis_products Piperazine Ring-Opening Products dcpp->hydrolysis_products Hydrolysis (Acid/Base) oxidation_products N-Oxides dcpp->oxidation_products Oxidation (e.g., H₂O₂) photodegradation_products Ring Cleavage & Oxidized Species dcpp->photodegradation_products Photodegradation (UV/Visible Light)

Potential Degradation Pathways of DCPP HCl.

References

Technical Support Center: Synthesis of 1-(3,4-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3,4-Dichlorophenyl)piperazine, a key intermediate in pharmaceutical and agrochemical research.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1-(3,4-Dichlorophenyl)piperazine, offering potential causes and actionable solutions.

Issue 1: Low Yield in the Reaction of 3,4-Dichloroaniline with Bis(2-chloroethyl)amine Hydrochloride

  • Question: My synthesis of 1-(3,4-Dichlorophenyl)piperazine using 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride is resulting in a low yield (around 28%). How can I improve this?

  • Answer: Low yields in this reaction are a common issue and can often be attributed to suboptimal reaction conditions. Here are several factors to investigate:

    • Solvent Choice: The initial protocol using n-butanol may not be ideal. Consider switching to a higher-boiling, non-polar solvent like xylene or diglyme, which has been shown to improve yields in similar arylpiperazine syntheses.[2]

    • Reaction Temperature and Time: Ensure the reaction is heated to a sufficiently high temperature (reflux) to drive the cyclization. Prolonged reaction times (e.g., 24 hours or more) may be necessary for complete conversion.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4]

    • Base Selection: The choice and amount of base are critical. While potassium carbonate is used in the original protocol, stronger bases like sodium carbonate or even sodium tert-butoxide (in the context of a Buchwald-Hartwig reaction) could be explored, though they may introduce side reactions. The base neutralizes the HCl formed during the reaction, and using a sufficient excess is important.

    • Reactant Purity: Ensure the purity of your starting materials, 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. Impurities can interfere with the reaction and lead to the formation of byproducts.

    • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aniline starting material, potentially improving the yield.

Issue 2: Formation of Side Products and Purification Challenges

  • Question: I am observing multiple spots on my TLC plate after the reaction, and purification of the final product is difficult. What are these side products and how can I improve purification?

  • Answer: The formation of side products and purification difficulties are common in arylpiperazine synthesis.

    • Common Side Products: A likely side product is the N,N'-bis(3,4-dichlorophenyl)piperazine, formed from the reaction of the product with another molecule of 3,4-dichloroaniline. Unreacted starting materials will also be present.

    • Purification Strategies:

      • Column Chromatography: This is the most common method for purifying piperazine derivatives.[5] Due to the basic nature of the product, tailing on silica gel can be an issue. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[4]

      • Acid-Base Extraction: This technique can be effective for separating the basic piperazine product from non-basic impurities. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free base product can be re-extracted into an organic solvent.[4]

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[4]

Issue 3: Considering an Alternative Synthetic Route - Buchwald-Hartwig Amination

  • Question: The direct condensation method is consistently giving low yields. Is there a more reliable method to synthesize 1-(3,4-Dichlorophenyl)piperazine?

  • Answer: Yes, the Buchwald-Hartwig amination is a powerful and often higher-yielding alternative for the synthesis of N-arylpiperazines.[6] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an amine.

    • Potential Advantages: This method often proceeds under milder conditions and can be more tolerant of various functional groups. It can also offer higher yields compared to traditional methods.[6]

    • Key Components:

      • Aryl Halide: 1,2-Dichloro-4-iodobenzene or 1,2-dichloro-4-bromobenzene would be suitable starting materials.

      • Amine: Piperazine.

      • Palladium Catalyst: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is used in combination with a phosphine ligand.

      • Ligand: The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands such as BINAP, DPPF, or Xantphos are often effective.[7]

      • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) is typically required.[7]

    • Optimization: The specific combination of catalyst, ligand, base, and solvent needs to be optimized for this specific reaction. A screening of different conditions is recommended to achieve the highest yield.

Frequently Asked Questions (FAQs)

Q1: What is the typical melting point of 1-(3,4-Dichlorophenyl)piperazine?

A1: The reported melting point of 1-(3,4-Dichlorophenyl)piperazine is in the range of 64-68 °C.[1]

Q2: What analytical techniques can be used to confirm the identity and purity of the product?

A2: The identity and purity of 1-(3,4-Dichlorophenyl)piperazine can be confirmed using a combination of the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes, standard laboratory safety procedures should be followed. Specifically:

  • Bis(2-chloroethyl)amine hydrochloride is a nitrogen mustard and is toxic and corrosive. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 3,4-Dichloroaniline is toxic and an irritant. Avoid inhalation and skin contact.

  • The solvents used (e.g., n-butanol, xylene) are flammable. Work away from ignition sources.

Experimental Protocols

Protocol 1: Improved Synthesis via Direct Condensation

This protocol is an optimized version of the direct reaction between 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.

Reagent/SolventMolar RatioMolecular Weight ( g/mol )Amount
3,4-Dichloroaniline1.0162.02(user defined)
Bis(2-chloroethyl)amine HCl1.0178.48(user defined)
Potassium Carbonate1.5138.21(user defined)
Xylene--(user defined)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichloroaniline, bis(2-chloroethyl)amine hydrochloride, and potassium carbonate.

  • Add a sufficient amount of xylene to ensure good stirring.

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with xylene.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.5% triethylamine) or by acid-base extraction to obtain pure 1-(3,4-Dichlorophenyl)piperazine.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed synthesis. Optimization of the catalyst, ligand, and base may be required.

Reagent/SolventMolar RatioMolecular Weight ( g/mol )Amount
1,2-Dichloro-4-iodobenzene1.0272.36(user defined)
Piperazine1.286.14(user defined)
Pd₂(dba)₃0.01915.72(user defined)
Xantphos0.02578.68(user defined)
Sodium tert-butoxide1.496.10(user defined)
Toluene--(user defined)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (Pd₂(dba)₃), the ligand (Xantphos), and the base (sodium tert-butoxide) to a dry Schlenk flask.

  • Add the aryl halide (1,2-dichloro-4-iodobenzene) and piperazine.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture at 80-100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 3,4-Dichloroaniline C Direct Condensation (High Temperature, Base) A->C B Bis(2-chloroethyl)amine HCl B->C D Filtration C->D Cooling E Solvent Removal D->E F Purification (Chromatography/Extraction) E->F G 1-(3,4-Dichlorophenyl)piperazine F->G Pure Product

Caption: General workflow for the synthesis of 1-(3,4-Dichlorophenyl)piperazine.

Troubleshooting_Logic Start Low Yield? CheckConditions Check Reaction Conditions (Solvent, Temp, Time, Base) Start->CheckConditions Yes OptimizePurification Optimize Purification (Column Chromatography, Extraction) Start->OptimizePurification No, but purification is difficult CheckPurity Check Reactant Purity CheckConditions->CheckPurity ConsiderAlternative Consider Alternative Route (e.g., Buchwald-Hartwig) CheckPurity->ConsiderAlternative Success Improved Yield ConsiderAlternative->Success OptimizePurification->Success

Caption: Troubleshooting decision tree for low yield issues.

References

avoiding off-target effects of 1-(3,4-Dichlorophenyl)piperazine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of 1-(3,4-Dichlorophenyl)piperazine (DCPP) in experimental settings, with a focus on mitigating potential off-target effects. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with 1-(3,4-Dichlorophenyl)piperazine.

Issue 1: Unexpected or Inconsistent Cellular Responses

Question: My experiment is yielding unexpected or inconsistent results. How can I troubleshoot this?

Answer: Unexpected results when using DCPP can stem from its polypharmacology, meaning it may interact with multiple targets. Here’s a systematic approach to troubleshooting:

  • Confirm Compound Identity and Purity: Ensure the identity and purity of your DCPP sample using analytical methods such as NMR or mass spectrometry. Impurities can lead to confounding results.

  • Assess Potential Off-Target Engagement: Based on the known pharmacology of related phenylpiperazine compounds, DCPP may interact with various receptors. Consider the following potential off-target signaling pathways:

    • Serotonergic System: Phenylpiperazines are known to interact with serotonin receptors and transporters.

    • Dopaminergic System: Close analogs of DCPP show high affinity for dopamine D2 and D3 receptors.

    • Adrenergic System: There is evidence to suggest that DCPP may act as a β-adrenergic receptor blocker.

  • Implement Control Experiments:

    • Positive and Negative Controls: Use well-characterized agonists and antagonists for the suspected primary and off-target receptors to validate your assay.

    • Vehicle Control: Always include a control group treated with the vehicle (e.g., DMSO) at the same final concentration used for DCPP to account for solvent effects.

    • Cell Line Controls: If possible, use cell lines that do not express the suspected target receptor to identify non-specific effects.

cluster_workflow Troubleshooting Workflow for Unexpected Results Start Start Unexpected_Results Unexpected/Inconsistent Results Observed Start->Unexpected_Results Verify_Compound Verify Compound Identity & Purity Unexpected_Results->Verify_Compound Assess_Off_Target Assess Potential Off-Target Engagement Verify_Compound->Assess_Off_Target Implement_Controls Implement Control Experiments Assess_Off_Target->Implement_Controls Analyze_Data Re-analyze Data with Controls Implement_Controls->Analyze_Data Refine_Hypothesis Refine Hypothesis or Experimental Design Analyze_Data->Refine_Hypothesis End End Refine_Hypothesis->End

Troubleshooting inconsistent results.
Issue 2: Observed Cytotoxicity

Question: I am observing significant cytotoxicity in my cell-based assays. How can I determine if this is an off-target effect and mitigate it?

Answer: Cytotoxicity can be a result of on-target or off-target effects, or even compound instability.

  • Determine the Therapeutic Window: Compare the concentration of DCPP required to elicit the desired biological effect with the concentration that causes cytotoxicity (e.g., by determining the EC50 for the effect and the CC50 for cytotoxicity). A narrow therapeutic window may suggest off-target toxicity.

  • Control for Compound Precipitation: Phenylpiperazine derivatives can have limited aqueous solubility. Visually inspect your assay wells for any signs of precipitation. Compound precipitation can lead to artificially high local concentrations and subsequent cytotoxicity.

  • Use a Panel of Cell Lines: Test the cytotoxicity of DCPP on a panel of different cell lines, including those that do not express the intended target. Broad-spectrum cytotoxicity is often indicative of off-target effects or general cellular toxicity.

  • Consider Metabolic Activation: Some compounds can be metabolized into toxic byproducts by cellular enzymes like cytochrome P450s. Co-incubation with broad-spectrum P450 inhibitors may help to determine if metabolic activation is contributing to the observed cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the known or predicted primary and off-targets of 1-(3,4-Dichlorophenyl)piperazine?

A1: Direct, comprehensive binding data for 1-(3,4-Dichlorophenyl)piperazine is limited in publicly available literature. However, based on its structural similarity to other phenylpiperazines and some available information, its pharmacological profile can be predicted. It is reported to be a serotonin-releasing agent and a β1-adrenergic receptor blocker, though with low affinity.[1] Its close analogs, particularly 2,3-dichlorophenylpiperazine derivatives, are known to have high affinity for dopamine D2 and D3 receptors.[2][3]

Q2: How can I experimentally determine the off-target profile of DCPP?

A2: A tiered approach is recommended. Start with a broad off-target screening panel offered by commercial vendors. These services typically screen your compound at a single concentration (e.g., 10 µM) against a wide range of receptors, ion channels, and enzymes. For any significant "hits" from the initial screen, perform follow-up concentration-response experiments to determine the binding affinity (Ki) or functional activity (IC50/EC50).

Q3: Are there alternative compounds to DCPP with a more selective profile?

A3: The choice of an alternative compound depends on the desired primary target. If you are targeting dopamine D3 receptors, for example, there are numerous selective ligands based on the phenylpiperazine scaffold that have been developed and characterized.[2][3] A thorough literature search for compounds with the desired activity and selectivity profile is recommended.

Quantitative Data on Related Phenylpiperazine Derivatives

Table 1: Dopamine Receptor Binding Affinities of 2,3-Dichlorophenylpiperazine Analogs

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)D2/D3 SelectivityReference
Analog A 93.30.7133[2]
Analog B 1122.056[2]
Analog C 40 - 530.3 - 0.9~44-177[3]

Table 2: Serotonin Transporter (SERT) Affinity of a Dichlorophenyl-containing Compound

CompoundSERT Ki (nM)Reference
3-(3,4-dichlorophenyl)nortrop-2-ene 0.3

Note: This compound is not a piperazine but shares the 3,4-dichlorophenyl moiety and demonstrates high affinity for the serotonin transporter.

Key Signaling Pathways

The following diagram illustrates the potential signaling pathways that may be modulated by 1-(3,4-Dichlorophenyl)piperazine based on the pharmacology of related compounds.

cluster_pathways Potential Signaling Pathways Modulated by DCPP cluster_dopamine Dopaminergic System cluster_serotonin Serotonergic System cluster_adrenergic Adrenergic System DCPP 1-(3,4-Dichlorophenyl)piperazine (DCPP) D2R D2 Receptor DCPP->D2R ? (Antagonist/Partial Agonist) D3R D3 Receptor DCPP->D3R ? (Antagonist/Partial Agonist) SERT Serotonin Transporter (SERT) DCPP->SERT ? (Inhibitor) Beta1_AR β1-Adrenergic Receptor DCPP->Beta1_AR ? (Antagonist) Gi Gi/o Signaling D2R->Gi D3R->Gi AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition Serotonin_Release Serotonin Release SERT->Serotonin_Release Gs Gs Signaling Beta1_AR->Gs AC_activation Adenylyl Cyclase Activation Gs->AC_activation

Potential DCPP signaling pathways.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Dopamine D2/D3 Receptors

Objective: To determine the binding affinity (Ki) of 1-(3,4-Dichlorophenyl)piperazine for the human dopamine D2 and D3 receptors.

Materials:

  • Membrane preparations from cells stably expressing human D2 or D3 receptors.

  • Radioligand: [³H]Spiperone or a similar high-affinity D2/D3 antagonist.

  • Unlabeled competitor: Haloperidol or another potent D2/D3 antagonist for determining non-specific binding.

  • 1-(3,4-Dichlorophenyl)piperazine (DCPP) stock solution.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of DCPP in assay buffer.

  • In a 96-well plate, combine:

    • Assay buffer.

    • Radioligand at a final concentration near its Kd.

    • Either DCPP at various concentrations, vehicle, or a saturating concentration of the unlabeled competitor (for non-specific binding).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of DCPP by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of DCPP by fitting the specific binding data to a one-site competition curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Serotonin Release Assay

Objective: To assess the ability of 1-(3,4-Dichlorophenyl)piperazine to induce serotonin release from cells or synaptosomes.

Materials:

  • Rat brain synaptosomes or a cell line that expresses the serotonin transporter (SERT) and can be preloaded with serotonin.

  • [³H]Serotonin.

  • Krebs-Ringer buffer.

  • 1-(3,4-Dichlorophenyl)piperazine (DCPP) stock solution.

  • A known serotonin releasing agent (e.g., fenfluramine) as a positive control.

  • A serotonin reuptake inhibitor (e.g., fluoxetine) as a negative control.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare synaptosomes or cells and resuspend them in Krebs-Ringer buffer.

  • Preload the synaptosomes/cells with [³H]Serotonin by incubating them at 37°C for a specified time (e.g., 30 minutes).

  • Wash the synaptosomes/cells to remove excess, unincorporated [³H]Serotonin.

  • Aliquot the preloaded synaptosomes/cells into tubes.

  • Add DCPP at various concentrations, vehicle, the positive control, or the negative control to the tubes.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the release by rapidly pelleting the synaptosomes/cells via centrifugation.

  • Carefully collect the supernatant, which contains the released [³H]Serotonin.

  • Add scintillation fluid to the supernatant samples and quantify the radioactivity using a scintillation counter.

  • Express the results as the percentage of total incorporated [³H]Serotonin that was released.

cluster_workflow Serotonin Release Assay Workflow Prepare_Cells Prepare & Preload Cells/Synaptosomes with [³H]Serotonin Wash Wash to Remove Unbound [³H]Serotonin Prepare_Cells->Wash Add_Compound Add DCPP, Controls, or Vehicle Wash->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Separate Separate Supernatant from Cells Incubate->Separate Quantify Quantify Radioactivity in Supernatant Separate->Quantify Analyze Analyze Data as % Release Quantify->Analyze

Workflow for serotonin release assay.

References

Technical Support Center: Optimizing Blood-Brain Barrier Penetration of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the blood-brain barrier (BBB) penetration of piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of piperazine derivatives that influence BBB penetration?

A1: Several key physicochemical properties significantly impact the ability of a piperazine derivative to cross the BBB. These include:

  • Lipophilicity (LogP/LogD): A delicate balance is required. While higher lipophilicity can enhance membrane permeability, excessively high LogP can lead to increased non-specific binding to plasma proteins and brain tissue.[1]

  • Polar Surface Area (PSA): Generally, a PSA below 70-90 Ų is considered favorable for BBB penetration.[1]

  • Molecular Weight (MW): Lower molecular weight compounds (< 400-500 Da) tend to have better passive diffusion across the BBB.[2][3]

  • Hydrogen Bond Donors (HBD): Minimizing the number of hydrogen bond donors, ideally to three or fewer, can improve permeability.[1]

  • pKa: The basicity of the piperazine nitrogen is a critical factor. A high pKa can result in a larger proportion of the ionized form at physiological pH (7.4), which generally exhibits lower membrane permeability.[1][4]

Q2: What are the most common in vitro models used to assess the BBB permeability of piperazine derivatives?

A2: The most common in vitro models for assessing BBB permeability include:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane, providing a measure of a compound's intrinsic permeability.[5][6][7] It is often used in the early stages of drug discovery for ranking compounds.[5]

  • Cell-Based Assays (Caco-2, MDCK-MDR1, hBMEC): These models use monolayers of cells to mimic the BBB and can provide information on both passive permeability and the involvement of active transport mechanisms, such as efflux by P-glycoprotein (P-gp).[6][8][9] Caco-2 cells, derived from human colon adenocarcinoma, are a well-established model for predicting oral absorption and can also indicate BBB efflux.[9][10] Human Brain Microvascular Endothelial Cells (hBMECs) and co-culture models with astrocytes and pericytes offer a more physiologically relevant representation of the BBB.[8][11][12]

Q3: How do I interpret the results from in vitro BBB permeability assays?

A3: The key metrics from in vitro assays are the apparent permeability coefficient (Papp) and the efflux ratio (ER).

  • Papp (Apparent Permeability): This value quantifies the rate at which a compound crosses the artificial membrane or cell monolayer. A higher Papp value generally indicates better permeability.[1]

  • Efflux Ratio (ER): This is calculated from bidirectional cell-based assays (e.g., Caco-2, MDCK-MDR1) by dividing the Papp in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction. An ER greater than or equal to 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[1][9]

Q4: What is the "gold standard" in vivo metric for BBB penetration, and how is it determined?

A4: The gold-standard in vivo measure of BBB penetration is the unbound brain-to-plasma concentration ratio (Kp,uu).[1] This ratio represents the equilibrium of the unbound drug concentration between the brain and plasma. A Kp,uu value close to 1 suggests passive diffusion across the BBB, a value less than 1 indicates efflux, and a value greater than 1 suggests active uptake into the brain.[1] Kp,uu is typically determined in rodent models through techniques like microdialysis or by measuring total brain and plasma concentrations and correcting for the unbound fractions in each compartment.[13][14]

Troubleshooting Guides

Issue 1: Low Permeability in PAMPA Assay (Papp < 2.0 x 10⁻⁶ cm/s)

  • Potential Cause: The compound has unfavorable physicochemical properties for passive diffusion.

  • Troubleshooting Steps:

    • Review Physicochemical Properties: Analyze the compound's LogP, PSA, MW, and number of hydrogen bond donors.

    • Structural Modification:

      • Increase Lipophilicity: Introduce lipophilic groups, but be mindful of the potential for increased non-specific binding.

      • Reduce PSA: Replace polar functional groups with less polar alternatives.

      • Reduce Hydrogen Bonds: Modify or mask hydrogen bond donors.

      • Increase Rigidity: Introducing conformational constraints, such as triple bonds or ring systems, can sometimes improve permeability.[15]

Issue 2: High Efflux Ratio (ER ≥ 2) in Caco-2 or MDCK-MDR1 Assay

  • Potential Cause: The piperazine derivative is a substrate for efflux transporters, most commonly P-glycoprotein (P-gp).

  • Troubleshooting Steps:

    • Confirm P-gp Substrate Liability: Conduct the bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the ER in the presence of the inhibitor confirms P-gp involvement.[9]

    • Structural Modification to Evade Efflux:

      • Modulate Basicity (pKa): Lowering the pKa of the basic piperazine nitrogen by introducing electron-withdrawing groups can reduce its interaction with P-gp. A pKa below 7.5 is often desirable.[4]

      • Reduce Lipophilicity: High lipophilicity is often correlated with P-gp substrate activity.

      • Disrupt Pharmacophore Features: Use molecular modeling to identify and disrupt key interactions with the P-gp binding site.[4]

Issue 3: Good In Vitro Permeability but Low In Vivo Brain Penetration (Low Kp,uu)

  • Potential Cause: Discrepancies between in vitro and in vivo conditions, such as plasma protein binding, metabolism, or the involvement of transporters not captured by the in vitro model.

  • Troubleshooting Steps:

    • Measure Plasma Protein Binding: A high fraction of the drug bound to plasma proteins will result in a low unbound concentration available to cross the BBB.

    • Assess Metabolic Stability: The compound may be rapidly metabolized in the liver or at the BBB itself. Conduct metabolic stability assays using liver microsomes or brain homogenates.

    • Consider Other Transporters: While P-gp is a major efflux transporter, others like Breast Cancer Resistance Protein (BCRP) may also be involved.[16]

    • Re-evaluate In Vitro Model: The chosen in vitro model may not be the most appropriate for the compound class. Consider using a more complex co-culture or primary cell model that better recapitulates the in vivo BBB.[11][12]

Data Presentation

Table 1: Physicochemical Properties Influencing BBB Penetration of Piperazine Derivatives

PropertyFavorable RangeRationale
LogP / LogD 1 - 3Balances membrane permeability with non-specific binding.[1]
PSA (Ų) < 70 - 90Lower polarity facilitates crossing of the lipid membrane.[1]
MW (Da) < 400 - 500Smaller molecules are more likely to pass through tight junctions.[2][3]
HBD Count ≤ 3Reduces the energy penalty for desolvation before entering the membrane.[1]
pKa < 7.5 - 8.0Reduces ionization at physiological pH, favoring the neutral, more permeable species.[4]

Table 2: Interpretation of In Vitro and In Vivo BBB Permeability Data

ParameterAssayLow Permeability/High EffluxModerate PermeabilityHigh Permeability/Low Efflux
Papp (x 10⁻⁶ cm/s) PAMPA, Caco-2< 2.02.0 - 4.0> 4.0[7]
Efflux Ratio (ER) Caco-2, MDCK-MDR1≥ 2.0-< 2.0
Kp,uu In Vivo (Rodent)< 0.50.5 - 1.5> 1.5

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To assess the passive permeability of piperazine derivatives across an artificial membrane mimicking the BBB.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Porcine brain lipid extract in dodecane (or other suitable lipid solution)[6]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • DMSO

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare Donor Solutions: Dissolve test compounds and controls in DMSO to create 10 mM stock solutions. Dilute the stock solutions with PBS (pH 7.4) to a final concentration of 50-100 µM. The final DMSO concentration should be ≤ 0.5%.[6]

  • Coat Filter Plate: Carefully apply 5 µL of the brain lipid solution to each well of the filter plate, ensuring the entire membrane surface is coated.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Assemble PAMPA Sandwich: Place the lipid-coated filter plate onto the acceptor plate.

  • Add Donor Solutions: Add 200 µL of the donor solutions (test compounds and controls) to the corresponding wells of the filter plate.

  • Incubation: Cover the plate assembly and incubate for 4-18 hours at room temperature with gentle shaking.[17]

  • Sample Collection: After incubation, carefully separate the filter and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using UV-Vis spectrophotometry or LC-MS/MS.

  • Calculate Permeability (Papp): Calculate the apparent permeability coefficient using the appropriate formula, taking into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.[17]

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of piperazine derivatives across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12- or 24-well plates)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5

  • Test compounds, control compounds, and Lucifer Yellow

  • P-gp inhibitor (e.g., verapamil)

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[9]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. TEER values should be within the acceptable range for the specific cell line and culture conditions (typically >300 Ω·cm²).[9] Additionally, perform a Lucifer Yellow permeability test to confirm monolayer integrity.

  • Prepare Dosing Solutions: Dissolve the test compound (typically at 1-10 µM) in HBSS. Prepare separate solutions for apical (pH 6.5 or 7.4) and basolateral (pH 7.4) compartments.

  • Permeability Measurement (A-B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical (A) compartment and fresh HBSS to the basolateral (B) compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS.

  • Permeability Measurement (B-A):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the dosing solution to the basolateral (B) compartment and fresh HBSS to the apical (A) compartment.

    • Incubate and sample from the apical compartment as described above.

  • P-gp Inhibition (Optional): To assess P-gp mediated efflux, repeat the bidirectional assay in the presence of a P-gp inhibitor like verapamil in both the apical and basolateral compartments.[10]

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Calculations:

    • Calculate the Papp values for both A-B and B-A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_optimization Optimization Cycle physchem Physicochemical Profiling (LogP, PSA, pKa, MW) pampa PAMPA-BBB Assay physchem->pampa Assess Passive Permeability caco2 Caco-2 Bidirectional Assay pampa->caco2 Good Papp sar Structure-Activity Relationship (SAR) Analysis pampa->sar Low Papp rodent Rodent Pharmacokinetic Study caco2->rodent Low ER caco2->sar High ER kp_uu Determine Kp,uu rodent->kp_uu kp_uu->sar Kp,uu << 1 end End: Optimized Candidate kp_uu->end Kp,uu ≈ 1 synthesis Synthesize New Analogs sar->synthesis synthesis->physchem Iterate start Start: Piperazine Derivative start->physchem

Caption: Workflow for optimizing BBB penetration of piperazine derivatives.

troubleshooting_workflow cluster_passive Passive Permeability Issue cluster_efflux Active Efflux Issue cluster_invivo_factors In Vivo Specific Factors start Problem: Low Brain Penetration low_pampa Low Papp in PAMPA? start->low_pampa modify_physchem Modify Physicochemical Properties: - Adjust LogP - Reduce PSA - Reduce HBDs low_pampa->modify_physchem Yes high_er High ER in Caco-2? low_pampa->high_er No solution Optimized Compound modify_physchem->solution modify_efflux Structural Modifications: - Lower pKa - Reduce Lipophilicity - Disrupt P-gp Pharmacophore high_er->modify_efflux Yes good_invitro_bad_invivo Good In Vitro, Poor Kp,uu? high_er->good_invitro_bad_invivo No modify_efflux->solution investigate_invivo Investigate: - Plasma Protein Binding - Metabolic Stability - Other Transporters good_invitro_bad_invivo->investigate_invivo Yes investigate_invivo->solution

Caption: Troubleshooting guide for low BBB penetration of piperazine derivatives.

bbb_transport_pathways cluster_pathways blood Blood bbb Blood-Brain Barrier (Endothelial Cell Layer) Tight Junctions Transporters (e.g., P-gp, BCRP) blood->bbb:f0 Piperazine Derivative brain Brain passive Passive Transcellular Diffusion bbb:f0->passive efflux Active Efflux bbb:f2->efflux uptake Active Uptake bbb:f2->uptake passive->brain Desired Pathway (Favorable Physicochemistry) efflux->blood Undesired Pathway (P-gp Substrate) uptake->brain Possible Pathway (Transporter Substrate)

Caption: Key transport pathways across the Blood-Brain Barrier for piperazine derivatives.

References

Technical Support Center: 1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP HCl) HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP HCl), with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most frequent cause of peak tailing for DCPP HCl, a basic compound, is secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] These silanol groups can be deprotonated at moderate pH levels, leading to ionic interactions with the protonated amine groups of DCPP HCl, which results in a distorted peak shape.

Q2: How does the mobile phase pH affect the peak shape of DCPP HCl?

A2: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like DCPP HCl.[2][3] At a low pH (typically below 3), the residual silanol groups on the stationary phase are protonated and thus less likely to interact with the positively charged DCPP HCl, leading to improved peak symmetry.[1][2][4] Conversely, at a mid-range pH, both the analyte and silanols can be ionized, maximizing undesirable interactions and causing significant tailing.

Q3: What type of HPLC column is recommended for the analysis of DCPP HCl?

A3: To minimize peak tailing, it is advisable to use a modern, high-purity silica column that is end-capped.[1][2][3] End-capping chemically derivatizes the majority of residual silanol groups, reducing the sites available for secondary interactions. Columns with "Type B" silica, which is less acidic, are also a good choice.[5] For methods requiring a higher pH, columns specifically designed for such conditions, like those with bidentate or bridged stationary phases, should be considered to prevent silica dissolution.[1]

Q4: Can sample preparation impact peak shape?

A4: Yes, improper sample preparation can lead to peak distortion. Overloading the column with a highly concentrated sample can cause peak tailing.[6] It is also crucial to ensure that the sample solvent is compatible with the mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can lead to a distorted peak shape. Additionally, failure to remove matrix components through techniques like Solid Phase Extraction (SPE) can lead to column contamination and subsequent peak tailing.[1][3]

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting and resolving peak tailing issues for DCPP HCl.

Issue: Asymmetrical peak with a pronounced tail

Initial Checks:

  • Confirm the issue: Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 indicates significant tailing.[1][6]

  • Review System Suitability: Check if the issue is recent by comparing the current chromatogram with historical data from a properly functioning system.

Troubleshooting Workflow Diagram

HPLC_Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tf > 1.2) check_column 1. Column Evaluation start->check_column check_mobile_phase 2. Mobile Phase Optimization start->check_mobile_phase check_sample 3. Sample Preparation Review start->check_sample check_instrument 4. Instrument Check start->check_instrument col_age Is the column old or frequently used? check_column->col_age ph_low Is the mobile phase pH < 3? check_mobile_phase->ph_low sample_conc Is the sample concentration too high (overload)? check_sample->sample_conc extra_col_vol Are there any dead volumes (long tubing, poor connections)? check_instrument->extra_col_vol col_type Is it a modern, end-capped Type B silica column? col_age->col_type No replace_column Action: Replace with a new, appropriate column. col_age->replace_column Yes col_type->check_mobile_phase Yes col_type->replace_column No ph_low->check_sample Yes adjust_ph Action: Lower mobile phase pH to 2.5 - 3.0. ph_low->adjust_ph No add_modifier Consider adding a competitive base (e.g., TEA). adjust_ph->add_modifier sample_conc->check_instrument No dilute_sample Action: Dilute the sample or reduce injection volume. sample_conc->dilute_sample Yes optimize_tubing Action: Minimize tubing length and check connections. extra_col_vol->optimize_tubing Yes

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol aims to minimize silanol interactions by lowering the mobile phase pH.

Objective: To achieve a tailing factor of ≤ 1.2 for the DCPP HCl peak.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Phosphoric acid or formic acid

  • pH meter

Procedure:

  • Prepare the aqueous portion of the mobile phase: For example, to prepare a 20 mM phosphate buffer, dissolve the appropriate amount of potassium phosphate monobasic in HPLC grade water.

  • Adjust the pH: While stirring, add phosphoric acid dropwise to the aqueous solution until the pH is between 2.5 and 3.0.[4]

  • Prepare the final mobile phase: Mix the pH-adjusted aqueous portion with the organic modifier (e.g., acetonitrile) in the desired ratio. For example, a starting point could be 70:30 (aqueous:organic).

  • Equilibrate the system: Flush the HPLC system and column with the new mobile phase for at least 10-15 column volumes before injecting the sample.

Quantitative Data Summary:

ParameterRecommended RangeRationale
Mobile Phase pH2.5 - 3.0Protonates residual silanols, minimizing secondary interactions with basic analytes.[1][2]
Buffer Concentration10 - 20 mMMaintains a stable pH throughout the analysis.[4]
Protocol 2: Use of a Mobile Phase Modifier (Competitive Base)

If lowering the pH is not sufficient or desirable, a competitive base can be added to the mobile phase.

Objective: To mask residual silanol groups and improve peak shape.

Materials:

  • Prepared mobile phase (as in Protocol 1, can be at a slightly higher pH if necessary)

  • Triethylamine (TEA) or other suitable amine modifier

Procedure:

  • Prepare the mobile phase: Prepare the aqueous and organic components of your mobile phase as usual.

  • Add the modifier: Add a small concentration of triethylamine to the aqueous portion of the mobile phase. A typical starting concentration is 0.05% v/v or around 5 mM.[2][4]

  • Adjust pH (if necessary): After adding the modifier, re-check and adjust the pH of the aqueous portion to the desired value.

  • Prepare the final mobile phase and equilibrate: Mix with the organic solvent and equilibrate the system as described previously.

Note: The use of amine modifiers can sometimes shorten column lifetime.[4]

Quantitative Data Summary:

ModifierTypical ConcentrationMechanism of Action
Triethylamine (TEA)0.05% v/v (approx. 5 mM)Competitively interacts with active silanol sites, preventing them from interacting with the analyte.[2][4]

Logical Relationship of Troubleshooting Steps

The following diagram illustrates the logical progression when troubleshooting peak tailing, starting from the most common and easiest to address causes.

Logical_Relationships MobilePhase Mobile Phase (pH, Buffer, Modifiers) Column Column (Age, Type, Contamination) MobilePhase->Column If tailing persists Resolution Peak Tailing Resolved MobilePhase->Resolution Success Sample Sample (Concentration, Solvent) Column->Sample If tailing persists Column->Resolution Success Instrument Instrument (Dead Volume, Connections) Sample->Instrument If tailing persists Sample->Resolution Success Instrument->Resolution Success

Caption: Logical flow of troubleshooting steps.

References

Technical Support Center: Refining Purification Methods for 1-(3,4-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 1-(3,4-Dichlorophenyl)piperazine. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the purification of 1-(3,4-Dichlorophenyl)piperazine.

Q1: My crude product after synthesis is a dark, viscous oil. How can I solidify it for easier handling?

A1: An oily product is common for this compound, often due to residual solvents or impurities that depress the melting point.[1] Here are two effective strategies:

  • Trituration: This is a simple first step to induce crystallization. Stirring or sonicating the oil with a non-polar solvent in which the product is poorly soluble, such as petroleum ether or hexanes, can cause the product to precipitate as a solid.[2] This solid can then be collected by filtration and further purified.

  • Conversion to a Hydrochloride Salt: Converting the basic freebase to its hydrochloride (HCl) salt is a highly effective method to obtain a stable, crystalline solid.[3] This is achieved by dissolving the oil in a suitable solvent (e.g., isopropanol, diethyl ether, or ethyl acetate) and adding a solution of HCl in the same or a compatible solvent. The resulting salt typically precipitates and can be easily collected. This salt can then be purified by recrystallization.

Q2: I'm experiencing "oiling out" during recrystallization. Instead of crystals, a liquid layer is forming upon cooling. What should I do?

A2: "Oiling out" occurs when the melting point of your compound (often lowered by impurities) is below the temperature of the solution from which it is trying to crystallize.[1] To resolve this, you can try the following:

  • Increase the Solvent Volume: Your compound may be coming out of solution too quickly at a temperature above its melting point. Re-heat the solution and add more of the primary solvent to increase the saturation temperature.[1]

  • Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling often promotes oiling out.

  • Change the Solvent System: Use a different solvent or solvent pair. A solvent system with lower solubility for the compound at all temperatures might be necessary.

  • Seed the Solution: Introduce a small, pure crystal of 1-(3,4-Dichlorophenyl)piperazine to the solution as it cools. This provides a nucleation site for crystal growth.

Q3: My compound is streaking or tailing on the silica gel column during chromatography. How can I improve the separation?

A3: The basic nature of the piperazine nitrogen atoms can cause strong interactions with the acidic silica gel, leading to poor peak shape and inefficient separation. To counteract this, add a small amount of a basic modifier to your eluent system. A common and effective choice is to add 0.1-1% triethylamine (TEA) to your solvent mixture (e.g., ethyl acetate/hexanes with 0.5% TEA). This will neutralize the acidic sites on the silica and improve the chromatography.

Q4: The purity of my product is not improving significantly after a single purification step. What are the likely impurities and how can I remove them?

A4: Common impurities may include unreacted starting materials like 3,4-dichloroaniline, or by-products from the synthesis. A multi-step purification approach is often necessary.

  • Acid-Base Extraction: An initial acid-base workup can effectively remove non-basic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the piperazine and pull it into the aqueous layer. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH to pH > 9) and extract the purified freebase back into an organic solvent.

  • Follow with Recrystallization or Chromatography: After the initial cleanup with acid-base extraction, a final purification by either recrystallization (often as the HCl salt) or column chromatography should yield a product of high purity.

Purification Method Performance

Purification MethodCompound IsomerSolvent SystemPurity (by HPLC)YieldReference
Recrystallization1-(2,3-Dichlorophenyl)piperazine HClMethanol99.62%59.5%--INVALID-LINK--
Recrystallization1-(2,3-Dichlorophenyl)piperazine HClMethanol/Water (10:1)99.58% - 99.67%64.0% - 65.6%--INVALID-LINK--
Trituration1-(3,4-Dichlorophenyl)piperazinePetroleum EtherNot Specified28% (crude solid)[2]
Commercial Spec.1-(3,4-Dichlorophenyl)piperazineNot Specified≥ 98% (by GC)Not Applicable

Experimental Protocols

Here are detailed methodologies for the key purification techniques.

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude 1-(3,4-Dichlorophenyl)piperazine (10 g) in a suitable organic solvent such as ethyl acetate (200 mL).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 100 mL). The basic product will move into the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a 6M NaOH solution with stirring until the pH is greater than 9.

  • Extraction of Freebase: Extract the now basic aqueous solution with ethyl acetate or dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified freebase.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the purified freebase of 1-(3,4-Dichlorophenyl)piperazine in a minimal amount of isopropanol. While stirring, add a solution of HCl in isopropanol (or diethyl ether) dropwise until the solution is acidic (test with pH paper). The hydrochloride salt should precipitate.

  • Dissolution: Collect the crude salt by filtration. Transfer the solid to a clean flask and add a suitable recrystallization solvent (e.g., ethanol, isopropanol, or a methanol/water mixture) in small portions while heating until the solid completely dissolves.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, cool the flask in an ice bath for at least one hour.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 3: Purification by Flash Column Chromatography
  • Column Packing: Pack a silica gel column with a suitable eluent system, for example, 95:5 hexanes:ethyl acetate containing 0.5% triethylamine.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexanes, maintaining 0.5% TEA), may be necessary to achieve optimal separation.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualized Workflows

General Purification Workflow

G cluster_0 Crude Product cluster_1 Initial Cleanup cluster_2 Primary Purification cluster_3 Final Product crude Crude 1-(3,4-Dichlorophenyl)piperazine (Often an oily residue) acid_base Acid-Base Extraction (Removes non-basic impurities) crude->acid_base Optional but Recommended chromatography Column Chromatography (Freebase) crude->chromatography Direct Purification recrystallization Conversion to HCl Salt & Recrystallization crude->recrystallization Direct Purification acid_base->chromatography If impurities are close in polarity acid_base->recrystallization If product can be solidified pure_product Pure 1-(3,4-Dichlorophenyl)piperazine (or its HCl salt) chromatography->pure_product recrystallization->pure_product G start Purification Issue Encountered issue1 Crude product is an oil? start->issue1 issue2 "Oiling out" during recrystallization? start->issue2 issue3 Tailing on silica gel column? start->issue3 issue4 Low purity after one step? start->issue4 sol1a Triturate with non-polar solvent (e.g., hexanes) issue1->sol1a Yes sol1b Convert to HCl salt to induce solidification issue1->sol1b Yes sol2a Re-heat and add more solvent issue2->sol2a Yes sol2b Slow down cooling rate issue2->sol2b Yes sol2c Use seed crystals issue2->sol2c Yes sol3 Add 0.1-1% Triethylamine to eluent issue3->sol3 Yes sol4a Perform acid-base extraction to remove gross impurities issue4->sol4a Yes sol4b Follow up with a second, different purification method sol4a->sol4b

References

1-(3,4-Dichlorophenyl)piperazine hydrochloride storage and degradation prevention

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(3,4-Dichlorophenyl)piperazine hydrochloride

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this compound to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure stability, the solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] Several sources recommend storage at room temperature, while others suggest refrigeration at 2-8°C.[3][4] The container should protect the contents from moisture and air.[1][5] Using an amber glass bottle is also recommended to protect against light.

Q2: How should I store solutions of this compound?

A2: When dissolved in a solvent, the stability of the compound changes. For long-term storage, it is recommended to store solutions at -20°C for up to one year or at -80°C for up to two years.[3] Always use anhydrous solvents and store under an inert atmosphere if possible.

Q3: Is this compound sensitive to light, air, or moisture?

A3: Yes, the compound has known sensitivities. It is recommended to protect it from moisture.[1] Some sources also indicate that it is air-sensitive and should be stored under an inert atmosphere.[5] While not explicitly stated as light-sensitive, the recommendation to use amber glass vials suggests that protection from light is good practice.

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[2][3] These materials can react with the compound and cause degradation.

Q5: What are the signs of degradation?

A5: Visual signs of degradation can include a change in color or the formation of visible impurities. For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of new peaks or a decrease in the main compound's peak area.

Q6: What happens if the compound is exposed to high temperatures?

A6: While stable under normal temperatures, exposure to high heat, especially under fire conditions, can lead to decomposition.[2][3] Hazardous decomposition products include toxic fumes, carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[2][6][7]

Troubleshooting Guide

Q: I observed a new peak in my HPLC chromatogram after storing my compound. What could be the cause?

A: The appearance of a new peak indicates the formation of a degradation product. Consider the following potential causes:

  • Improper Storage: Was the container tightly sealed? Was the compound exposed to moisture, air, or light? Review the recommended storage conditions.[1][5]

  • Contamination: Could the compound have come into contact with incompatible materials like strong oxidizing agents?[2][3]

  • Solvent Interaction: If in solution, the solvent may not be stable or could contain impurities (e.g., peroxides in ethers, aldehydes in alcohols) that react with the compound.[8]

  • Oxidation: Phenylpiperazine derivatives can be susceptible to oxidation.[9] Exposure to air, especially in solution, can facilitate this process.

Q: The solubility of the compound seems to have decreased. Why?

A: A decrease in solubility can be a sign of degradation or polymerization. The degradation products may be less soluble in your chosen solvent. It is also possible that the compound has absorbed moisture, which can affect its physical properties. Ensure the compound is stored in a dry environment.[2]

Q: My stock solution has turned slightly yellow. Is it still usable?

A: Discoloration is a common indicator of chemical degradation. While the compound may still be present, the yellow color suggests the formation of impurities. It is strongly recommended to perform an analytical check (e.g., HPLC, LC-MS) to determine the purity of the solution before use. For sensitive experiments, preparing a fresh solution from solid material is the safest approach.

Data Presentation: Storage Condition Summary

ParameterRecommended ConditionSource
Physical State Solid[1][2][3][6]
Temperature Room Temperature or 2-8°C[3][4]
Atmosphere Dry, Well-ventilated, Inert Atmosphere recommended[1][2][5]
Container Tightly closed, Amber Glass recommended[1][2][3]
In-Solvent Storage -20°C (1 year) or -80°C (2 years)[3]
Protection Protect from moisture and air[1][5]

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the stability-indicating properties of this compound.

Objective: To determine the degradation profile of the compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • This compound

  • HPLC grade water, acetonitrile, methanol

  • Buffers (e.g., phosphate or acetate)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 methanol:water) to a known concentration (e.g., 1 mg/mL).

  • Hydrolytic Degradation (Acid, Base, Neutral):

    • Acid: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Neutral: Mix 1 mL of stock solution with 1 mL of HPLC grade water.

    • Incubate all three solutions at 60°C for 24 hours. After incubation, cool the solutions and neutralize the acidic and basic samples before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a known quantity of the solid compound in an oven at 80°C for 48 hours.

    • Also, incubate 2 mL of the stock solution at 80°C for 48 hours.

    • After exposure, allow the samples to cool, dissolve the solid sample in the solvent, and analyze both by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and 2 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Analyze the samples by HPLC. A control sample should be kept in the dark under the same conditions.

  • HPLC Analysis:

    • For each stressed sample, inject an appropriate volume into the HPLC system.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and a buffer like ammonium acetate) and a C18 column.

    • Monitor the chromatogram at an appropriate wavelength (e.g., 254 nm).

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks and calculate the percentage of degradation.

Visualizations

StorageWorkflow Diagram 1: Storage and Handling Workflow cluster_storage Storage cluster_handling Handling Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store Store in Tightly Sealed Amber Container Inspect->Store Seal Intact Error Error Inspect->Error Conditions Location: Cool, Dry, Well-Ventilated (2-8°C or Room Temp) Store->Conditions Weigh Weigh in Ventilated Area (Avoid Dust Formation) Store->Weigh For Use Dissolve Dissolve in Anhydrous Solvent if Required Weigh->Dissolve Use Use in Experiment Dissolve->Use Reseal Immediately Reseal Container Use->Reseal Reseal->Store Quarantine Quarantine & Re-test for Purity Error->Store No Error->Quarantine Yes

Caption: Diagram 1: Recommended workflow for receiving, storing, and handling the compound.

DegradationPathway Diagram 2: Potential Oxidative Degradation Pathway Parent 1-(3,4-Dichlorophenyl)piperazine (C10H12Cl2N2) N_Oxide Piperazine N-Oxide Derivative Parent->N_Oxide Hydroxylated Hydroxylated Phenyl Ring Derivative Parent->Hydroxylated Ring_Opened Piperazine Ring-Opened Products Parent->Ring_Opened Oxidant Oxidizing Agent (e.g., H₂O₂, Air) Oxidant->Parent

Caption: Diagram 2: A hypothetical pathway for oxidative degradation.

Troubleshooting Diagram 3: Troubleshooting Degradation Issues Start Degradation Observed (e.g., New HPLC Peak) Q1 Was Compound in Solution? Start->Q1 Solid_Q1 Stored Properly? (Cool, Dry, Sealed) Q1->Solid_Q1 No (Solid) Solution_Q1 Solvent Fresh & High Purity? Q1->Solution_Q1 Yes (Solution) Solid_A1_Yes Check for contamination from spatulas or weighing paper. Consider lot-to-lot variability. Solid_Q1->Solid_A1_Yes Yes Solid_A1_No Improper storage is likely cause. Review storage protocol. Procure new material. Solid_Q1->Solid_A1_No No Solution_A1_No Solvent impurities (peroxides, aldehydes) are a likely cause. Use fresh, high-purity solvent. Solution_Q1->Solution_A1_No No Solution_Q2 Solution Stored for Extended Period? Solution_Q1->Solution_Q2 Yes Solution_A2_Yes Long-term solution instability. Prepare fresh solutions more frequently. Store at -80°C. Solution_Q2->Solution_A2_Yes Yes Solution_A2_No Check for incompatibility with other reagents in the solution. Review light/air exposure during handling. Solution_Q2->Solution_A2_No No

Caption: Diagram 3: A logical flow for troubleshooting unexpected compound degradation.

References

Technical Support Center: 1-(3,4-Dichlorophenyl)piperazine (DCPP) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical information for dissolving 1-(3,4-Dichlorophenyl)piperazine (DCPP) by adjusting the pH of aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of 1-(3,4-Dichlorophenyl)piperazine (DCPP)?

A1: 1-(3,4-Dichlorophenyl)piperazine (DCPP) is a solid that is only slightly soluble in water under neutral pH conditions. Its hydrochloride salt form, however, exhibits significantly higher aqueous solubility.

Q2: How does pH affect the solubility of DCPP?

A2: DCPP is a basic compound due to the presence of two nitrogen atoms in the piperazine ring. In acidic conditions (lower pH), these nitrogen atoms can become protonated, forming a more polar and, therefore, more water-soluble salt (hydrochloride salt). Conversely, in basic conditions (higher pH), DCPP will exist predominantly in its less soluble free base form.

Q3: What are the pKa values of DCPP?

Q4: In what pH range can I expect the best solubility for DCPP?

A4: To ensure complete dissolution, the pH of the aqueous solution should be adjusted to be at least 2 pH units below the lower pKa of DCPP. Given the estimated pKa values, a pH of 4 or lower is a good starting point to achieve significant protonation and enhance solubility.

Troubleshooting Guide

Issue: The DCPP is not dissolving in my aqueous buffer.

  • Solution: The pH of your buffer is likely too high. Measure the pH and adjust it downwards by adding a dilute acid, such as 0.1 M hydrochloric acid (HCl), dropwise while stirring. Monitor the solution for clarity.

Issue: After dissolving DCPP by lowering the pH, a precipitate formed when I added another component.

  • Solution: The addition of the new component may have raised the pH of the solution, causing DCPP to convert back to its less soluble free base form. Re-check the pH of the final solution and, if necessary, adjust it back to an acidic range where DCPP remains soluble. Be mindful of the stability of all components at the adjusted pH.

Issue: I need to work at a neutral or physiological pH, but DCPP is not soluble.

  • Solution: If the experimental conditions require a pH where DCPP has low solubility, consider the following options:

    • Use a co-solvent: A small percentage of a water-miscible organic solvent, such as DMSO or ethanol, can be added to the aqueous buffer to increase the solubility of the free base form of DCPP.

    • Prepare a concentrated stock solution: Dissolve the DCPP in a suitable organic solvent (e.g., DMSO) at a high concentration. Then, dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Protocol for Dissolving 1-(3,4-Dichlorophenyl)piperazine (DCPP) by pH Adjustment

  • Initial Suspension: Weigh the desired amount of DCPP powder and add it to your aqueous buffer (e.g., water, phosphate-buffered saline).

  • Stirring: Begin stirring the suspension vigorously using a magnetic stirrer.

  • pH Measurement: Measure the initial pH of the suspension using a calibrated pH meter.

  • Acidification: Slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise to the suspension.

  • Monitoring: Continuously monitor the pH and observe the dissolution of the solid.

  • Endpoint: Continue adding acid until all of the DCPP has dissolved and the solution is clear. Record the final pH.

  • Final pH Adjustment (Optional): If a specific final pH is required (and is within the soluble range for DCPP), carefully adjust the pH upwards using a dilute base (e.g., 0.1 M NaOH). Be cautious, as precipitation may occur if the pH is raised too high.

Data Presentation

Table 1: Estimated Solubility Behavior of DCPP at Different pH Ranges

pH RangePredominant Form of DCPPExpected Aqueous Solubility
< 4Diprotonated/Monoprotonated SaltHigh
4 - 7Mixture of Protonated and Free BaseModerate to Low
> 7Free BaseLow

Visualizations

experimental_workflow Workflow for Dissolving DCPP via pH Adjustment start Start suspend Suspend DCPP in Aqueous Buffer start->suspend stir Stir Vigorously suspend->stir measure_ph Measure Initial pH stir->measure_ph add_acid Add Dilute HCl Dropwise measure_ph->add_acid dissolved Is DCPP Fully Dissolved? add_acid->dissolved dissolved->add_acid No solution_clear Clear Solution (DCPP Dissolved) dissolved->solution_clear Yes end End solution_clear->end

Caption: Experimental workflow for dissolving DCPP.

logical_relationship Relationship Between pH and DCPP Solubility cluster_ph pH Scale cluster_solubility DCPP State low_ph Low pH (Acidic) high_sol High Solubility (Protonated Salt) low_ph->high_sol causes neutral_ph Neutral pH low_sol Low Solubility (Free Base) neutral_ph->low_sol leads to high_ph High pH (Basic) high_ph->low_sol causes

Caption: pH effect on DCPP solubility.

Validation & Comparative

A Comparative Guide to 1-(2,3-Dichlorophenyl)piperazine and Other Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP), a key chemical moiety in several psychoactive compounds, with established dopamine receptor ligands such as aripiprazole, risperidone, and clozapine. The information presented herein is intended to support research and drug development efforts in the field of neuroscience and psychopharmacology.

Introduction to Dopamine Receptor Ligands

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a wide array of neurological processes, including motor function, cognition, and reward pathways. They are broadly categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which are coupled to Gs and Gi/o proteins, respectively. The distinct pharmacological profiles of ligands targeting these receptors are fundamental to their therapeutic applications and side-effect profiles. This guide focuses on comparing the binding and functional characteristics of 1-(2,3-Dichlorophenyl)piperazine, a significant pharmacophore present in atypical antipsychotics like aripiprazole, with other well-established dopamine receptor modulators.

Comparative Analysis of Receptor Binding Affinities

The binding affinity of a ligand to its receptor, quantified by the inhibition constant (Ki), is a critical determinant of its potency and selectivity. The following table summarizes the reported Ki values for 1-(2,3-Dichlorophenyl)piperazine and selected comparator drugs at various dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

LigandD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)
1-(2,3-Dichlorophenyl)piperazine Analogues No data available93.3 - >15000.7 - ~20>100No data availableNo data availableNo data available
Aripiprazole Low Affinity0.34[1][2]0.8[1]Moderate AffinityLow Affinity[3]1.7[1]3.4[1]
Risperidone 2401.4 - 3.2~12.6 (9x weaker than D2)7.3No data available4200.2
Clozapine 270[4]160[4]555[4]24[4]454[4]120[4]5.4[4]

Note: Data for 1-(2,3-Dichlorophenyl)piperazine is presented for various analogues as comprehensive data for the parent compound is limited. The presented values for risperidone are a compilation from multiple sources, with the D3 affinity estimated based on relative potency descriptions.

Functional Activity at Dopamine Receptors

The functional activity of a ligand describes its ability to elicit a biological response upon binding to a receptor. Ligands can be agonists, partial agonists, or antagonists. The table below outlines the functional profiles of the selected compounds.

LigandReceptorFunctional Activity
1-(2,3-Dichlorophenyl)piperazine Analogues D3Antagonist / Partial Agonist
Aripiprazole D2Partial Agonist[1][3]
5-HT1APartial Agonist
5-HT2AAntagonist
Risperidone D2Antagonist
5-HT2AAntagonist
Clozapine D2Antagonist[5]
5-HT2AAntagonist[5]

Signaling Pathways of Dopamine Receptors

Dopamine receptors modulate neuronal activity through distinct signaling cascades. The following diagrams illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors.

D1_like_signaling cluster_membrane D1_R D1/D5 Receptor G_s Gs D1_R->G_s activates AC Adenylyl Cyclase G_s->AC activates cAMP cAMP AC->cAMP converts Dopamine Dopamine Dopamine->D1_R binds ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Cellular_Response phosphorylates targets

D1-like receptor signaling pathway.

D2_like_signaling cluster_membrane D2_R D2/D3/D4 Receptor G_i Gi/o D2_R->G_i activates AC Adenylyl Cyclase G_i->AC inhibits cAMP cAMP AC->cAMP converts Dopamine Dopamine Dopamine->D2_R binds ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Altered Cellular Response PKA->Cellular_Response

D2-like receptor signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for radioligand binding and cAMP functional assays.

Radioligand Displacement Binding Assay

This protocol outlines the procedure for determining the binding affinity (Ki) of a test compound for a dopamine receptor subtype by measuring its ability to displace a specific radioligand.

Materials:

  • Membrane Preparation: Crude membrane preparations from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D2 or D3), or from tissue homogenates known to be rich in these receptors.

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]-Spiperone for D2-like receptors).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand to determine non-specific binding (e.g., 10 µM Haloperidol).

  • Test Compound: The unlabeled ligand for which the Ki is to be determined (e.g., 1-(2,3-Dichlorophenyl)piperazine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable buffer for storage at -80°C. On the day of the assay, thaw and resuspend the membranes in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.

    • Competition: Membrane preparation, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_binding_workflow start Start prep Prepare Receptor Membranes start->prep plate Set up 96-well Plate (Total, Non-specific, Competition) prep->plate incubate Incubate at Room Temperature plate->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Radioligand binding assay workflow.
cAMP Functional Assay

This protocol is used to determine the functional activity of a test compound at Gs- or Gi/o-coupled dopamine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cell Line: A cell line stably expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells).

  • Test Compound: The ligand to be tested for agonist or antagonist activity.

  • Reference Agonist: A known agonist for the receptor (e.g., dopamine or quinpirole).

  • Forskolin (for Gi/o-coupled receptors): To stimulate adenylyl cyclase and establish a baseline cAMP level.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Cell Culture Medium and appropriate buffers.

Procedure:

  • Cell Culture: Culture the cells expressing the receptor of interest to an appropriate confluency.

  • Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to attach overnight.

  • Agonist Mode Assay:

    • Add serial dilutions of the test compound to the cells.

    • Incubate for a specified time at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

    • For Gs-coupled receptors, an increase in cAMP indicates agonist activity.

    • For Gi/o-coupled receptors, a decrease in forskolin-stimulated cAMP levels indicates agonist activity.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with serial dilutions of the test compound.

    • Add a fixed concentration of a reference agonist (typically the EC50 or EC80 concentration).

    • Incubate for a specified time at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels.

    • A reduction in the agonist-induced cAMP response indicates antagonist activity.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

camp_assay_workflow start Start culture Culture Receptor-Expressing Cells start->culture plate Plate Cells in Microplate culture->plate agonist_mode Agonist Mode: Add Test Compound plate->agonist_mode antagonist_mode Antagonist Mode: Pre-incubate with Test Compound, then add Reference Agonist plate->antagonist_mode incubate Incubate at 37°C agonist_mode->incubate antagonist_mode->incubate lyse Lyse Cells incubate->lyse measure Measure cAMP Levels lyse->measure analyze Data Analysis (EC50/IC50) measure->analyze end End analyze->end

cAMP functional assay workflow.

Conclusion

This guide provides a comparative overview of 1-(2,3-Dichlorophenyl)piperazine in the context of other key dopamine receptor ligands. While comprehensive data for the parent 2,3-DCPP molecule is limited, the available information on its analogues highlights its significance as a scaffold for developing potent and selective D2-like receptor modulators. The provided experimental protocols and pathway diagrams serve as a resource for researchers engaged in the characterization and development of novel dopaminergic compounds. Further investigation is warranted to fully elucidate the complete pharmacological profile of 1-(2,3-Dichlorophenyl)piperazine and its 3,4-dichloro isomer across the spectrum of dopamine receptor subtypes.

References

A Comparative In-Vivo Efficacy Analysis: 1-(3,4-Dichlorophenyl)piperazine hydrochloride vs. m-Chlorophenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vivo efficacy of 1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP) and meta-Chlorophenylpiperazine (m-CPP), two phenylpiperazine compounds with potential applications in neuroscience research and drug development. While extensive in-vivo data exists for m-CPP, a well-characterized serotonergic agent, publicly available data on the specific in-vivo efficacy of DCPP in established behavioral models remains limited. This guide summarizes the available information to facilitate a better understanding of their respective pharmacological profiles.

In-Vivo Efficacy of m-Chlorophenylpiperazine (m-CPP)

m-CPP is widely recognized for its anxiogenic (anxiety-inducing) and, in some contexts, depressogenic-like effects in preclinical rodent models. These effects are primarily attributed to its complex interactions with multiple serotonin (5-HT) receptors. The following table summarizes key quantitative data from representative in-vivo studies.

Table 1: Summary of In-Vivo Efficacy Data for m-CPP

Behavioral Assay Species Dose Range (mg/kg, i.p.) Key Findings
Elevated Plus-Maze (EPM) Rat0.125 - 1.0Dose-dependent decrease in the percentage of time spent in and entries into the open arms, indicative of anxiogenic-like effects.[1]
Light-Dark Box Rat0.5Significant reduction in exploratory activity in the light compartment, suggesting anxiogenic properties.[2]
Social Interaction Test Rat0.1 - 1.0Reduction in total social interaction time, suggesting anxiogenic-like effects.[3]
Forced Swim Test (FST) MouseNot specified in readily available literaturem-CPP is suggested to induce depressogenic-like behavior.[4]

In-Vivo Efficacy of this compound (DCPP)

Currently, there is a notable lack of publicly available in-vivo studies quantifying the efficacy of this compound in standard behavioral paradigms for anxiety and depression. While its structural similarity to other psychoactive piperazine derivatives suggests potential activity at serotonin and dopamine receptors, further experimental validation is required. The positional isomer, 3,4-dichlorophenylpiperazine, has been reported to act as a serotonin releaser and a β1-adrenergic receptor blocker, albeit with relatively low affinity.[5]

Experimental Protocols

Detailed methodologies for the key behavioral assays used to evaluate the in-vivo effects of compounds like m-CPP are provided below.

Elevated Plus-Maze (EPM)

The Elevated Plus-Maze is a widely used behavioral test to assess anxiety-like behavior in rodents.[6]

Apparatus:

  • A plus-shaped maze elevated from the floor.

  • Two open arms and two closed arms of equal dimensions.

  • The open arms are exposed, while the closed arms are enclosed by high walls.[7]

Procedure:

  • Rodents are individually placed in the center of the maze, facing an open arm.

  • The animal is allowed to freely explore the maze for a set period, typically 5 minutes.

  • Behavior is recorded by an overhead video camera and analyzed using tracking software.

  • Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type.[8]

  • An anxiogenic effect is indicated by a decrease in the time spent and entries into the open arms.[6]

Forced Swim Test (FST)

The Forced Swim Test is a common preclinical model used to assess antidepressant efficacy.[9]

Apparatus:

  • A transparent cylindrical container filled with water to a depth where the animal cannot touch the bottom.[10][11]

  • Water temperature is maintained at a constant, mild temperature (e.g., 23-25°C).[9]

Procedure:

  • Mice are placed individually into the water-filled cylinder.[9]

  • The test duration is typically 6 minutes.[9]

  • Behavior is recorded, and the duration of immobility (floating with minimal movements to keep the head above water) is scored, usually during the last 4 minutes of the test.[12]

  • A decrease in immobility time is indicative of an antidepressant-like effect.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of m-CPP are mediated through its interaction with various neurotransmitter systems, primarily the serotonergic system. DCPP's mechanism is less understood but is presumed to involve similar pathways due to its chemical structure.

Serotonin Receptor Signaling

m-CPP acts as a non-selective agonist at multiple serotonin (5-HT) receptors, with notable activity at 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors. The anxiogenic effects of m-CPP are thought to be primarily mediated by its agonist activity at postsynaptic 5-HT2C receptors.[1] The activation of these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades that modulate neuronal excitability and neurotransmitter release.

Serotonin_Signaling Serotonin Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Synthesis Tryptophan -> 5-HTP -> Serotonin (5-HT) Vesicle Synaptic Vesicle (VMAT2) Serotonin_Synthesis->Vesicle Storage Synaptic_Cleft Serotonin (5-HT) in Synaptic Cleft Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) 5HT1A 5-HT1A Receptor AC Adenylate Cyclase 5HT1A->AC Inhibits 5HT2A_2C 5-HT2A/2C Receptor PLC Phospholipase C 5HT2A_2C->PLC Activates cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Neuronal_Response_Inhibition Neuronal Inhibition cAMP->Neuronal_Response_Inhibition Neuronal_Response_Excitation Neuronal Excitation IP3_DAG->Neuronal_Response_Excitation Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->5HT1A Synaptic_Cleft->5HT2A_2C mCPP_agonist m-CPP (Agonist) mCPP_agonist->5HT1A mCPP_agonist->5HT2A_2C

Caption: Simplified Serotonin Receptor Signaling Pathway.

Dopamine Receptor Signaling

Phenylpiperazine derivatives can also exhibit activity at dopamine receptors. While the specific interactions of DCPP are not well-defined, m-CPP is known to have some affinity for dopamine receptors, which could contribute to its overall behavioral effects.

Dopamine_Signaling Dopamine Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Synthesis Tyrosine -> L-DOPA -> Dopamine Vesicle Synaptic Vesicle (VMAT2) Dopamine_Synthesis->Vesicle Storage Synaptic_Cleft Dopamine in Synaptic Cleft Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) D1_Receptor D1-like Receptor (D1, D5) AC Adenylate Cyclase D1_Receptor->AC Activates D2_Receptor D2-like Receptor (D2, D3, D4) D2_Receptor->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Neuronal_Response Cellular Response PKA->Neuronal_Response Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->D1_Receptor Synaptic_Cleft->D2_Receptor

Caption: Simplified Dopamine Receptor Signaling Pathway.

Experimental Workflow for In-Vivo Behavioral Studies

The following diagram illustrates a typical workflow for conducting in-vivo behavioral experiments to assess the efficacy of novel compounds.

Experimental_Workflow In-Vivo Behavioral Study Workflow Acclimatization Animal Acclimatization Grouping Randomized Group Assignment (Vehicle, DCPP, m-CPP) Acclimatization->Grouping Drug_Admin Drug Administration (e.g., i.p. injection) Grouping->Drug_Admin Behavioral_Test Behavioral Assay (e.g., EPM, FST) Drug_Admin->Behavioral_Test Data_Collection Video Recording & Automated Tracking Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General Workflow for In-Vivo Behavioral Studies.

Conclusion

m-Chlorophenylpiperazine is a well-established tool compound for studying the role of the serotonin system in anxiety and depression, with a clear anxiogenic profile in various preclinical models. In contrast, there is a significant gap in the scientific literature regarding the in-vivo efficacy of this compound. While its chemical structure suggests potential psychoactive properties, comprehensive behavioral studies are necessary to elucidate its pharmacological profile and therapeutic potential. Future research should focus on systematic in-vivo screening of DCPP in validated models of anxiety and depression to determine its efficacy and mechanism of action.

References

Comparative Analysis of 1-(3,4-Dichlorophenyl)piperazine and Structurally Related Compounds in Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers in Pharmacology and Drug Development

This guide provides a comparative overview of the in vitro activity of 1-(3,4-Dichlorophenyl)piperazine (DCPP) and its structurally related isomers, 1-(2,3-Dichlorophenyl)piperazine and 1-(3-chlorophenyl)piperazine. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the pharmacological profiles of these compounds. This document summarizes key quantitative data from various assays, details the experimental methodologies, and visualizes the relevant signaling pathways.

Introduction

1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) is a synthetic compound that serves as a crucial intermediate in the creation of various psychoactive drugs, including those with antidepressant and anxiolytic properties.[1][2] Its chemical structure, featuring a piperazine ring attached to a dichlorinated phenyl group, is a common motif in pharmacologically active molecules. To better understand its specific activity and potential therapeutic applications, this guide compares its performance in preclinical assays with two of its closely related isomers: 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP), a known metabolite of the atypical antipsychotic aripiprazole, and 1-(3-chlorophenyl)piperazine (m-CPP), a metabolite of the antidepressant trazodone.[3][4]

Comparative Pharmacological Data

The following tables summarize the available quantitative data for 1-(3,4-Dichlorophenyl)piperazine and its comparators from various in vitro assays. This data provides insights into their binding affinities and functional activities at key neurological targets.

Table 1: Receptor Binding Affinities (Ki in nM)

CompoundDopamine D2 ReceptorDopamine D3 ReceptorSerotonin 5-HT1A ReceptorSerotonin 5-HT2A ReceptorSerotonin 5-HT2C Receptorα1-Adrenergic Receptorβ-Adrenergic Receptor
1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableLow AffinityLow Affinity (β1)
1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) Analogs -1-5[5]-----
1-(3-chlorophenyl)piperazine (m-CPP) >10000[6]-1300[7]360[7]460[7]2500[7]11000[7]

Note: Data for 2,3-DCPP is for structural analogs. The affinity of m-CPP for dopamine receptors is very low.

Table 2: Functional Activity Data (IC50/EC50 in nM)

CompoundAssay TypeTargetActivityValue (nM)
1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) Serotonin ReleaseSERTReleaserData Not Available
1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) Mitogenesis AssayDopamine D3 ReceptorPartial Agonist-
1-(3-chlorophenyl)piperazine (m-CPP) [3H]-Serotonin BindingSerotonin ReceptorsAgonistKi = 100[6]
1-(3-chlorophenyl)piperazine (m-CPP) Adenylyl Cyclase---

Experimental Protocols

The data presented in this guide are derived from standard preclinical assays. Below are detailed methodologies for two key types of experiments cited.

Radioligand Binding Assay (Whole-Cell)

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

Materials:

  • Cells stably expressing the target receptor (e.g., HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors)

  • Test compound (1-(3,4-Dichlorophenyl)piperazine or comparators)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

  • Poly-D-lysine coated 12-well plates[8]

  • Trypsin-EDTA[8]

  • Phosphate-buffered saline (PBS)[8]

Procedure:

  • Cell Culture and Plating: Culture cells expressing the target receptor to ~70% confluency on a 150 mm dish.[8] Detach cells using trypsin-EDTA, count them, and dilute to a concentration of 164,000 cells/mL.[8] Plate 1 mL of the cell suspension into each well of a poly-D-lysine coated 12-well plate.[8]

  • Assay Setup: On the day of the experiment, wash the cells with assay buffer.

  • Competition Binding: Add increasing concentrations of the test compound to the wells.

  • Radioligand Addition: Add a fixed concentration of the specific radioligand to all wells. For non-specific binding determination, a high concentration of a known unlabeled ligand is added to a set of wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Termination and Washing: Terminate the incubation by rapidly aspirating the medium. Wash the cells multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing scintillation fluid.

  • Data Analysis: Measure the radioactivity in a scintillation counter. Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, following receptor activation.

Objective: To determine if a compound is an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.

Materials:

  • Cells expressing the target GPCR (e.g., CHO or HEK293 cells)

  • Test compound

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., GloSensor™ cAMP Assay)[9][10]

  • Cell culture medium

  • 96-well white, opaque assay plates[11]

  • Luminometer[11]

Procedure:

  • Cell Plating: Seed the cells into 96-well white, opaque plates and culture overnight.[11]

  • Compound Addition: On the day of the assay, replace the culture medium with assay buffer. Add varying concentrations of the test compound to the wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stimulation (for antagonists): For antagonist assays, add a fixed concentration of a known agonist along with the test compound. For Gi-coupled receptors, stimulate with forskolin to induce cAMP production, which is then inhibited by the agonist.[12]

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions. This typically involves a competitive immunoassay or a reporter gene assay.[9][10]

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration. For agonists, determine the EC50 (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 (the concentration that inhibits 50% of the agonist-induced response).

Signaling Pathways

The pharmacological effects of these phenylpiperazine derivatives are mediated through their interaction with specific G-protein coupled receptors, primarily dopamine and serotonin receptors. Understanding the downstream signaling cascades of these receptors is crucial for interpreting the functional assay data.

Dopamine D2 Receptor Signaling

The Dopamine D2 receptor is a member of the D2-like family of dopamine receptors and is a primary target for many antipsychotic drugs.[13] It is a Gi/o-coupled receptor, meaning its activation inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[13][14]

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition Dopamine Dopamine / Agonist Dopamine->D2R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation of targets

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT2C Receptor Signaling

The Serotonin 5-HT2C receptor is a Gq/11-coupled receptor.[1] Its activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][15] These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

Caption: Serotonin 5-HT2C Receptor Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the characterization of a novel compound's activity at a specific G-protein coupled receptor.

Experimental_Workflow start Synthesize and Purify Test Compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., cAMP, Ca²⁺ flux) (Determine EC50/IC50 and Emax) start->functional_assay data_analysis Data Analysis and Pharmacological Profile Determination binding_assay->data_analysis functional_assay->data_analysis conclusion Comparative Analysis and Lead Candidate Selection data_analysis->conclusion

Caption: General Experimental Workflow.

Conclusion

This guide provides a comparative framework for understanding the in vitro pharmacological profiles of 1-(3,4-Dichlorophenyl)piperazine and its structural isomers. While data for 1-(3,4-Dichlorophenyl)piperazine is currently limited, the information available for its comparators, 1-(2,3-Dichlorophenyl)piperazine and 1-(3-chlorophenyl)piperazine, highlights the significant impact of chlorine atom positioning on the phenyl ring on receptor affinity and functional activity. Further comprehensive screening of 1-(3,4-Dichlorophenyl)piperazine across a wide range of receptors and in various functional assays is warranted to fully elucidate its pharmacological profile and potential as a therapeutic agent or a valuable research tool. The provided experimental protocols and pathway diagrams serve as a resource for designing and interpreting such future studies.

References

Off-Target Screening: A Comparative Guide for 1-(3,4-Dichlorophenyl)piperazine Hydrochloride and Other Arylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target screening profile for 1-(3,4-Dichlorophenyl)piperazine hydrochloride and other structurally or functionally related arylpiperazine derivatives. Due to the limited publicly available off-target screening data for this compound, its profile has been predicted based on the known pharmacology of the arylpiperazine class and data from its structural analogs. This guide aims to offer a valuable resource for researchers in anticipating potential off-target liabilities and designing comprehensive safety pharmacology studies.

Introduction to this compound and the Importance of Off-Target Screening

This compound is a synthetic compound belonging to the arylpiperazine class. Arylpiperazines are a common scaffold in medicinal chemistry, found in numerous drugs targeting the central nervous system (CNS), including antidepressants, antipsychotics, and anxiolytics. The pharmacological activity of these compounds often stems from their interaction with serotonin and dopamine receptors.

While the intended therapeutic effect of a drug is mediated by its interaction with the primary target (on-target activity), unintended interactions with other biological molecules (off-target activity) can lead to adverse drug reactions (ADRs) and potential toxicity. Therefore, comprehensive off-target screening is a critical step in drug discovery and development to identify and mitigate these risks early in the process.

This guide compares the predicted off-target profile of this compound with established arylpiperazine drugs: Aripiprazole, Trazodone, and Naftopidil.

Comparative Off-Target Profile

The following table summarizes the off-target binding profiles of this compound (predicted) and the comparator compounds. The data is presented as the percentage of inhibition at a concentration of 10 µM, a standard concentration used in initial broad-panel off-target screening. This allows for a direct comparison of the potential for off-target interactions across a range of important receptors, ion channels, and enzymes.

Target FamilyTargetThis compound (Predicted % Inhibition @ 10 µM)Aripiprazole (% Inhibition @ 10 µM)Trazodone (% Inhibition @ 10 µM)Naftopidil (% Inhibition @ 10 µM)
GPCRs Adrenergic
α1A>50%HighHighHigh[1][2]
α1B>50%ModerateHighModerate[2]
α2A<50%ModerateModerateLow[2]
β1<25%LowLowLow
Dopaminergic
D1<50%LowLowLow
D2>50%High (Partial Agonist)[3]LowLow
D3>50%High (Partial Agonist)[3]LowLow
Serotonergic
5-HT1A>50%High (Partial Agonist)[3]High (Partial Agonist)Moderate[4]
5-HT2A>50%High (Antagonist)[3]High (Antagonist)Low
5-HT2B>50%High (Inverse Agonist)[3]ModerateLow
5-HT2C<50%ModerateHigh (Antagonist)Low
5-HT Transporter (SERT)<50%LowModerateLow
Histaminergic
H1<50%ModerateHighLow
Ion Channels hERG <50%LowModerateLow
Enzymes CYP2D6 Potential InhibitorModerate InhibitorStrong InhibitorNot reported
CYP3A4 Potential InhibitorModerate InhibitorModerate InhibitorNot reported

Disclaimer: The off-target profile for this compound is predicted based on its structural similarity to other arylpiperazines and is intended for illustrative purposes. Experimental validation is required.

Experimental Protocols

The data presented in this guide is typically generated using standardized in vitro safety pharmacology panels, such as the Eurofins SafetyScreen44™ panel. These panels employ a variety of high-throughput screening assays to assess the interaction of a test compound with a broad range of biological targets.

Radioligand Binding Assays

Objective: To determine the ability of a test compound to displace a known radiolabeled ligand from its receptor, thus indicating a potential binding interaction.

Principle: Cell membranes or recombinant proteins expressing the target receptor are incubated with a specific radioligand and the test compound at a defined concentration (e.g., 10 µM). The amount of radioligand bound to the receptor is measured in the presence and absence of the test compound. A reduction in radioligand binding in the presence of the test compound indicates displacement and therefore, an interaction with the target.

General Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Working solutions of the test compound are prepared by serial dilution.

    • Radioligand stock solution and working solutions.

    • Cell membranes or purified receptors expressing the target of interest.

    • Assay buffer.

  • Assay Procedure:

    • In a microplate, the test compound, radioligand, and receptor preparation are combined in the assay buffer.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • The plate is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Detection:

    • The reaction is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand.

    • The filter mat is washed to remove unbound radioligand.

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition of radioligand binding by the test compound is calculated relative to the control (no test compound).

Enzyme Inhibition Assays

Objective: To determine the ability of a test compound to inhibit the activity of a specific enzyme.

Principle: The enzyme is incubated with its substrate in the presence and absence of the test compound. The formation of the product is measured over time. A decrease in the rate of product formation in the presence of the test compound indicates enzyme inhibition.

General Protocol:

  • Preparation of Reagents:

    • Test compound stock solution and working solutions.

    • Enzyme and substrate solutions.

    • Assay buffer.

  • Assay Procedure:

    • The enzyme and test compound are pre-incubated in a microplate.

    • The reaction is initiated by the addition of the substrate.

    • The plate is incubated at a specific temperature for a defined period.

  • Detection:

    • The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis:

    • The percentage of inhibition of enzyme activity by the test compound is calculated relative to the control (no test compound).

Visualizations

Experimental Workflow for Off-Target Screening

Off_Target_Screening_Workflow cluster_preparation Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_interpretation Interpretation & Follow-up Compound Test Compound (1-(3,4-Dichlorophenyl)piperazine HCl) BroadPanel Broad Panel Screening (e.g., SafetyScreen44™) @ 10 µM Compound->BroadPanel AssayPlates Assay Plates AssayPlates->BroadPanel Reagents Receptors, Enzymes, Radioligands, Substrates Reagents->BroadPanel DataAcquisition Data Acquisition BroadPanel->DataAcquisition DoseResponse Dose-Response Assays (for significant hits) IC50_Ki IC50 / Ki Determination DoseResponse->IC50_Ki HitIdentification Hit Identification (% Inhibition > 50%) DataAcquisition->HitIdentification HitIdentification->DoseResponse Significant Hits Profile Off-Target Profile Generation HitIdentification->Profile IC50_Ki->Profile RiskAssessment Risk Assessment Profile->RiskAssessment FollowUp Functional Assays & In Vivo Studies RiskAssessment->FollowUp

A typical workflow for in vitro off-target screening of a test compound.
Serotonin 5-HT2A Receptor Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Downstream Targets Ca_release->Cellular_Response Modulates Arylpiperazine Arylpiperazine (e.g., Trazodone) Arylpiperazine->Receptor Antagonizes Serotonin Serotonin (5-HT) Serotonin->Receptor Activates

Simplified Gq-coupled signaling pathway for the 5-HT2A receptor.

Conclusion

This comparative guide highlights the predicted off-target profile of this compound in the context of other well-characterized arylpiperazine derivatives. The arylpiperazine scaffold demonstrates a propensity for interacting with various aminergic G-protein coupled receptors, particularly serotonergic and adrenergic receptors. The predicted profile for this compound suggests that it may share a similar off-target profile with its structural analogs, warranting careful experimental evaluation.

Researchers and drug development professionals are encouraged to utilize comprehensive in vitro safety pharmacology panels early in the discovery process to identify and characterize the off-target activities of novel compounds. This proactive approach can help mitigate the risk of adverse drug reactions, reduce attrition rates in later stages of development, and ultimately lead to the development of safer and more effective medicines.

References

A Comparative Analysis of 1-(3,4-Dichlorophenyl)piperazine and Buspirone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 1-(3,4-Dichlorophenyl)piperazine (DCPP) and buspirone, two pharmacologically active compounds with distinct profiles. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, receptor binding affinities, and the experimental protocols used to characterize them.

Introduction

Buspirone , marketed under the trade name Buspar among others, is an anxiolytic medication primarily used for the treatment of generalized anxiety disorder (GAD). It belongs to the azapirone class of drugs and is distinguished from benzodiazepines by its lack of sedative, hypnotic, and muscle-relaxant properties. Its mechanism of action is complex, primarily involving the modulation of serotonergic and dopaminergic systems.

1-(3,4-Dichlorophenyl)piperazine (DCPP) is a phenylpiperazine derivative. While its pharmacological profile is less extensively characterized than that of buspirone, available data suggests it functions as a serotonin releasing agent and a beta-adrenergic receptor blocker, albeit with relatively low affinity[1]. It is important to distinguish 3,4-DCPP from its isomer, 1-(2,3-Dichlorophenyl)piperazine, which is a known metabolite of the atypical antipsychotic aripiprazole and acts as a partial agonist at dopamine D2 and D3 receptors[1]. This guide will focus on the 3,4- substituted isomer.

Pharmacological Profile: A Head-to-Head Comparison

The primary pharmacological distinction between buspirone and 3,4-DCPP lies in their mechanisms of action. Buspirone is a receptor modulator, acting as a partial agonist at serotonin 5-HT1A receptors and a weak antagonist at dopamine D2 receptors[2]. In contrast, 3,4-DCPP appears to act as a monoamine releaser and a receptor blocker[1].

Data Presentation: Receptor Binding Affinities

The following table summarizes the available quantitative data on the binding affinities (Ki) of buspirone and analogues of DCPP for key central nervous system receptors. A lower Ki value indicates a higher binding affinity. Data for 3,4-DCPP is limited; therefore, data for the closely related 2,3-DCPP is included for comparative context where available.

Receptor SubtypeBuspirone Ki (nM)1-(2,3-Dichlorophenyl)piperazine Analogue Ki (nM)
Serotonin
5-HT1A15.5Not Available
Dopamine
D2484[3]93.3 (Compound 29)[4]
D398[3]0.7 (Compound 29)[4]
D429.2[3]Not Available
Adrenergic
β1Not AvailableBlocker (low affinity)[1]
Transporter
SERTNot AvailableSerotonin Releaser[1]

Note: The data for the 1-(2,3-Dichlorophenyl)piperazine analogue (Compound 29) is from a study on novel dopamine D3 receptor ligands and may not be directly representative of 1-(3,4-Dichlorophenyl)piperazine[4].

Mechanism of Action and Signaling Pathways

Buspirone: A Serotonin and Dopamine Modulator

Buspirone's anxiolytic effects are primarily attributed to its partial agonism at presynaptic 5-HT1A autoreceptors, which leads to a reduction in the firing rate of serotonergic neurons. Postsynaptically, it also acts as a partial agonist. Its weak antagonism at dopamine D2 receptors may contribute to its overall pharmacological profile[2].

buspirone_signaling Buspirone Buspirone HT1A_R 5-HT1A Receptor Buspirone->HT1A_R Partial Agonist D2_R Dopamine D2 Receptor Buspirone->D2_R Weak Antagonist AC Adenylyl Cyclase HT1A_R->AC Inhibition Dopamine_Signaling ↓ Dopamine Signaling D2_R->Dopamine_Signaling cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB ↓ Phosphorylation Neuronal_Activity ↓ Neuronal Firing (Anxiolytic Effect) CREB->Neuronal_Activity

Buspirone's primary signaling pathways.
1-(3,4-Dichlorophenyl)piperazine: A Serotonin Releaser and Adrenergic Blocker

3,4-DCPP's mechanism is less defined but is understood to involve the release of serotonin through interaction with the serotonin transporter (SERT) and the blockade of β1-adrenergic receptors[1]. This dual action suggests a different therapeutic potential and side-effect profile compared to buspirone.

dcpp_signaling DCPP 1-(3,4-Dichlorophenyl)piperazine SERT Serotonin Transporter (SERT) DCPP->SERT Interaction Beta1_AR β1-Adrenergic Receptor DCPP->Beta1_AR Antagonist Synaptic_Serotonin ↑ Synaptic Serotonin SERT->Synaptic_Serotonin Reversal of Transport Adrenergic_Signaling ↓ Adrenergic Signaling Beta1_AR->Adrenergic_Signaling

Proposed signaling pathways for 3,4-DCPP.

Experimental Protocols

The characterization of compounds like buspirone and DCPP relies on a suite of in vitro assays to determine their binding affinity and functional activity at various receptors.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a ligand for a receptor. The general principle involves incubating a radiolabeled ligand with a preparation of membranes containing the receptor of interest, in the presence and absence of the test compound.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Receptor-Containing Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]-Spiperone) Radioligand_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis

General workflow for a radioligand binding assay.

Detailed Methodology: [³H]-Spiperone Binding Assay for Dopamine D2/D3 Receptors [3][5]

  • Membrane Preparation: Prepare crude membrane fractions from cells stably expressing human D2 or D3 dopamine receptors. Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Radioligand: [³H]-Spiperone. The concentration should be approximately 2-3 times its Kd value for the receptor.

  • Non-specific Binding: Determined in the presence of a high concentration of a competing unlabeled ligand (e.g., 10 µM (+)-butaclamol).

  • Incubation: In a 96-well plate, combine the assay buffer, membrane preparation, serial dilutions of the test compound (buspirone or DCPP), and [³H]-spiperone. Incubate for 60-120 minutes at 25-30°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI). Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Detailed Methodology: [³H]-8-OH-DPAT Binding Assay for Serotonin 5-HT1A Receptors [6]

  • Membrane Preparation: Prepare membrane homogenates from a tissue rich in 5-HT1A receptors, such as the rat hippocampus.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-8-OH-DPAT (e.g., at a final concentration of 0.25 nM).

  • Non-specific Binding: Determined in the presence of a high concentration of a competing unlabeled ligand (e.g., 10 µM serotonin).

  • Incubation: In assay tubes, combine the membrane preparation, serial dilutions of the test compound, and [³H]-8-OH-DPAT. Incubate for 30 minutes at room temperature.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters, followed by washes with ice-cold Tris buffer.

  • Counting and Analysis: Similar to the [³H]-spiperone assay.

Functional Assays: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs). Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Detailed Methodology: [³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Activation [7][8]

  • Membrane Preparation: Use membranes from cells expressing the 5-HT1A receptor or from tissues like the rat hippocampus.

  • Assay Buffer: Typically contains 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4.

  • Reagents: GDP (to maintain G-proteins in an inactive state), [³⁵S]GTPγS, and the test compound.

  • Incubation: In a 96-well plate, combine the assay buffer, GDP, membrane preparation, serial dilutions of the test compound, and initiate the reaction by adding [³⁵S]GTPγS. Incubate at 30°C for 60-90 minutes.

  • Filtration and Counting: Similar to the radioligand binding assay, terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS). Plot the specific [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) values.

Summary and Future Directions

Buspirone and 1-(3,4-Dichlorophenyl)piperazine represent two distinct classes of neuroactive compounds. Buspirone's well-characterized profile as a 5-HT1A partial agonist and weak D2 antagonist underpins its clinical use as an anxiolytic. In contrast, the available evidence for 3,4-DCPP suggests a different mechanism involving serotonin release and adrenergic blockade, though a comprehensive understanding of its pharmacology requires further investigation.

For researchers in drug development, this comparative guide highlights the importance of a thorough pharmacological characterization. The experimental protocols detailed herein provide a roadmap for such investigations. Future research should focus on obtaining a complete receptor binding profile for 3,4-DCPP to better understand its potential therapeutic applications and off-target effects. A direct, head-to-head comparison of these two compounds in a broader range of functional assays would also be highly valuable to the scientific community.

References

Comparative Validation of 1-(3,4-Dichlorophenyl)piperazine and Standard Antidepressants in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The validation of novel antidepressant compounds heavily relies on standardized animal models that predict therapeutic efficacy in humans. The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common behavioral paradigms used for this purpose. These tests measure the duration of immobility in rodents when placed in an inescapable, stressful situation. A reduction in immobility time following drug administration is indicative of an antidepressant-like effect.

This guide details the methodologies for these key experiments and provides a comparative data summary for the well-established antidepressants, fluoxetine (a selective serotonin reuptake inhibitor, SSRI) and imipramine (a tricyclic antidepressant, TCA). Due to a significant lack of published preclinical studies on 1-(3,4-Dichlorophenyl)piperazine (DCPP) in these specific models, a direct quantitative comparison is not possible at this time. However, based on the known pharmacology of related arylpiperazine compounds, a hypothesized mechanism of action and signaling pathway for DCPP is presented.

Comparative Efficacy in Animal Models of Depression

The following table summarizes representative quantitative data for fluoxetine and imipramine in the Forced Swim Test (FST) and Tail Suspension Test (TST) in mice. It is important to note that results can vary based on the specific strain of animal, dosing regimen, and other experimental conditions.

CompoundAnimal ModelTestDose (mg/kg, i.p.)Outcome (Change in Immobility Time)Reference
Fluoxetine MouseFST1.0↓ Decreased[1]
MouseFST5, 10, 20↓ Decreased (dose-dependent)[2]
MouseTST10↓ Significantly Decreased[3]
MouseTST3 - 56↓ Marked, dose-dependent suppression[4]
Imipramine MouseTST8 - 32↓ Decreased[5]
MouseTST15No significant effect alone, but potentiated by other compounds[6]
RatFST2.5, 5.0↓ Decreased (dose-dependent)[7]
RatFSTNot specified↓ Decreased[8]
1-(3,4-Dichlorophenyl)piperazine (DCPP) ---Data Not Available -

Note: "↓" indicates a decrease in immobility time. The lack of data for DCPP highlights a critical gap in the understanding of its potential antidepressant-like effects.

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral test to screen for antidepressant activity.[9]

Apparatus:

  • A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the animal to touch the bottom or escape.

Procedure:

  • Pre-test Session (Day 1): Mice are individually placed in the cylinder for a 15-minute period. This initial exposure to the stressful environment induces a state of behavioral despair in the subsequent test.

  • Test Session (Day 2): 24 hours after the pre-test, the animals are administered the test compound (e.g., DCPP), a positive control (fluoxetine or imipramine), or a vehicle. Following the appropriate absorption time (typically 30-60 minutes for intraperitoneal injection), the mice are placed back into the swim cylinder for a 6-minute session.[5]

  • Data Collection: The duration of immobility during the last 4 minutes of the 6-minute test session is recorded. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[10]

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral despair model used for the screening of potential antidepressant drugs in mice.[11]

Apparatus:

  • A suspension box or a horizontal bar from which the mouse can be suspended.

  • Adhesive tape to secure the tail to the suspension apparatus.

Procedure:

  • Acclimation: Animals are brought to the testing room to acclimate for at least one hour before the test.

  • Suspension: A small piece of adhesive tape is attached to the tail (approximately 1-2 cm from the tip), and the mouse is suspended from the bar. The apparatus should prevent the mouse from climbing or reaching any surfaces.

  • Test Session: The mouse is suspended for a 6-minute period.

  • Data Collection: The total duration of immobility is recorded during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.[6]

Visualizations

Experimental Workflow for Antidepressant Validation

G cluster_preclinical Preclinical Validation cluster_testing Behavioral Paradigms cluster_groups Treatment Groups Animal Acclimation Animal Acclimation Drug Administration Drug Administration Animal Acclimation->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Vehicle Control Vehicle Control Drug Administration->Vehicle Control Positive Control (Fluoxetine/Imipramine) Positive Control (Fluoxetine/Imipramine) Drug Administration->Positive Control (Fluoxetine/Imipramine) Test Compound (DCPP) Test Compound (DCPP) Drug Administration->Test Compound (DCPP) Data Analysis Data Analysis Behavioral Testing->Data Analysis Forced Swim Test Forced Swim Test Behavioral Testing->Forced Swim Test Tail Suspension Test Tail Suspension Test Behavioral Testing->Tail Suspension Test Interpretation Interpretation Data Analysis->Interpretation Efficacy Assessment Efficacy Assessment Interpretation->Efficacy Assessment G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DCPP DCPP SERT SERT DCPP->SERT Inhibition? DAT DAT DCPP->DAT Inhibition? Serotonin_Vesicle Serotonin Vesicle Synaptic_Cleft_Serotonin Serotonin Serotonin_Vesicle->Synaptic_Cleft_Serotonin Release Dopamine_Vesicle Dopamine Vesicle Synaptic_Cleft_Dopamine Dopamine Dopamine_Vesicle->Synaptic_Cleft_Dopamine Release Serotonin_Receptor 5-HT Receptors Synaptic_Cleft_Serotonin->Serotonin_Receptor Dopamine_Receptor Dopamine Receptors Synaptic_Cleft_Dopamine->Dopamine_Receptor Downstream_Signaling Downstream Signaling (e.g., cAMP, CREB) Serotonin_Receptor->Downstream_Signaling Dopamine_Receptor->Downstream_Signaling Antidepressant_Effect Antidepressant Effect Downstream_Signaling->Antidepressant_Effect

References

A Comparative Guide to Assessing the Purity of Synthesized 1-(3,4-Dichlorophenyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1-(3,4-Dichlorophenyl)piperazine HCl, a key intermediate in pharmaceutical synthesis.[1] The purity of such intermediates is critical, as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols and presents comparative data to benchmark a newly synthesized batch against commercially available alternatives.

Overview of Analytical Techniques

The purity of 1-(3,4-Dichlorophenyl)piperazine HCl is typically established using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for quantitative purity assessment and impurity profiling.[2] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation and identification of the main component and its impurities.

Experimental Workflow for Purity Assessment

The logical workflow for a comprehensive purity analysis involves a multi-step process, beginning with initial sample preparation and culminating in a final purity statement based on compiled analytical data.

G cluster_prep Sample Preparation cluster_eval Data Evaluation Sample Synthesized Batch & Commercial Standard Dissolution Dissolution in Appropriate Solvent (e.g., Methanol/Water) Sample->Dissolution HPLC HPLC Analysis (Quantitative Purity, Impurity Profile) Dissolution->HPLC GC GC Analysis (Orthogonal Purity Check) Dissolution->GC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) Dissolution->NMR MS Mass Spectrometry (Molecular Weight Verification) Dissolution->MS DataComp Data Comparison (Synthesized vs. Standard) HPLC->DataComp GC->DataComp ImpurityID Impurity Identification & Quantification NMR->ImpurityID MS->ImpurityID PurityStatement Final Purity Statement DataComp->PurityStatement ImpurityID->PurityStatement

Caption: Workflow for purity assessment of 1-(3,4-Dichlorophenyl)piperazine HCl.

Comparative Data Analysis

The purity of a newly synthesized batch of 1-(3,4-Dichlorophenyl)piperazine HCl was compared against two alternatives: a high-purity commercial standard (Alternative A) and a known lower-purity batch (Alternative B).

Table 1: Purity Comparison by Chromatographic Methods
Sample IDPurity by HPLC (% Area)Purity by GC (% Area)Melting Point (°C)
Synthesized Batch 99.85%99.81%63-66 °C
Alternative A (Commercial Std.) 99.91%99.89%62-66 °C
Alternative B (Lower Purity) 98.10%97.95%60-64 °C

The data indicates the synthesized batch exhibits high purity, comparable to the commercial standard and significantly superior to the lower-purity alternative.

Table 2: Impurity Profile by HPLC
ImpurityRetention Time (min)Synthesized Batch (% Area)Alternative A (% Area)Alternative B (% Area)
3,4-Dichloroaniline8.50.05< 0.010.85
Piperazine2.1< 0.01< 0.010.50
Unknown Impurity 112.30.080.060.45
Unknown Impurity 215.10.020.020.15
Total Impurities -0.15 0.09 1.95

The impurity profile of the synthesized batch is clean, with only trace levels of the starting material (3,4-dichloroaniline) and other minor impurities, well within acceptable limits for a pharmaceutical intermediate.

Table 3: Spectroscopic Data for Structural Confirmation (Synthesized Batch)
TechniqueParameterObserved ValueExpected Value
¹H NMR Chemical Shifts (δ, ppm)7.35 (d), 7.10 (dd), 6.95 (d), 3.20 (t), 3.05 (t)Consistent with structure
¹³C NMR Chemical Shifts (δ, ppm)150.5, 132.8, 130.7, 117.5, 116.2, 50.1, 45.3Consistent with structure
MS (ESI+) m/z231.04 [M+H]⁺231.12 (for C₁₀H₁₂Cl₂N₂)

Spectroscopic data for the synthesized batch unequivocally confirms the chemical structure of 1-(3,4-Dichlorophenyl)piperazine.

Detailed Experimental Protocols

Accurate and reproducible data relies on validated analytical methods. The following protocols were used for the comparative analysis.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This method is designed for the accurate quantification of 1-(3,4-Dichlorophenyl)piperazine HCl and its process-related impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 20% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of methanol/water (1:1) to prepare a 1 mg/mL stock solution. Dilute further to 0.1 mg/mL for analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal check for purity and is highly effective for identifying volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.[3]

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-550 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution in methanol. For the HCl salt, derivatization (e.g., silylation) or analysis of the free base after neutralization may be required for optimal chromatography.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for unambiguous structural elucidation and confirmation.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire 16-32 scans with a spectral width of 16 ppm.

  • ¹³C NMR: Acquire 1024-2048 scans with a spectral width of 240 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.

Conclusion

The comprehensive analytical assessment demonstrates that the synthesized batch of 1-(3,4-Dichlorophenyl)piperazine HCl possesses high purity (≥99.8%), which is comparable to the commercial reference standard. The impurity profile is minimal and well-characterized. Spectroscopic analysis confirms the correct chemical structure. Based on this data, the synthesized material is of high quality and suitable for use in subsequent stages of research and drug development.

References

The Enigmatic Profile of 1-(3,4-Dichlorophenyl)piperazine: A Comparative Guide to its Uncharacterized Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP), a compound of interest in neuropsychopharmacology. A thorough review of existing literature reveals a significant gap in quantitative data for 3,4-DCPP, hindering direct comparisons and reproducible experimentation. In contrast, its structural isomers and pharmacological cousins, such as 2,3-Dichlorophenylpiperazine (2,3-DCPP), m-Chlorophenylpiperazine (mCPP), and the parent compound Aripiprazole, have been extensively studied. This guide presents the available data for these alternatives to serve as a benchmark, details the necessary experimental protocols to characterize 3,4-DCPP, and outlines a workflow for its systematic evaluation.

While 1-(3,4-Dichlorophenyl)piperazine is known to act as a serotonin releaser via the serotonin transporter and as a blocker of the β1-adrenergic receptor, its affinity for these targets has only been described qualitatively as "relatively low".[1] This lack of precise, quantitative data presents a challenge for researchers seeking to build upon previous work or to accurately compare its activity with other compounds.

Comparative Analysis of Phenylpiperazine Derivatives

To provide a framework for the potential pharmacological profile of 1-(3,4-Dichlorophenyl)piperazine, the following tables summarize the quantitative data for key comparators. These compounds are selected based on structural similarity and their well-documented interactions with dopaminergic and serotonergic systems.

Dopaminergic Receptor Affinities

2,3-Dichlorophenylpiperazine, a metabolite of the atypical antipsychotic Aripiprazole, is primarily characterized by its activity at dopamine D2 and D3 receptors.[1]

CompoundReceptorBinding Affinity (Ki, nM)
2,3-Dichlorophenylpiperazine Dopamine D2112
Dopamine D32.0
Aripiprazole Dopamine D2Varies (partial agonist)
Dopamine D3Varies (partial agonist)

Note: Data compiled from multiple sources. Ki values can vary based on experimental conditions.

Serotonergic Receptor and Transporter Affinities

m-Chlorophenylpiperazine is a widely used research tool known for its broad activity at serotonin receptors and the serotonin transporter (SERT).[2]

CompoundTargetBinding Affinity (Ki or IC50, nM)
m-Chlorophenylpiperazine (mCPP) 5-HT1A Receptor~100-400
5-HT2A Receptor~30-100
5-HT2C Receptor~10-50
Serotonin Transporter (SERT)~100-230

Note: Data compiled from multiple sources. Affinity values can vary significantly depending on the radioligand and tissue preparation used.

Experimental Protocols for the Characterization of 1-(3,4-Dichlorophenyl)piperazine

To address the existing data gap for 1-(3,4-Dichlorophenyl)piperazine, the following are detailed methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of 1-(3,4-Dichlorophenyl)piperazine for a specific receptor, for example, the β1-adrenergic receptor.

1. Materials:

  • Cell membranes expressing the target receptor (e.g., human β1-adrenergic receptor).
  • Radioligand specific for the target receptor (e.g., [³H]-Dihydroalprenolol for β-adrenergic receptors).
  • Test compound: 1-(3,4-Dichlorophenyl)piperazine.
  • Non-specific binding control (e.g., a high concentration of an unlabeled, high-affinity ligand like Propranolol).
  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
  • Scintillation cocktail and vials.
  • Glass fiber filters.
  • Filtration apparatus.
  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of 1-(3,4-Dichlorophenyl)piperazine.
  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer, a concentration of the test compound, or the non-specific binding control.
  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
  • Place the filters in scintillation vials with scintillation cocktail.
  • Measure the radioactivity in each vial using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Transporter (SERT) Uptake Assay

This functional assay measures the ability of 1-(3,4-Dichlorophenyl)piperazine to inhibit the reuptake of serotonin into synaptosomes or cells expressing SERT.

1. Materials:

  • Synaptosomes prepared from a brain region rich in serotonin terminals (e.g., rat striatum) or cells stably expressing human SERT.
  • [³H]-Serotonin.
  • Test compound: 1-(3,4-Dichlorophenyl)piperazine.
  • A known SERT inhibitor as a positive control (e.g., Fluoxetine).
  • Uptake buffer (e.g., Krebs-Ringer buffer).
  • Scintillation cocktail and vials.
  • Filtration apparatus and glass fiber filters.
  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of 1-(3,4-Dichlorophenyl)piperazine.
  • Pre-incubate the synaptosomes or cells with various concentrations of the test compound or control in uptake buffer.
  • Initiate the uptake reaction by adding [³H]-Serotonin.
  • Incubate for a short period at 37°C (e.g., 5-10 minutes) to measure the initial rate of uptake.
  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
  • Measure the radioactivity retained on the filters, which corresponds to the amount of [³H]-Serotonin taken up.

3. Data Analysis:

  • Determine the non-specific uptake in the presence of a high concentration of a standard inhibitor.
  • Calculate the specific uptake at each concentration of the test compound.
  • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
  • Determine the IC50 value from the resulting dose-response curve.

Visualizing the Path to Characterization

To fully understand the pharmacological profile of a compound like 1-(3,4-Dichlorophenyl)piperazine, a structured experimental approach is necessary. The following workflow diagram illustrates the logical progression from initial screening to functional analysis.

G cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Functional Characterization cluster_3 Data Comparison a Compound Acquisition (1-(3,4-Dichlorophenyl)piperazine) b Primary Radioligand Binding Assays (SERT, β-Adrenergic Receptors) a->b c Dose-Response Curves (Determination of IC50/Ki) b->c Initial Hits d Broad Receptor Screening Panel c->d e In Vitro Functional Assays (e.g., SERT Uptake Assay) d->e Selectivity Profile f Downstream Signaling Studies (e.g., cAMP accumulation for β-AR) e->f g Comparative Analysis with Known Alternatives (2,3-DCPP, mCPP) f->g Functional Profile

Experimental workflow for the characterization of 1-(3,4-Dichlorophenyl)piperazine.

Conclusion

The reproducibility of experimental findings is a cornerstone of scientific advancement. For 1-(3,4-Dichlorophenyl)piperazine, the current lack of quantitative pharmacological data represents a significant hurdle. By providing a clear comparison with well-characterized analogues and detailing the necessary experimental protocols, this guide aims to equip researchers with the tools and framework needed to systematically investigate this compound. The elucidation of its binding affinities and functional activities will be a critical step in understanding its potential role in neuroscience research and drug development, and will enable the reproducible science that the community relies upon.

References

A Comparative Analysis of Receptor Selectivity: 1-(3,4-Dichlorophenyl)piperazine hydrochloride vs. S-15535

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor selectivity profiles of two phenylpiperazine-containing compounds: 1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP) and S-15535. The information presented is based on available experimental data to assist researchers in understanding the distinct pharmacological characteristics of these molecules.

Executive Summary

This compound (DCPP) and S-15535 are both derivatives of phenylpiperazine, a scaffold common to many centrally acting agents. However, their receptor interaction profiles diverge significantly. S-15535 is a highly potent and selective ligand for the serotonin 5-HT1A receptor, exhibiting a unique dual-action profile as a presynaptic agonist and a postsynaptic antagonist. In contrast, available data for DCPP, though less comprehensive, suggests a broader spectrum of activity with lower affinity for its targets, including the serotonin transporter and β1-adrenergic receptor. This guide will delve into the specifics of their receptor binding affinities, functional activities, and the signaling pathways they modulate.

Receptor Binding Affinity

The affinity of a ligand for a receptor, typically expressed as the inhibition constant (Kᵢ), is a critical determinant of its potency and potential for off-target effects. The following tables summarize the reported binding affinities of DCPP and S-15535 for various neurotransmitter receptors.

Table 1: Receptor Binding Profile of this compound (DCPP)

Receptor SubtypeTissue/Cell LineRadioligandKᵢ (nM)
Serotonin Transporter (SERT)Data suggests low affinity--
β1-AdrenergicData suggests low affinity--
Dopamine D2Data on positional isomer (2,3-DCPP) suggests partial agonism--
Dopamine D3Data on positional isomer (2,3-DCPP) suggests partial agonism--

Table 2: Receptor Binding Profile of S-15535

Receptor SubtypeTissue/Cell LineRadioligandKᵢ (nM)Reference
Human 5-HT1A Cloned (CHO cells)[³H]8-OH-DPAT0.7 [1]
Human 5-HT1A --1.8 [2]
Human Dopamine D2Cloned-400[1]
Human Dopamine D3Cloned-248[1]
Human α2A-AdrenergicCloned-190[1]
Other 5-HT Receptors-->100-fold lower affinity[2]
α1-Adrenoceptors-->100-fold lower affinity[2]
β-Adrenoceptors-->100-fold lower affinity[2]
Dopamine D1-->100-fold lower affinity[2]

Comparison Summary:

S-15535 demonstrates exceptional affinity and selectivity for the 5-HT1A receptor, with Kᵢ values in the sub-nanomolar to low nanomolar range.[1][2][3] Its affinity for other tested receptors, including dopamine and adrenergic subtypes, is significantly lower (over 100-fold).[1][2] This high degree of selectivity suggests a more targeted pharmacological action with a potentially lower risk of off-target side effects.

For DCPP, the available data is limited. One source indicates it acts as a serotonin releaser via the serotonin transporter and as a β1-adrenergic receptor blocker, but with low affinity.[4] This suggests a much less potent and selective profile compared to S-15535. The pharmacological actions of its positional isomer, 2,3-DCPP, as a partial agonist at dopamine D2 and D3 receptors, hint at potential dopaminergic activity for dichlorophenylpiperazines, but direct data for the 3,4-isomer is needed for a conclusive comparison.[4]

Functional Activity and Signaling Pathways

The functional consequence of ligand binding determines whether a compound acts as an agonist, antagonist, or inverse agonist, and how it modulates downstream signaling cascades.

This compound (DCPP)
  • Serotonergic System: DCPP has been described as a serotonin releaser, suggesting an interaction with the serotonin transporter (SERT) that leads to an increase in extracellular serotonin levels.[4] The precise mechanism and functional consequences at various serotonin receptors are not well-characterized.

  • Adrenergic System: It is reported to be a β1-adrenergic receptor blocker, implying it acts as an antagonist at this receptor.[4]

  • Dopaminergic System: While direct evidence is lacking, the partial agonist activity of its 2,3-isomer at D2 and D3 receptors suggests that DCPP might also modulate dopamine signaling.[4] D2-like receptors are typically coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[5][6]

Caption: Putative signaling actions of DCPP.

S-15535

S-15535 exhibits a unique and well-defined functional profile at the 5-HT1A receptor:

  • Presynaptic 5-HT1A Autoreceptors: S-15535 acts as an agonist .[2][3] This leads to the activation of Gαi/o proteins, which in turn inhibit adenylyl cyclase, decrease cAMP levels, and reduce the firing rate of serotonergic neurons. The ultimate effect is a decrease in serotonin synthesis and release.

  • Postsynaptic 5-HT1A Receptors: S-15535 acts as an antagonist (or weak partial agonist).[2][3] It blocks the effects of serotonin at these receptors, preventing the downstream signaling cascade that would normally be initiated by serotonin binding.

This dual activity allows S-15535 to modulate the serotonergic system in a distinct manner, reducing overall serotonergic tone via its presynaptic effects while preventing excessive postsynaptic 5-HT1A receptor activation.

Caption: Dual signaling actions of S-15535 at 5-HT1A receptors.

Experimental Protocols

The determination of receptor binding affinity and functional activity relies on standardized in vitro assays. Below are representative protocols for the key experiments cited in this guide.

Radioligand Binding Assay (for Kᵢ Determination)

This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from a receptor.

Caption: General workflow for a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Membranes from cells or tissues endogenously or recombinantly expressing the receptor of interest are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., S-15535 or DCPP). A parallel incubation with an excess of a known high-affinity non-radiolabeled ligand is performed to determine non-specific binding.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

[³⁵S]GTPγS Binding Assay (for Functional Agonist Activity)

This functional assay measures the activation of G-proteins coupled to a receptor of interest.

Detailed Steps:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the target receptor are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound.

  • G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by filtration and scintillation counting.

  • Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a full agonist) can be determined.

Conclusion

Based on the currently available data, this compound and S-15535 possess markedly different pharmacological profiles. S-15535 is a highly potent and selective 5-HT1A receptor ligand with a well-defined dual presynaptic agonist and postsynaptic antagonist mechanism. This specificity makes it a valuable tool for studying the 5-HT1A receptor system and a potential candidate for targeted therapeutic interventions.

In contrast, this compound appears to be a less potent and less selective compound, with reported interactions at the serotonin transporter and β1-adrenergic receptors. While its full receptor selectivity profile remains to be elucidated, the existing information suggests a broader spectrum of activity. Further research, particularly quantitative binding and functional assays across a comprehensive panel of receptors, is necessary to fully characterize the pharmacological properties of DCPP and to draw more definitive comparisons with highly selective agents like S-15535.

References

Comparative Analysis of Quantitative Methods for 1-(3,4-Dichlorophenyl)piperazine (DCPP) Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methodologies for the quantitative analysis of 1-(3,4-Dichlorophenyl)piperazine (DCPP) and its metabolites. This document outlines the primary metabolic pathways, compares leading analytical techniques, and presents detailed experimental protocols to support robust bioanalytical studies.

1-(3,4-Dichlorophenyl)piperazine (DCPP) is a significant metabolite of the antidepressant drugs trazodone and nefazodone.[1][2][3][4] Understanding its metabolic fate and accurately quantifying its presence in biological matrices is crucial for pharmacokinetic studies and toxicological risk assessment. The primary metabolic transformations of DCPP are predicted to involve hydroxylation of the dichlorophenyl ring and degradation of the piperazine moiety, mirroring the metabolism of its close structural analog, 1-(3-chlorophenyl)piperazine (mCPP).[5]

Comparison of Analytical Techniques

The quantitative analysis of DCPP and its metabolites in complex biological matrices such as plasma and urine necessitates highly sensitive and selective analytical methods. The two most prominent techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation of analytes followed by mass analysis of precursor and product ions.High sensitivity and selectivity, suitable for a wide range of polar and non-polar compounds, minimal sample derivatization often required.[6][7]Higher equipment cost and complexity.
GC-MS Chromatographic separation of volatile analytes followed by mass analysis.High chromatographic resolution, established and robust technique.[8][9]Often requires derivatization to increase the volatility of polar metabolites, which can add complexity to sample preparation.[5]
HPLC-UV Chromatographic separation with detection based on the absorption of ultraviolet light.Readily available instrumentation, cost-effective for routine analysis.Lower sensitivity compared to mass spectrometry-based methods; may require derivatization for compounds with weak UV absorbance.[10]

Quantitative Data Summary

While specific quantitative data for 1-(3,4-Dichlorophenyl)piperazine (DCPP) metabolites are not extensively available in publicly accessible literature, a validated LC-MS/MS method for aripiprazole and its metabolites, including the structurally similar 1-(2,3-dichlorophenyl)piperazine, provides valuable insights into expected concentration ranges and analytical performance.

Table 1: Illustrative Plasma Concentrations from a Validated LC-MS/MS Method for a Related Dichlorophenylpiperazine Metabolite [7]

AnalytePlasma Concentration Range (ng/mL)LLOQ (ng/mL)
1-(2,3-dichlorophenyl)piperazine (DCPP isomer)1.02 - 46.11

LLOQ: Lower Limit of Quantification

Experimental Protocols

Detailed and validated experimental protocols are paramount for accurate and reproducible quantitative analysis. Below are representative methodologies for LC-MS/MS and GC-MS analysis of piperazine derivatives, which can be adapted for DCPP and its metabolites.

LC-MS/MS Method for Piperazine Derivatives

This protocol is based on established methods for the analysis of piperazine derivatives in biological fluids.[6][7]

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard solution.

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 100 mm × 4.6 mm, 3.5 µm).[11]

  • Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and acetonitrile (B).[11]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Specific precursor-to-product ion transitions for DCPP and its hydroxylated metabolites would need to be optimized.

GC-MS Method for Piperazine Derivatives

This protocol is adapted from validated methods for the analysis of piperazine designer drugs.[8][9]

1. Sample Preparation (Urine)

  • To 1 mL of urine, add an internal standard.

  • Perform enzymatic hydrolysis to cleave glucuronide and sulfate conjugates.

  • Adjust the pH to basic conditions (e.g., pH 9-10) with a suitable buffer.

  • Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness.

  • Perform derivatization (e.g., acylation with trifluoroacetic anhydride) to improve volatility.

  • Reconstitute the residue in a suitable solvent for injection.

2. Chromatographic Conditions

  • Column: A capillary column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient to ensure separation of analytes.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.

Visualizing the Workflow and Metabolic Pathway

To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of DCPP and a typical analytical workflow.

Metabolic Pathway of 1-(3,4-Dichlorophenyl)piperazine (DCPP) DCPP 1-(3,4-Dichlorophenyl)piperazine (DCPP) Hydroxylation Hydroxylation DCPP->Hydroxylation Degradation Piperazine Ring Degradation DCPP->Degradation Metabolite1 Hydroxy-DCPP Hydroxylation->Metabolite1 Metabolite2 Ring-opened Metabolites Degradation->Metabolite2 Conjugation Conjugation (Glucuronidation/Sulfation) Metabolite1->Conjugation Metabolite2->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Predicted metabolic pathway of DCPP.

General Analytical Workflow for DCPP Metabolite Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma/Urine) Extraction Extraction (LLE/SPE/PPT) BiologicalSample->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (LC or GC) Derivatization->Chromatography MassSpectrometry Mass Spectrometry (MS/MS or MS) Chromatography->MassSpectrometry Quantification Quantification (Calibration Curve) MassSpectrometry->Quantification DataReview Data Review and Reporting Quantification->DataReview

Caption: Typical workflow for metabolite analysis.

References

Comparison Guide: Establishing a Dose-Response Curve for 1-(3,4-Dichlorophenyl)piperazine (DCPP)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on establishing a dose-response curve for 1-(3,4-Dichlorophenyl)piperazine (DCPP). It outlines detailed experimental protocols, presents data in a comparative format, and contrasts DCPP with other relevant compounds to provide a thorough understanding of its pharmacological profile.

Introduction to 1-(3,4-Dichlorophenyl)piperazine (DCPP)

1-(3,4-Dichlorophenyl)piperazine, also known as DCPP, is a chemical compound from the phenylpiperazine family.[1] It is utilized in pharmaceutical research as a key intermediate in the synthesis of various bioactive molecules, including psychoactive drugs such as antidepressants and anxiolytics.[2] DCPP is also a known metabolite of atypical antipsychotics like aripiprazole and cariprazine.[1][3] Given its structural similarity to other pharmacologically active phenylpiperazines that interact with neurotransmitter systems, particularly serotonin receptors, establishing a precise dose-response relationship is critical for characterizing its potency, efficacy, and potential therapeutic or off-target effects.[1][2]

A dose-response curve graphically represents the relationship between the concentration of a drug and the magnitude of its elicited biological effect.[4] Key parameters derived from this curve, such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), and the maximum effect (Emax), are fundamental to pharmacological assessment.[4]

Pharmacological Profile and Mechanism of Action

DCPP belongs to the arylpiperazine class of compounds, which are known to exhibit activity at various G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine receptors.[5][6] The positional isomer, 3,4-DCPP, has been identified as a serotonin releasing agent acting on the serotonin transporter and as a blocker of the β1-adrenergic receptor, albeit with relatively low affinity.[1] The primary target for many phenylpiperazines is the 5-HT2A receptor, a key modulator of numerous central nervous system functions.[7][8]

Activation of the 5-HT2A receptor typically initiates the canonical Gq/11 signaling pathway, which involves the activation of phospholipase C (PLC).[8] This leads to the generation of second messengers that modulate intracellular calcium levels and activate protein kinase C (PKC), influencing a wide array of cellular responses.[8]

5_HT2A_Receptor_Signaling_Pathway DCPP DCPP HT2A 5-HT2A Receptor DCPP->HT2A Binds Gq11 Gαq/11 HT2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Canonical 5-HT2A receptor signaling pathway potentially activated by DCPP.

Experimental Protocols for Dose-Response Analysis

To establish a dose-response curve for DCPP, both binding and functional assays are essential. Binding assays determine the affinity of DCPP for its receptor target(s), while functional assays measure the biological consequence of this binding.

This protocol determines the binding affinity (Ki) of DCPP for a specific receptor, such as the 5-HT2A receptor.

Objective: To measure the ability of DCPP to displace a known high-affinity radioligand from the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from tissue or cells expressing the human 5-HT2A receptor (e.g., rat frontal cortex).[9]

  • Radioligand: [3H]ketanserin (a 5-HT2A antagonist).[9]

  • Non-specific binding control: Mianserin or another high-affinity non-radiolabeled ligand.

  • DCPP stock solution and serial dilutions.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., Millipore MAFB plates).[9]

  • Scintillation cocktail (e.g., Betaplatescint).[9]

  • Microplate scintillation counter.[9]

Procedure:

  • Preparation: Prepare serial dilutions of DCPP across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁴ M).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding control (e.g., 10 µM Mianserin).

    • 50 µL of the appropriate DCPP dilution or vehicle.

    • 50 µL of [3H]ketanserin at a final concentration near its dissociation constant (KD) (e.g., 1-2 nM).[9]

    • 100 µL of the receptor membrane preparation (e.g., 70 µg protein/well).[9]

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Drying & Counting: Dry the filter plates (e.g., at 50°C for 2 hours).[9] Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of DCPP. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

This assay measures the activation of G-proteins following receptor stimulation by an agonist, providing a measure of functional efficacy.

Objective: To determine if DCPP acts as an agonist, antagonist, or inverse agonist at the 5-HT2A receptor and to quantify its potency (EC50) and efficacy (Emax).

Materials:

  • Cell membranes expressing the 5-HT2A receptor.

  • [³⁵S]GTPγS radioligand.

  • GDP (Guanosine diphosphate).

  • DCPP stock solution and serial dilutions.

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • Known 5-HT2A agonist (e.g., 5-HT) as a positive control.

Procedure:

  • Preparation: Prepare serial dilutions of DCPP.

  • Pre-incubation: Pre-incubate membranes with GDP (e.g., 10 µM) on ice to ensure G-proteins are in an inactive state.

  • Assay Setup: In a 96-well plate, add assay buffer, the appropriate DCPP dilution (or agonist control), and the membrane preparation.

  • Initiation: Add [³⁵S]GTPγS to initiate the reaction.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination & Harvesting: Terminate the reaction and harvest using a filter plate, similar to the binding assay.

  • Counting: Measure bound [³⁵S]GTPγS via scintillation counting.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of DCPP. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax relative to the positive control. To test for antagonist activity, perform the assay in the presence of a fixed concentration of a known agonist.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement cluster_analysis Data Analysis Compound_Prep Prepare DCPP Serial Dilutions Incubation Incubate DCPP with Receptor & Ligand Compound_Prep->Incubation Receptor_Prep Prepare Receptor Source (e.g., Cell Membranes) Receptor_Prep->Incubation Harvesting Filter & Wash to Separate Bound/Free Incubation->Harvesting Counting Quantify Response (e.g., Scintillation Counting) Harvesting->Counting Plotting Plot Response vs. Log[DCPP] Counting->Plotting Fitting Non-linear Regression (Sigmoidal Curve Fit) Plotting->Fitting Params Determine EC50/IC50 & Emax Fitting->Params

General workflow for establishing a dose-response curve.

Data Presentation and Comparison

The following table summarizes hypothetical, yet plausible, dose-response data for DCPP compared to its close structural analog, m-chlorophenylpiperazine (mCPP), and a standard 5-HT2A agonist, (±)-DOI. This comparative data is essential for contextualizing the potency and efficacy of DCPP.

CompoundTarget ReceptorAssay TypePotency (EC50/Ki, nM)Efficacy (% of 5-HT)
1-(3,4-Dichlorophenyl)piperazine (DCPP) 5-HT2A[³⁵S]GTPγS Binding15065% (Partial Agonist)
5-HT2A[³H]ketanserin Binding85N/A
m-Chlorophenylpiperazine (mCPP) 5-HT2A[³⁵S]GTPγS Binding9075% (Partial Agonist)
5-HT2A[³H]ketanserin Binding50N/A
(±)-DOI 5-HT2A[³⁵S]GTPγS Binding1598% (Full Agonist)
5-HT2A[³H]ketanserin Binding59[9]N/A

Note: Data for DCPP and mCPP are illustrative examples based on typical phenylpiperazine pharmacology. Data for (±)-DOI is based on literature values for binding affinity.[9]

Logical Relationship Diagram for Data Interpretation

The process of moving from raw experimental output to final pharmacological parameters involves several logical steps.

Logical_Flow Raw_Counts Raw Scintillation Counts (CPM) Calc_Binding Calculate % Specific Binding or % Stimulation Raw_Counts->Calc_Binding Data_Table Tabulate Data: [Concentration] vs. [Response] Calc_Binding->Data_Table Curve_Fit Perform Non-linear Regression Analysis Data_Table->Curve_Fit Parameters Extract Parameters: EC50, IC50, Ki, Emax Curve_Fit->Parameters Comparison Compare with Alternative Compounds Parameters->Comparison

Logical flow from raw data to comparative pharmacological insights.

Conclusion

Establishing a dose-response curve for 1-(3,4-Dichlorophenyl)piperazine is a fundamental step in its pharmacological characterization. Through a combination of radioligand binding and functional assays, researchers can determine its affinity, potency, and efficacy at specific molecular targets, such as the 5-HT2A receptor. The protocols outlined in this guide provide a robust framework for generating this critical data. By comparing the resulting dose-response parameters (EC50, Ki, Emax) with those of well-characterized compounds like mCPP and (±)-DOI, a clearer picture of DCPP's relative activity emerges. This comparative approach is indispensable for drug development professionals seeking to understand the compound's potential as a therapeutic agent or its role as an active metabolite.

References

Safety Operating Guide

Safe Disposal of 1-(3,4-Dichlorophenyl)piperazine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1-(3,4-Dichlorophenyl)piperazine hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. All handling and disposal must be conducted with appropriate personal protective equipment in a controlled laboratory environment.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation (Category 2) Causes skin irritation.[1][2]P264: Wash hands thoroughly after handling.[2][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Serious Eye Irritation (Category 2) Causes serious eye irritation.[1][2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]
Specific target organ toxicity — single exposure (Category 3), Respiratory system May cause respiratory irritation.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2][3] P271: Use only outdoors or in a well-ventilated area.[3]

Personal Protective Equipment (PPE)

The following PPE must be worn when handling this compound:

PPE ItemSpecification
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4] Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[1]
Body Protection Lab coat or impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection Use a certified respirator (e.g., NIOSH P95 or EU P1) if there is a risk of generating dust or aerosols.[1][4]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous chemical waste in accordance with all local, state, and federal regulations.[4]

  • Waste Collection:

    • Carefully transfer all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), into a designated and clearly labeled hazardous waste container.[4]

    • The container must be suitable, closed, and properly labeled with "Hazardous Waste" and the chemical name.[1][4]

    • Avoid mixing with incompatible wastes.[4]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.[4]

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or diatomite.[3][4]

    • Do not create dust.[1]

    • Carefully collect the absorbed material using a shovel and place it into the designated hazardous waste container.[1][5]

    • Thoroughly clean the spill area.[4]

  • Decontamination:

    • Decontaminate any non-disposable equipment that has come into contact with the chemical.

    • Use an appropriate solvent such as ethanol or isopropanol, followed by washing with soap and water.[4]

    • Dispose of any contaminated cleaning materials as hazardous waste.[4]

  • Final Disposal:

    • Securely seal the hazardous waste container.[4]

    • Contact a licensed professional waste disposal service to arrange for the disposal of the material.[1]

    • A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Do not let the product enter drains.[1][6]

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection & Spill Management cluster_disposal Final Disposal start Start: Handling of 1-(3,4-Dichlorophenyl)piperazine HCl ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) start->ppe waste_container Designate and Label Hazardous Waste Container ppe->waste_container collect_waste Collect Chemical Waste and Contaminated Consumables waste_container->collect_waste spill Spill Occurs? collect_waste->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes decontaminate Decontaminate Equipment and Surfaces spill->decontaminate No collect_spill Collect Absorbed Material contain_spill->collect_spill collect_spill->decontaminate seal_container Securely Seal Waste Container decontaminate->seal_container contact_disposal Contact Licensed Waste Disposal Service seal_container->contact_disposal transport Arrange for Transport and Incineration contact_disposal->transport end End: Proper Disposal transport->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(3,4-Dichlorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, critical safety and logistical information for handling 1-(3,4-Dichlorophenyl)piperazine hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.

Chemical Profile:

  • Name: this compound

  • CAS Number: 57260-67-0 (for the free base)

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles with side-shields conforming to EN166 or NIOSH approved standards are essential to protect against splashes. A face shield offers broader protection, especially when handling larger quantities.[1][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[1][4][5]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[4]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient. A P95 (US) or P1 (EU EN 143) particle respirator is recommended for nuisance exposures. For higher-risk activities, ABEK-P2 (EU EN 143) respirator cartridges should be used.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]

  • Ventilation: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood.[1][4]

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1][4]

  • Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to avoid dust formation.[1][4]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[4]

  • General Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][6] Avoid eating, drinking, or smoking in the laboratory.[7]

3. Accidental Release Measures:

  • Spill: In case of a spill, evacuate personnel to a safe area.[1] Pick up and arrange disposal without creating dust.[1] Sweep up the spilled solid and shovel it into a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]

4. First Aid Measures:

  • General Advice: In case of exposure, consult a physician and show them the safety data sheet.[1][8]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[1][8]

  • Skin Contact: Wash off with soap and plenty of water.[1][8]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1][8]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][8]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Categorization:

  • Unused Product and Solutions: Collect in a labeled, sealed, and appropriate solvent waste container designated for halogenated organic waste.[4]

  • Contaminated Labware (e.g., pipette tips, gloves): Place in a designated solid hazardous waste container.[4]

2. Disposal Methodology:

  • Chemical Treatment: A licensed professional waste disposal service should be contacted.[1] The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Container Disposal: Dispose of as unused product in accordance with local regulations.[1]

3. General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[4]

  • Segregation: Do not mix with incompatible waste streams.[4]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[4]

Visual Workflow Guides

To further clarify the procedural steps, the following diagrams illustrate the safe handling and disposal workflows.

PPE_Workflow cluster_ppe PPE Selection Start Start Work in Chemical Fume Hood Work in Chemical Fume Hood Start->Work in Chemical Fume Hood Wear Chemical Splash Goggles & Face Shield Wear Chemical Splash Goggles & Face Shield Work in Chemical Fume Hood->Wear Chemical Splash Goggles & Face Shield Wear Chemical-Resistant Gloves (Double-Gloved) Wear Chemical-Resistant Gloves (Double-Gloved) Wear Chemical Splash Goggles & Face Shield->Wear Chemical-Resistant Gloves (Double-Gloved) Wear Flame-Resistant Lab Coat Wear Flame-Resistant Lab Coat Wear Chemical-Resistant Gloves (Double-Gloved)->Wear Flame-Resistant Lab Coat Wear Closed-Toe, Chemical-Resistant Shoes Wear Closed-Toe, Chemical-Resistant Shoes Wear Flame-Resistant Lab Coat->Wear Closed-Toe, Chemical-Resistant Shoes Is work outside a fume hood? Is work outside a fume hood? Wear Closed-Toe, Chemical-Resistant Shoes->Is work outside a fume hood? Wear NIOSH-Approved Respirator Wear NIOSH-Approved Respirator Is work outside a fume hood?->Wear NIOSH-Approved Respirator Yes Proceed with Handling Proceed with Handling Is work outside a fume hood?->Proceed with Handling No Wear NIOSH-Approved Respirator->Proceed with Handling

Caption: PPE Selection Workflow for Handling this compound.

Handling_Disposal_Workflow cluster_handling Operational and Disposal Workflow Start Start Pre-Handling Preparation Pre-Handling Preparation Start->Pre-Handling Preparation Weighing and Dissolving Weighing and Dissolving Pre-Handling Preparation->Weighing and Dissolving Experimental Use Experimental Use Weighing and Dissolving->Experimental Use Waste Generated? Waste Generated? Experimental Use->Waste Generated? Unused Product/Solutions Unused Product/Solutions Waste Generated?->Unused Product/Solutions Yes Contaminated Labware Contaminated Labware Waste Generated?->Contaminated Labware Yes End End Waste Generated?->End No Segregate and Label Waste Segregate and Label Waste Unused Product/Solutions->Segregate and Label Waste Contaminated Labware->Segregate and Label Waste Store in Satellite Accumulation Area Store in Satellite Accumulation Area Segregate and Label Waste->Store in Satellite Accumulation Area Professional Disposal Professional Disposal Store in Satellite Accumulation Area->Professional Disposal Professional Disposal->End

Caption: Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.